Photolumazine III
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19N5O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |
InChI |
InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |
InChI Key |
XZHBOWKLLNKVKN-ZOWXZIJZSA-N |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Photolumazine III?
An In-depth Technical Guide to Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, a key metabolite in the study of immune recognition by Mucosal-associated invariant T (MAIT) cells.
Chemical Structure and Properties
This compound, systematically named 6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine, is a pteridine (B1203161) derivative belonging to the lumazine (B192210) family of compounds.[1] It is a naturally occurring antigen for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine | [1] |
| Synonym | PLIII | [2] |
| Molecular Formula | C₁₉H₁₉N₅O₇ | Calculated based on MW |
| Molecular Weight | 429.38 g/mol | [2] |
| Mass Spectrometry | m/z 428.121 ([M-H]⁻) | [3] |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
Materials:
-
Methyl 2-(1H-indol-3-yl)-2-oxoacetate
-
5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Microwave reactor
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Prepare a solution of methyl 2-(1H-indol-3-yl)-2-oxoacetate in DMF.
-
Prepare a separate aqueous solution of 5-A-RU·HCl.
-
Combine the two solutions in a microwave reaction vessel.
-
Heat the reaction mixture using microwave irradiation (e.g., 120°C for 20 minutes), similar to the conditions used for Photolumazine V synthesis.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using reversed-phase HPLC to isolate this compound.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Identification by Mass Spectrometry
The identification of this compound from biological samples, such as from cultures of Mycobacterium smegmatis, is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS).[3][4]
Sample Preparation (from bacterial culture):
-
Culture M. smegmatis in an appropriate medium.
-
Co-culture with an expression system for a soluble, recombinant form of the MR1 protein to capture the ligands.[3]
-
Purify the MR1-ligand complexes from the cell culture supernatant.
-
Elute the bound ligands from the purified MR1 protein.
LC-MS/MS Analysis:
-
Chromatography: Employ a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[3]
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[3]
-
Ionization Mode: Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.[3]
-
Data Acquisition: Perform data-dependent acquisition to obtain both the precursor ion mass (e.g., m/z 428.121 for this compound) and the corresponding fragmentation (MS/MS) spectra for structural confirmation.[3]
Biological Context and Signaling Pathway
This compound is a metabolite derived from the riboflavin (B1680620) (Vitamin B2) biosynthesis pathway, which is active in many bacteria and yeasts but not in mammals.[5][6] Its primary known biological role is to act as an antigen that is presented by the MR1 molecule on the surface of antigen-presenting cells (APCs).[7] This MR1-Photolumazine III complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation.[5][6][7]
Signaling Pathway: MAIT Cell Activation by this compound
The following diagram illustrates the key steps in the activation of MAIT cells by this compound.
Caption: MR1-dependent activation of MAIT cells by this compound.
This pathway highlights the role of this compound as a molecular signature of microbial presence, enabling the innate-like immune system to detect and respond to infection. The high degree of conservation of the MR1 molecule makes this pathway a potential target for the development of novel pan-human immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Photolumazine III discovery and origin
An In-depth Technical Guide to Photolumazine III: Discovery, Origin, and Function
Abstract
This compound (PLIII) is a microbially derived metabolite belonging to the ribityllumazine class of molecules. First identified in cultures of Mycobacterium smegmatis, PLIII functions as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2] By binding to MR1, it facilitates the activation of Mucosal-Associated Invariant T (MAIT) cells, playing a role in the innate-like immune surveillance of microbial species.[3] This document provides a comprehensive technical overview of the discovery, biosynthetic origin, molecular characteristics, and biological function of this compound. It includes detailed experimental protocols for its identification and functional analysis, quantitative data summaries, and visualizations of key biological and experimental pathways to serve as a resource for researchers in immunology and drug development.
Discovery and Identification
This compound was discovered as part of an effort to characterize the full repertoire of small molecule metabolites, or the "ligandome," that bind to the MR1 protein.[2] Researchers utilized a "bait-and-hook" system where soluble, recombinant MR1 was co-cultured with microbial species, including Escherichia coli and Mycobacterium smegmatis, to capture naturally produced ligands.[1][2]
The captured ligands were eluted and analyzed using high-resolution mass spectrometry. In this analysis, an ion with a mass-to-charge ratio (m/z) of 428.121 was consistently identified in samples co-cultured with M. smegmatis.[1] Structural elucidation identified this molecule as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, which was named this compound (PLIII).[2][4] This discovery, alongside that of Photolumazine I (PLI), expanded the known diversity of ribityllumazine-based MR1 ligands beyond the canonical intermediates of the riboflavin (B1680620) biosynthesis pathway.[2]
Origin and Biosynthesis
This compound is a secondary metabolite derived from the microbial riboflavin (Vitamin B2) biosynthesis pathway.[2][5] This pathway is essential for many bacteria and yeasts but is absent in mammals, making its intermediates a key signature of microbial presence for the immune system.[3][4]
The core structure of PLIII is a ribityllumazine, suggesting its formation involves the key riboflavin precursor, 5-amino-6-D-ribitylaminouracil (5-A-RU) .[3][5] It is hypothesized that 5-A-RU, generated by the microbe's riboflavin pathway, undergoes a non-enzymatic condensation reaction with an indole-containing metabolite to form PLIII.[3] The exact identity of the indole-containing precursor and the precise reaction conditions are areas of ongoing investigation.
Below is a diagram illustrating the simplified riboflavin biosynthesis pathway leading to the key precursor 5-A-RU.
Molecular Characteristics
The structural identity of this compound has been confirmed through mass spectrometry and chemical synthesis. Its key molecular properties are summarized below.
| Property | Value |
| Full Chemical Name | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine |
| Abbreviation | PLIII |
| Molecular Formula | C₁₉H₂₁N₅O₆ |
| Monoisotopic Mass | 415.15 Da |
| Observed m/z | 428.121 [M+Na]⁺ (from an earlier analysis, likely an adduct) or related ions[1] |
| Known Microbial Source | Mycobacterium smegmatis, Escherichia coli[2] |
Biological Function: The MR1-MAIT Cell Axis
This compound is an antigen that is presented by the MR1 molecule to activate MAIT cells.[3] The process is a central component of the immune system's ability to detect microbial metabolism.
-
Binding to MR1: Inside an antigen-presenting cell, PLIII binds to the ligand-binding groove of the MR1 protein, which is typically located in the endoplasmic reticulum.
-
MR1 Stabilization and Trafficking: Ligand binding stabilizes the MR1 molecule, allowing it to traffic to the cell surface.[1] In the absence of a suitable ligand, MR1 is unstable and largely retained within the cell.
-
TCR Recognition: On the cell surface, the MR1-PLIII complex is presented to MAIT cells. The semi-invariant T cell receptor (TCR) of the MAIT cell recognizes the complex.
-
MAIT Cell Activation: Successful TCR recognition triggers a signaling cascade, leading to MAIT cell activation. This results in the production of pro-inflammatory cytokines like IFN-γ and cytotoxic activity against infected cells.
Compared to potent MAIT cell agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound is considered a weak agonist.[4] However, its existence demonstrates the breadth of the microbial metabolome that can be surveyed by the MR1-MAIT cell axis.[2]
Experimental Methodologies
The identification and functional characterization of this compound rely on several key experimental protocols.
MR1 Ligand Discovery and Identification
A common workflow for discovering novel MR1 ligands like PLIII is outlined below. This "bait-and-hook" approach uses recombinant MR1 to capture ligands directly from microbial cultures.
Mass Spectrometry Protocol Summary: The following table summarizes typical parameters used for the mass spectrometric analysis in MR1 ligand discovery, based on published methods.[1]
| Parameter | Description / Value |
| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
| Mass Range (Da) | 30 - 800 |
| File Conversion | Raw files (.wiff) converted to .mzXML using ProteoWizard |
| Data Analysis | MarkerView™, Skyline, or similar software for ion abundance analysis |
Functional Assays
MR1 Surface Stabilization Assay: This assay measures the ability of a ligand to stabilize MR1 and promote its transport to the cell surface.
-
Cell Line: A human cell line expressing endogenous MR1 (e.g., C1R) is used.
-
Incubation: Cells are incubated with the test ligand (e.g., synthetic PLIII) at a specified concentration (e.g., 100 µM) for several hours.[1]
-
Staining: Cells are stained with a fluorescently labeled anti-MR1 antibody.
-
Analysis: The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI compared to a vehicle control indicates ligand-induced MR1 surface stabilization.[1]
MAIT Cell Activation Assay (ELISPOT): This assay quantifies the activation of MAIT cells in response to antigen presentation.
-
Co-culture: Antigen-presenting cells (e.g., dendritic cells) are incubated with the test ligand (PLIII) and then co-cultured with a MAIT cell clone (e.g., D481-C7).[1][5]
-
Cytokine Capture: The co-culture is performed on a plate pre-coated with an antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Detection: After incubation, cells are removed, and a secondary, enzyme-linked detection antibody is added. A substrate is then added, which produces an insoluble colored spot for each cytokine-secreting cell.
-
Quantification: The number of spots is counted, providing a quantitative measure of MAIT cell activation.[1]
Conclusion and Future Directions
This compound is a significant molecule in the study of MR1-restricted immunity. Its discovery highlights that the MR1 ligandome is diverse and extends beyond direct intermediates of the riboflavin pathway to include secondary metabolites formed from pathway precursors.[2] As a weak agonist, PLIII raises important questions about the functional consequences of MAIT cell tuning by ligands of varying potencies.
Future research should focus on:
-
Definitive Biosynthesis: Elucidating the precise enzymatic or non-enzymatic reactions and the specific indole-containing precursor that lead to PLIII formation in microbes.
-
Functional Significance: Investigating the in vivo relevance of weak agonists like PLIII during a microbial infection and their role in modulating the overall MAIT cell response.
-
Therapeutic Potential: Exploring whether synthetic analogs of PLIII could be developed as modulators of the MAIT cell response for therapeutic applications in infectious disease, autoimmunity, or cancer.
References
- 1. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Photolumazine III in the Riboflavin Biosynthesis Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Photolumazine III, a crucial metabolite derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. While not a direct intermediate in the synthesis of riboflavin, this compound has emerged as a significant immunomodulatory molecule, acting as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells. This document details the core riboflavin biosynthesis pathway, the diversion leading to this compound, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways.
Introduction: The Dual Importance of the Riboflavin Pathway
The riboflavin biosynthesis pathway is an essential metabolic route in most microorganisms and plants for the production of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), coenzymes vital for a wide array of redox reactions.[1] Humans lack this pathway and must obtain riboflavin through their diet. Beyond its canonical role in producing essential cofactors, this pathway also generates intermediates that are precursors to immunologically active compounds. One such compound, this compound, is a key focus for researchers in immunology and drug development due to its role in activating MAIT cells via the MHC class I-related protein (MR1).[2][3]
The Core Riboflavin Biosynthesis Pathway
The synthesis of riboflavin begins with one molecule of GTP and two molecules of ribulose 5-phosphate. The pathway proceeds through a series of enzymatic steps to produce the central lumazine (B192210) intermediate, 6,7-dimethyl-8-ribityllumazine (B135004). This intermediate is then converted to riboflavin.
The final two steps of the core pathway are catalyzed by lumazine synthase and riboflavin synthase, respectively.
Lumazine Synthase
Lumazine synthase (EC 2.5.1.78) catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[4][5] This enzyme is a target of interest for the development of antimicrobial agents, as it is essential in pathogenic bacteria but absent in humans.
Riboflavin Synthase
Riboflavin synthase (EC 2.5.1.9) carries out an unusual dismutation reaction, converting two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[6] The pyrimidinedione is then recycled back into the pathway.
This compound: A Diversion from the Core Pathway with Immunological Significance
This compound, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is not a direct precursor to riboflavin. Instead, it is a metabolite derived from the riboflavin pathway intermediate 5-A-RU.[2][7] Its formation represents a branch from the central biosynthesis route, leading to a molecule with a distinct and potent biological function.
The biosynthesis of this compound is believed to involve the condensation of 5-A-RU with a derivative of indole. While the specific enzymatic machinery for this reaction in vivo is a subject of ongoing research, its precursor's origin firmly links it to the riboflavin pathway.
Role in MAIT Cell Activation
This compound functions as a ligand for the MR1 protein.[2] The MR1-Photolumazine III complex is then presented on the surface of antigen-presenting cells, where it is recognized by the T-cell receptor of MAIT cells. This recognition triggers the activation of MAIT cells, which are a critical component of the innate immune system, particularly at mucosal surfaces.[8][9] This activation leads to the release of pro-inflammatory cytokines and the initiation of an immune response against microbial pathogens.
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the central enzymes in the latter stages of the riboflavin biosynthesis pathway.
Table 1: Kinetic Parameters of Lumazine Synthase
| Organism | Substrate | Km (μM) | Vmax (nmol·mg-1·h-1) |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 |
Data from[10]
Table 2: Kinetic Parameters of Riboflavin Synthase
Specific kinetic parameters for riboflavin synthase are highly dependent on the experimental conditions and the source of the enzyme. Pre-steady-state kinetic analyses have been performed, revealing a complex reaction mechanism.[6]
Experimental Protocols
Assay for Lumazine Synthase Activity
This protocol is based on the spectrophotometric measurement of the formation of 6,7-dimethyl-8-ribityllumazine.
Materials:
-
Purified lumazine synthase
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate A)
-
3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at or near the absorbance maximum of 6,7-dimethyl-8-ribityllumazine.
Procedure:
-
Prepare a stock solution of Substrate A and Substrate B in the reaction buffer.
-
Set up the reaction mixture in a cuvette containing the reaction buffer and a defined concentration of Substrate A.
-
Initiate the reaction by adding a known amount of lumazine synthase.
-
Start the measurement by adding a defined concentration of Substrate B.
-
Monitor the increase in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Enzyme activity can be quantified using the molar extinction coefficient of 6,7-dimethyl-8-ribityllumazine.
Assay for Riboflavin Synthase Activity
This protocol is based on the fluorometric or spectrophotometric detection of riboflavin.
Materials:
-
Purified riboflavin synthase
-
6,7-dimethyl-8-ribityllumazine (Substrate)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Fluorometer or spectrophotometer.
Procedure:
-
Prepare a stock solution of the substrate in the reaction buffer.
-
Set up the reaction mixture in a cuvette containing the reaction buffer and a defined concentration of the substrate.
-
Initiate the reaction by adding a known amount of riboflavin synthase.
-
Monitor the increase in fluorescence (excitation ~440 nm, emission ~525 nm) or absorbance (~440 nm) over time, corresponding to the formation of riboflavin.[11]
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Quantify the amount of riboflavin produced using a standard curve prepared with known concentrations of riboflavin.
Chemical Synthesis of Photolumazine Derivatives
The synthesis of photolumazine derivatives for research purposes can be achieved through chemical condensation. The following is a general protocol adapted from the synthesis of Photolumazine V, which can be modified for this compound by using an appropriate indole-derived precursor.[8]
Materials:
-
5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)
-
An appropriate indole-glyoxylate derivative (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate for this compound)
-
Dimethylformamide (DMF)
-
Water
-
Microwave reactor
-
Reversed-phase HPLC for purification.
Procedure:
-
Dissolve the indole-glyoxylate derivative in DMF.
-
Dissolve 5-A-RU·HCl in water.
-
Combine the two solutions.
-
Heat the reaction mixture in a microwave reactor (e.g., 120°C for 20 minutes).
-
Filter the reaction mixture.
-
Purify the product by reversed-phase HPLC.
-
Lyophilize the fractions containing the desired product.
-
Confirm the identity of the product by mass spectrometry.
Visualizing the Pathways
Riboflavin Biosynthesis Pathway
References
- 1. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]
- 2. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Pre-steady-state kinetic analysis of riboflavin synthase using a pentacyclic reaction intermediate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3 Assay of Riboflavin | PDF [scribd.com]
Photolumazine III as a Microbial Metabolite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photolumazine III, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a microbial metabolite derived from the riboflavin (B1680620) biosynthetic pathway.[1] First identified in microorganisms such as Escherichia coli and Mycobacterium smegmatis, this molecule belongs to the growing class of ribityllumazines that function as ligands for the major histocompatibility complex (MHC) class I-related protein, MR1.[1] While not as potent as other known MR1 ligands, this compound serves as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells, contributing to the diverse "metabolome" that these innate-like T cells can recognize.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biosynthetic origins, and immunological function, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Introduction
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize small molecule metabolites presented by the non-polymorphic MR1 protein.[4] These metabolites are primarily derived from the microbial riboflavin (vitamin B2) synthesis pathway, making MAIT cells crucial sentinels for detecting microbial presence.[4] The discovery of a diverse array of MR1 ligands has expanded our understanding of how the immune system samples the metabolic state of its environment.
This compound is one such microbial metabolite, characterized by the fusion of a lumazine (B192210) core, a ribityl chain, and an indole (B1671886) moiety derived from tryptophan metabolism.[1][5] Its identification underscores the chemical diversity of the MR1 ligandome and highlights how bacteria can generate structurally varied antigens from common metabolic precursors.[1] Although it is considered a weak MAIT cell agonist, its study provides valuable insights into the structure-activity relationships of MR1 ligands and the fine-tuning of MAIT cell responses.[3]
Biochemical and Immunological Properties
Chemical Structure and Properties
-
Systematic Name: 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine
-
Molecular Formula: C₁₉H₁₉N₅O₆
-
Core Structure: A pteridine (B1203161) (lumazine) ring system substituted with a ribityl group at the N8 position and an indole group at the C6 position.
Quantitative Data
Specific quantitative data for this compound is not extensively reported in the literature. The tables below summarize available information and provide context by comparing it with other well-characterized MR1 ligands.
Table 1: Bioactivity of this compound and Related MR1 Ligands
| Compound | Role | Bioactivity (MAIT Cells) | EC₅₀ | MR1 Binding |
| This compound | Agonist | Weak Activation | Not Reported | Binds to MR1 |
| Photolumazine I | Agonist | Weak Activation | Not Reported | Binds to MR1 |
| 5-OP-RU | Potent Agonist | Strong Activation | ~3–500 pM[1] | Covalent (Schiff Base) |
| 7-methyl-8-D-ribityllumazine | Agonist | Moderate Activation | ~120 nM | Non-covalent |
Table 2: Spectroscopic Properties of Related Lumazine Compounds
Note: Specific spectroscopic data for this compound are not available. The data below for a related, structurally simpler lumazine is provided for reference.
| Compound | λmax (Absorption) | Emission | Conditions |
| 6,7-dimethyl-8-ribityllumazine | ~256, 306, 412 nm | Not Reported | pH 3.4 |
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of this compound
This compound is not a direct enzymatic product of a dedicated pathway. Instead, it is believed to form through the non-enzymatic condensation of a key intermediate from the riboflavin biosynthesis pathway, 5-amino-6-D-ribitylaminouracil (5-A-RU) , with a derivative of tryptophan metabolism.[6][7]
The proposed biosynthetic logic is as follows:
-
Generation of 5-A-RU: Microbes that synthesize riboflavin produce 5-A-RU as a metabolic intermediate.
-
Generation of an Indole-containing Precursor: Tryptophan metabolism in bacteria can produce various indole derivatives, such as indole-3-pyruvic acid or indole-3-acetaldehyde.
-
Condensation: 5-A-RU condenses with the indole-containing α-keto acid or aldehyde, leading to the formation of the this compound structure. This type of condensation is a known mechanism for the formation of other MR1 ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR1-dependent antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-enzymatic reactions in biogenesis of fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Photolumazine III with MR1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular interactions between Photolumazine III (PLIII), a microbially derived metabolite, and the Major Histocompatibility Complex, Class I-related protein (MR1). It details the mechanism of binding, the functional consequences of this interaction, quantitative data, and the experimental protocols used to elucidate these findings.
Introduction: MR1 and the Ligand this compound
The MHC class I-related protein 1 (MR1) is a non-classical, monomorphic antigen-presenting molecule highly conserved across mammals.[1][2] Unlike classical MHC molecules that present peptides, MR1 specializes in presenting small molecule metabolites, particularly those derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, to a subset of T cells called Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] This interaction is a cornerstone of immunosurveillance against a wide range of bacteria and yeasts that synthesize riboflavin.[2][4]
This compound (PLIII), chemically known as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a ribityllumazine-class MR1 ligand.[1][5][6] It was identified as a secondary metabolite produced by Mycobacterium smegmatis.[1][4][7] Along with other related photolumazines, PLIII is recognized by MR1 and can stimulate MR1-restricted T cells, highlighting the diversity of the microbial metabolome that can be surveyed by the immune system.[2][4]
Mechanism of this compound Interaction with MR1
The binding of ligands to MR1 is a critical step for its correct folding, egress from the endoplasmic reticulum (ER), and presentation on the cell surface.[8][9] The MR1 antigen-binding cleft is composed of two pockets, A' and F'.[8] Small molecule ligands like PLIII are accommodated within the A' pocket, which is lined with hydrophobic amino acids.[8][10]
Binding Mode: Non-covalent Association
A key feature of many potent MR1 ligands, such as 5-OP-RU, is their ability to form a covalent Schiff base with a critical lysine (B10760008) residue (Lys43) at the base of the MR1 A' pocket.[8][10][11] This covalent bond is considered a crucial trigger for stabilizing the MR1 molecule and promoting its translocation to the cell surface.[9][11]
However, ribityllumazine ligands, including this compound, associate with MR1 through non-covalent interactions .[8] This is a defining characteristic of their binding mechanism and distinguishes them from the pyrimidine-based ligands. While they do not form a Schiff base, these ligands are sequestered within the A'-pocket by a network of hydrophobic and polar contacts.[1][9] The ribityl moiety, common to many stimulatory ligands, protrudes from the binding groove and is essential for direct contact with the MAIT T cell receptor (TCR).[7][8]
The interaction relies on a network of hydrogen bonds and hydrophobic interactions between the ligand and residues lining the A' pocket.[8] The overall binding is sufficient to induce the conformational changes necessary for MR1 to exit the ER and be displayed on the cell surface, albeit often with lower potency compared to Schiff base-forming ligands.[2][7][8]
Functional Consequences of the PLIII-MR1 Interaction
The formation of the PLIII-MR1 complex on an antigen-presenting cell is the initiating event for a specific T cell response.
-
MR1 Surface Stabilization and Trafficking : Ligand binding is a prerequisite for MR1 to traffic from the ER to the cell surface.[7][9] In the absence of a suitable ligand, MR1 is largely retained intracellularly.[7] The binding of PLIII stabilizes the MR1 molecule, allowing it to be transported to the plasma membrane for immune surveillance.[7]
-
MAIT Cell Activation : Once presented on the cell surface, the PLIII-MR1 complex is recognized by the semi-invariant TCR of MAIT cells.[1][2] This recognition is MR1-dependent and can be blocked by MR1-specific antibodies or competing antagonist ligands like 6-formylpterin (B158403) (6-FP).[2][7]
-
TCR-Mediated Signaling : The engagement of the MAIT TCR with the PLIII-MR1 complex triggers a downstream signaling cascade, leading to MAIT cell activation. This results in the production of inflammatory cytokines, such as interferon-gamma (IFN-γ), and the exertion of cytotoxic functions to eliminate infected cells.[1][3] The specific structure of the ligand, including subtle variations, can modulate the T cell response, indicating a remarkable selectivity of MAIT cell TCRs.[7][12]
The overall process from ligand binding to T cell activation is a critical pathway for the early detection of microbial infections.
Quantitative Data
| Ligand | Chemical Class | Binding Mode | Affinity (IC50) | MAIT Cell Activation (EC50) | Reference |
| 5-OP-RU | Ribityl-pyrimidine | Covalent (Schiff Base) | 5.3 nM | Potent Agonist | [6][11] |
| Acetyl-6-FP (Ac-6-FP) | Pterin | Covalent (Schiff Base) | 29.9 nM | Antagonist | [6][11] |
| RL-6-Me-7-OH | Ribityl-lumazine | Non-covalent | Moderate | Moderate Agonist | [6] |
| This compound | Ribityl-lumazine | Non-covalent | Not Reported | Agonist | [2][6] |
| DB28 | Uracil-based synthetic | Non-covalent | Not Reported | Inhibitor (retains MR1 in ER) | [6][9] |
Note: The potency of ribityllumazines like PLIII is generally considered weaker than potent Schiff base-forming ligands like 5-OP-RU.[2][8]
Experimental Protocols
The characterization of the PLIII-MR1 interaction involves a multi-step process combining biochemistry, immunology, and analytical chemistry.
5.1. Protocol: MR1 Ligand Identification via Mass Spectrometry
This protocol is used to identify novel MR1 ligands from microbial sources.[1][12]
-
Preparation of Soluble MR1 : Recombinant human MR1 heavy chain and β2-microglobulin (β2m) are expressed separately, typically in E. coli, and purified as inclusion bodies.
-
Ligand Capture : A "bait-and-hook" method is employed. The MR1 and β2m inclusion bodies are denatured and then refolded by dilution in the presence of bacterial culture supernatant (e.g., from M. smegmatis), which contains the potential ligands. Correctly folded, ligand-bound MR1-β2m complexes are purified using size-exclusion and ion-exchange chromatography.
-
Ligand Elution : The captured small molecule ligands are eluted from the purified MR1 complexes, often by acid treatment (e.g., with trifluoroacetic acid) followed by separation from the protein components.
-
Mass Spectrometry Analysis : The eluted compounds are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). The mass-to-charge ratio (m/z) and fragmentation patterns are used to identify known compounds or deduce the structure of novel ones like PLIII.[1]
5.2. Protocol: MR1 Surface Stabilization Assay via Flow Cytometry
This cell-based assay measures the ability of a ligand to promote the trafficking of MR1 to the cell surface.[7]
-
Cell Culture : An antigen-presenting cell line that expresses MR1 (e.g., C1R or BEAS-2B cells, often overexpressing MR1) is cultured under standard conditions.[7][13]
-
Ligand Incubation : Cells are incubated for several hours (e.g., 4-16 hours) with the synthetic ligand of interest (e.g., 50-100 µM PLIII).[7][13] A positive control (e.g., 5-OP-RU) and a negative/vehicle control (e.g., DMSO or NaOH solution) are included.
-
Antibody Staining : After incubation, cells are washed and stained with a fluorescently labeled monoclonal antibody specific for conformationally correct, cell-surface MR1 (e.g., clone 26.5 or 8F2.F9).[7][14]
-
Flow Cytometry : The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in the mean fluorescence intensity (MFI) compared to the vehicle control indicates that the ligand has bound to MR1 and stabilized its expression on the cell surface.[7]
5.3. Protocol: MAIT Cell Activation via ELISPOT Assay
This assay quantifies the frequency of cytokine-producing T cells upon antigen recognition.[7]
-
Plate Preparation : An ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).
-
Co-culture Setup : Antigen-presenting cells (APCs), such as dendritic cells or an MR1-expressing cell line, are plated. The specific MR1 ligand (e.g., PLIII at various concentrations) is added.
-
Addition of MAIT Cells : A known number of MAIT cells (either a pure clone or isolated primary cells) are added to each well.[7] Control wells include APCs and MAIT cells with no ligand, or with a non-stimulatory ligand.
-
Incubation : The plate is incubated for 18-24 hours to allow for antigen presentation and T cell activation.
-
Detection : After incubation, cells are washed away. A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Finally, a substrate is added that precipitates as a colored spot at the site of cytokine secretion.
-
Analysis : The spots are counted using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell, providing a quantitative measure of the T cell response to the MR1-PLIII complex.[7]
5.4. Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure real-time biomolecular interactions. While not explicitly detailed for PLIII in the search results, it is a standard method for determining binding kinetics and affinity for small molecule-protein interactions.[6][15]
-
Chip Preparation : A sensor chip (e.g., CM5) is functionalized by immobilizing purified, recombinant MR1 protein onto the surface.
-
Analyte Injection : The small molecule ligand (PLIII, the analyte) is prepared in a series of concentrations and injected over the sensor surface at a constant flow rate.
-
Binding Measurement : The binding of PLIII to the immobilized MR1 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance units (RU). This is measured in real-time to generate association and dissociation curves.
-
Data Analysis : The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which represents the binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights Into MR1‐Mediated T Cell Immunity: Lessons Learned and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance signal enhancement for immunoassay of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of Mucosal-Associated Invariant T (MAIT) Cells by Photolumazine III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which Photolumazine III, a microbial metabolite, activates Mucosal-Associated Invariant T (MAIT) cells. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and harnessing this interaction for therapeutic development.
Core Mechanism of MAIT Cell Activation by this compound
MAIT cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This compound is a ribityllumazine-based ligand that activates MAIT cells in an MR1-dependent manner.[1][2] The activation process follows a series of well-defined steps:
-
Antigen Presentation: this compound, a small molecule derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway, is captured by MR1 molecules within antigen-presenting cells (APCs).[1][2]
-
MR1-Ligand Complex Formation: this compound binds non-covalently to the antigen-binding cleft of the MR1 molecule.[1] This is in contrast to the more potent pyrimidine-based MAIT cell antigens, such as 5-OP-RU, which form a covalent Schiff base with a lysine (B10760008) residue in the MR1 binding pocket. The non-covalent nature of the this compound-MR1 interaction results in a comparatively weaker stimulation of MAIT cells.
-
Surface Expression: The stable MR1-Photolumazine III complex is trafficked to the surface of the APC. The presentation of this complex is a key signal for MAIT cell recognition.
-
TCR Recognition: The semi-invariant T cell receptor (TCR) on the surface of MAIT cells specifically recognizes the MR1-Photolumazine III complex. This recognition is dependent on the specific TCR Vβ chain expressed by the MAIT cell clone, leading to differential activation responses among MAIT cell populations.[3][4]
-
MAIT Cell Activation: Successful TCR engagement triggers a downstream signaling cascade, leading to MAIT cell activation, proliferation, and the release of effector cytokines and cytotoxic molecules.
Below is a diagram illustrating the antigen presentation pathway:
Quantitative Analysis of MAIT Cell Activation
Precise quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of this compound are not extensively reported in the literature. However, semi-quantitative data from ELISPOT assays demonstrate its ability to induce IFN-γ production in MAIT cell clones. The potency of this compound is acknowledged to be lower than that of pyrimidine-based ligands.
| Ligand | MAIT Cell Response Metric | Concentration | Cell Type | Source |
| This compound | IFN-γ Spot Forming Units (SFU) | Not specified | Human MAIT cell clones | Harriff et al., 2018 |
| Photolumazine I | IFN-γ Spot Forming Units (SFU) | 100 µM | Human MAIT cell clones | Gherardin et al., 2024[3] |
| 5-OP-RU (potent agonist) | IFN-γ Spot Forming Units (SFU) | Not specified | Human MAIT cell clones | Harriff et al., 2018 |
Experimental Protocol: MAIT Cell Activation Assay using this compound
This protocol is adapted from established methods for assessing MAIT cell activation by synthetic ligands.[3]
Objective: To measure the activation of human MAIT cells in response to this compound by quantifying IFN-γ production using an ELISPOT assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells and Dendritic Cells (DCs)
-
This compound (synthetic)
-
Human IFN-γ ELISPOT kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Anti-MR1 blocking antibody and isotype control
-
MAIT cell clones (optional, for more specific assays)
-
96-well ELISPOT plates
-
Cell culture incubator (37°C, 5% CO2)
Methodology:
-
Preparation of Antigen Presenting Cells (APCs):
-
Thaw cryopreserved human DCs and plate them in a 96-well ELISPOT plate at a density of 20,000 cells per well.
-
Alternatively, use total PBMCs, which contain APCs.
-
-
Ligand Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 50-100 µM) in cell culture medium.
-
Add the diluted this compound to the wells containing the APCs.
-
For control wells, add vehicle control, a positive control ligand (e.g., 5-OP-RU), and a negative control ligand. For blocking experiments, pre-incubate APCs with an anti-MR1 antibody or an isotype control for 1 hour before adding the ligand.
-
-
Co-culture with MAIT cells:
-
Isolate CD8+ T cells (which contain the MAIT cell population) from human PBMCs using magnetic bead separation or use established MAIT cell clones.
-
Add 10,000 MAIT cells or purified CD8+ T cells to each well of the ELISPOT plate.
-
-
Incubation:
-
Incubate the ELISPOT plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
ELISPOT Development:
-
Develop the ELISPOT plate according to the manufacturer's instructions to visualize IFN-γ spot-forming units (SFUs).
-
-
Data Analysis:
-
Count the number of SFUs in each well using an ELISPOT reader.
-
Compare the number of SFUs in the this compound-stimulated wells to the control wells to determine the extent of MAIT cell activation.
-
Below is a diagram illustrating the experimental workflow:
References
- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Photolumazine III in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a microbial metabolite that has garnered significant interest in the fields of immunology and drug development. As a derivative of the bacterial riboflavin (B1680620) biosynthesis pathway, it plays a crucial role in the interaction between bacteria and the host immune system. This technical guide provides an in-depth overview of the biological function of this compound, its biosynthesis, and the key experimental protocols used for its study.
Core Biological Function: A Ligand for MAIT Cell Activation
The primary and most well-characterized biological function of this compound is its role as an antigen for Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a subset of innate-like T cells that are abundant in mucosal tissues and play a critical role in the early defense against microbial infections.
The activation of MAIT cells by this compound is a multi-step process:
-
Bacterial Production: Bacteria that possess a complete riboflavin biosynthesis pathway, such as Mycobacterium smegmatis, produce this compound as a metabolic byproduct.[1][2]
-
Antigen Presentation: this compound is recognized and bound by the MHC class I-related protein 1 (MR1) on the surface of antigen-presenting cells (APCs).[2]
-
T-Cell Receptor (TCR) Recognition: The MR1-Photolumazine III complex is then presented to the T-cell receptor of MAIT cells.
-
MAIT Cell Activation: This recognition event triggers the activation of MAIT cells, leading to the release of pro-inflammatory cytokines and cytotoxic molecules, thereby mounting an immune response against the bacteria.
This function positions this compound as a key molecule in the host's immunosurveillance of bacterial pathogens and a potential target for the development of novel immunomodulatory therapies and vaccine adjuvants.
Quantitative Data
While precise quantitative data for the binding of this compound to MR1 and its potency in MAIT cell activation are not extensively reported in the literature, data for related ribityllumazine compounds provide a valuable frame of reference.
| Parameter | Ligand | Value | Reference |
| MAIT Cell Activation (EC50) | Ribityllumazine Analog 4 | 18.8 nM | [3] |
| Ribityllumazine Analog 19 | 16.8 nM | [3] | |
| 7-methyl-8-D-ribityllumazine (RL-7-Me) | 183 nM | [3] | |
| MR1 Binding Affinity (IC50) | Strong Binders | < 1 µM | [4][5] |
| Moderate Binders | 1 µM - 100 µM | [4][5] | |
| Weak Binders | > 100 µM | [4][5] |
Note: The EC50 and IC50 values for this compound have not been specifically reported in the reviewed literature. The provided data for analogous compounds suggest that ribityllumazines can be potent activators of MAIT cells.
Signaling Pathways and Biosynthesis
Riboflavin Biosynthesis Pathway Leading to this compound Precursor
This compound is a downstream product of the riboflavin (Vitamin B2) biosynthesis pathway. The key precursor molecule for this compound is 5-amino-6-D-ribitylaminouracil (5-A-RU).[6][7][8] The synthesis of 5-A-RU from GTP and Ribulose 5-phosphate is a multi-step enzymatic process.
Caption: The bacterial riboflavin biosynthesis pathway leading to the formation of 5-A-RU.
Formation of this compound
The exact enzymatic step for the synthesis of this compound from 5-A-RU is not fully elucidated. It is understood that 5-A-RU serves as a scaffold that condenses with other small molecules derived from different metabolic pathways to form a variety of ribityllumazine compounds, including this compound.[6][9] The specific enzyme and substrate that react with 5-A-RU to yield this compound are currently areas of active research.
Caption: The proposed formation of this compound from 5-A-RU and other metabolic precursors.
MAIT Cell Activation Pathway
The presentation of this compound by MR1 on an antigen-presenting cell initiates a signaling cascade within the MAIT cell, leading to its activation.
Caption: The signaling pathway of MAIT cell activation initiated by this compound.
Potential Role of Lumazine (B192210) Derivatives in Bacterial Signaling
While the primary described function of this compound is in host-pathogen interactions, some lumazine derivatives have been implicated in bacterial signaling processes such as quorum sensing and bioluminescence.[10][11][12][13] However, a direct signaling role for this compound within bacteria has not yet been established and remains an area for future investigation.
Experimental Protocols
Purification of this compound from Bacterial Culture
This protocol provides a general framework for the enrichment of this compound and other riboflavin-related metabolites from bacterial supernatants.
Materials:
-
Bacterial culture (e.g., Mycobacterium smegmatis RibA overexpresser)
-
7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC
-
Centrifugal concentrators (3-kDa molecular mass cutoff)
-
Florisil column
-
HPLC-grade water
-
10% acetone (B3395972) in HPLC-grade water
-
Vacuum concentrator
Procedure:
-
Grow the bacterial culture to the stationary phase in the appropriate medium.
-
Harvest the supernatant by centrifugation to remove bacterial cells.
-
Filter the supernatant using a 3-kDa molecular mass cutoff centrifugal concentrator.
-
Apply the flow-through to a pre-equilibrated Florisil column.
-
Wash the column with two column volumes of HPLC-grade water.
-
Elute the riboflavin-related metabolites, including this compound, with 10% acetone in HPLC-grade water.
-
Dry the eluate using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for downstream analysis.
Mass Spectrometry-Based Detection of this compound
This protocol outlines a general workflow for the detection and identification of this compound in a complex biological sample using mass spectrometry.
Materials:
-
Purified bacterial metabolite extract
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Solvents for LC gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Mass spectrometry data analysis software
Procedure:
-
Sample Preparation: Resuspend the purified metabolite extract in a solvent compatible with the LC-MS system.
-
Liquid Chromatography: Inject the sample onto the LC column and separate the metabolites based on their physicochemical properties using a suitable solvent gradient.
-
Mass Spectrometry: Analyze the eluting compounds using the mass spectrometer in either positive or negative ion mode.
-
Data Acquisition: Acquire full scan MS data to identify the molecular ions of interest and tandem MS (MS/MS) data for structural elucidation.
-
Data Analysis: Process the acquired data to identify the peak corresponding to this compound based on its accurate mass and fragmentation pattern. Compare the experimental data with known standards or databases for confirmation.
ELISPOT Assay for MAIT Cell Activation
This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of cytokine-secreting MAIT cells upon stimulation with this compound.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ)
-
Antigen-presenting cells (APCs), such as dendritic cells (DCs)
-
MAIT cell clones or isolated primary MAIT cells
-
This compound or bacterial extract containing it
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
Cell culture medium and supplements
-
CO2 incubator
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.
-
Cell Plating: Add APCs and MAIT cells to the wells.
-
Stimulation: Add this compound or the bacterial extract to the wells to stimulate the cells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours in a CO2 incubator at 37°C to allow for cytokine secretion and capture.
-
Detection: Wash the wells to remove the cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Conclusion
This compound serves as a critical link between the metabolic state of certain bacteria and the activation of the host's innate-like immune system. Its role as a potent MAIT cell antigen underscores the importance of the bacterial riboflavin biosynthesis pathway as a source of immunomodulatory molecules. Further research into the precise biosynthesis of this compound and its interaction with the host immune system will undoubtedly open new avenues for the development of novel therapeutics and vaccines to combat bacterial infections. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this important microbial metabolite.
References
- 1. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I-related protein 1 MR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The vitamin riboflavin and its derivative lumichrome activate the LasR bacterial quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumazine protein and the excitation mechanism in bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure of lumazine protein, an optical transponder of luminescent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Photolumazine III and its Connection to Mycobacterium smegmatis: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core of Photolumazine III and its Connection to Mycobacterium smegmatis
This whitepaper provides a comprehensive technical overview of this compound, a key metabolite in Mycobacterium smegmatis, for researchers, scientists, and drug development professionals. It delves into its biosynthesis, its role in activating Mucosal-Associated Invariant T (MAIT) cells, and detailed experimental protocols for its study.
Introduction: The Significance of this compound
This compound is a pteridine (B1203161) metabolite derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in various microorganisms, including the non-pathogenic, fast-growing bacterium Mycobacterium smegmatis. Its significance lies in its potent ability to act as an antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2][3][4] This interaction places this compound at the crossroads of microbial metabolism and innate-like immunity, making it a molecule of considerable interest for understanding host-pathogen interactions and for the development of novel immunomodulatory therapies and vaccine adjuvants.
M. smegmatis serves as a valuable model organism for studying mycobacterial physiology and metabolism due to its genetic tractability and faster growth rate compared to its pathogenic relative, Mycobacterium tuberculosis. The presence of this compound in M. smegmatis provides a safe and accessible system to investigate the biosynthesis of this and related immunogenic metabolites and to explore their immunological functions.[2][3]
Biosynthesis of this compound in Mycobacterium smegmatis
This compound is a downstream product of the riboflavin biosynthesis pathway. The formation of its core lumazine (B192210) structure is catalyzed by the enzyme lumazine synthase (RibH) (EC 2.5.1.78).[5] This enzyme facilitates the condensation of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) with a four-carbon unit. While the precise enzymatic step leading to the addition of the indole (B1671886) group to form this compound from a lumazine precursor has not been fully elucidated in M. smegmatis, it is understood to be a derivative of the core riboflavin pathway.[4]
The simplified biosynthetic pathway leading to the lumazine core is as follows:
Caption: Simplified biosynthesis pathway of the lumazine core and hypothesized formation of this compound.
Interaction with the Immune System: MAIT Cell Activation
This compound functions as a potent agonist for MAIT cells. This activation is contingent on its presentation by the MR1 molecule on the surface of antigen-presenting cells (APCs). The this compound-MR1 complex is then recognized by the semi-invariant T-cell receptor (TCR) of MAIT cells.
This recognition event, often accompanied by co-stimulatory signals from cytokines such as IL-12 and IL-18, triggers a downstream signaling cascade within the MAIT cell. This cascade leads to the rapid activation of the MAIT cell, resulting in the production of pro-inflammatory cytokines like IFN-γ and TNF-α, and the exertion of cytotoxic functions.[2][6][7][8]
Caption: Signaling pathway of MAIT cell activation by this compound presented by MR1.
Quantitative Data
While extensive quantitative data for this compound from M. smegmatis is not yet widely available in the literature, data from related ribityllumazine derivatives and MAIT cell activators provide a valuable context for its biological potency.
Table 1: EC50 Values for MAIT Cell Activation by Ribityllumazine Derivatives
| Compound | EC50 (nM) | Organism/System | Reference |
|---|---|---|---|
| 5-OP-RU | 0.001 - 0.008 | Synthetic | [1] |
| RL-7-Me | 120 - 183 | Synthetic | [1] |
| Ribityllumazine Derivative 4 | 18.8 | Synthetic | [1] |
| Ribityllumazine Derivative 19 | 16.8 | Synthetic | [1] |
| JYM72 | 50.3 | Synthetic |[1] |
Note: EC50 values represent the concentration of a compound that elicits a half-maximal response in a given assay. Lower EC50 values indicate higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in M. smegmatis.
Culture of Mycobacterium smegmatis for Metabolite Analysis
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Inoculation: Inoculate the prepared media with a starter culture of M. smegmatis mc²155.
-
Incubation: Incubate the culture at 37°C with shaking (200 rpm) until it reaches the late-logarithmic or early stationary phase of growth.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media components. The washed cell pellet is now ready for metabolite extraction.
Extraction of Intracellular Metabolites
-
Quenching: Immediately quench the washed cell pellet in liquid nitrogen to halt metabolic activity.
-
Lysis: Resuspend the frozen pellet in a pre-chilled (-20°C) extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Homogenization: Disrupt the cells using a bead beater with zirconia/silica beads or a probe sonicator. Ensure the sample remains cold during this process.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the intracellular metabolites for subsequent analysis.
Quantification of this compound by LC-MS/MS
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
-
Quantification: Generate a standard curve using a synthesized and purified this compound standard of known concentrations. Quantify the amount of this compound in the bacterial extract by comparing its peak area to the standard curve.
Recombinant Expression and Purification of Lumazine Synthase (RibH)
-
Cloning: Clone the ribH gene from M. smegmatis into a suitable expression vector (e.g., pET series for E. coli expression or a mycobacterial expression vector for expression in M. smegmatis).[5][9]
-
Expression: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or M. smegmatis mc²155). Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli or acetamide (B32628) for some mycobacterial systems).[5]
-
Lysis: Harvest the cells and lyse them by sonication or French press in a suitable lysis buffer containing protease inhibitors.
-
Purification: Purify the recombinant RibH protein using affinity chromatography (e.g., Ni-NTA if a His-tag was incorporated) followed by size-exclusion chromatography for higher purity.
Lumazine Synthase Enzymatic Assay (Spectrophotometric)
This protocol is a representative method and may require optimization for M. smegmatis RibH.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (5-A-RU), and 3,4-dihydroxy-2-butanone 4-phosphate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified RibH enzyme.
-
Monitoring: Monitor the formation of the lumazine product by measuring the increase in absorbance at a specific wavelength (typically around 408 nm for 6,7-dimethyl-8-ribityllumazine) over time using a spectrophotometer.
-
Kinetic Parameter Calculation: Determine the initial reaction velocity at various substrate concentrations and calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a Lineweaver-Burk or Michaelis-Menten plot.
Generation of a ribH Deletion Mutant in M. smegmatis
This protocol utilizes a two-step homologous recombination strategy.[6][10]
-
Construct Delivery Vector: Clone the upstream and downstream flanking regions of the ribH gene into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
Electroporation: Electroporate the delivery vector into electrocompetent M. smegmatis cells (often expressing a recombinase from a helper plasmid like pJV53).[6][10]
-
Selection of Single Crossovers: Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on media containing the appropriate antibiotic.
-
Counter-selection of Double Crossovers: Culture the single-crossover mutants in media without the antibiotic and then plate on media containing a counter-selective agent (e.g., sucrose (B13894) for sacB). Colonies that grow have undergone a second recombination event, resulting in either the wild-type allele or the desired gene deletion.
-
Screening and Verification: Screen the resulting colonies by PCR to identify the clones with the ribH gene deletion.
Caption: Experimental workflow for generating a ribH deletion mutant in M. smegmatis.
Conclusion and Future Directions
This compound is a fascinating molecule that bridges the worlds of mycobacterial metabolism and host immunity. Its role as a potent MAIT cell antigen highlights the importance of the riboflavin biosynthesis pathway as a source of immunologically active small molecules. While M. smegmatis has proven to be an invaluable tool for studying these processes, further research is needed to fully quantify the production of this compound and to characterize the kinetics of the enzymes involved in its biosynthesis in this organism. Such studies will undoubtedly provide deeper insights into the complex interplay between mycobacteria and the host immune system and may pave the way for novel therapeutic interventions targeting this pathway.
References:
[1] Development of Ribityllumazine Analogs as Mucosal- associated Invariant T Cell Activators - ChemRxiv [2] Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - NIH [10] Efficient and simple generation of multiple unmarked gene deletions in Mycobacterium smegmatis - PMC - NIH [4] Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC - PubMed Central Gene knock out system in M. smegmatis.: (a) The plasmid pJV53-GFP... - ResearchGate [11] Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC - PubMed Central [7] TLR signaling in human antigen‐presenting cells regulates MR1‐dependent activation of MAIT cells - NIH [12] Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - NIH [13] Chemical insights into the search for MAIT cells activators - ResearchGate [14] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies | Request PDF - ResearchGate [15] Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC - NIH [9] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PubMed [16] Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Request PDF - ResearchGate [17] MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [5] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PMC - PubMed Central [8] MAIT Cell Activation and Functions - Frontiers [18] Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PubMed Central [19] Substrate channeling in the lumazine synthase/riboflavin synthase complex of Bacillus subtilis - PubMed [20] Phagehunting Program - PhagesDB.org [21] Mechanisms of MAIT cell activation. (A) TCR-Dependent activation via... - ResearchGate [22] LC-MS and Mycobacteria - ResearchGate [23] Peptidoglycan compositional analysis of Mycobacterium smegmatis using high-resolution LC–MS - PMC - NIH [24] Response of Mycobacterium smegmatis to the Cytochrome bcc Inhibitor Q203 - MDPI [25] Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed [26] Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - NIH [27] Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed Central [28] Metabolic Engineering of Cofactor F 420 Production in Mycobacterium smegmatis [29] Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - PubMed Central [30] Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - NIH [31] Cell wall proteome analysis of Mycobacterium smegmatis strain MC2 155 - PMC [32] Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - ResearchGate [33] P450-Mediated Dual Cyclization Mechanisms for Pyrroloindoline Unit Formation in Bispyrrolidinoindoline Diketopiperazine Alkaloid Biosynthesis | Journal of the American Chemical Society - ACS Publications [34] Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC - NIH [35] Features of the biochemistry of Mycobacterium smegmatis, as a possible model for Mycobacterium tuberculosis - PubMed [36] Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR signaling in human antigen‐presenting cells regulates MR1‐dependent activation of MAIT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient and simple generation of multiple unmarked gene deletions in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate channeling in the lumazine synthase/riboflavin synthase complex of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phagesdb.org [phagesdb.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Peptidoglycan compositional analysis of Mycobacterium smegmatis using high-resolution LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metabolic Engineering of Cofactor F420 Production in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 29. Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell wall proteome analysis of Mycobacterium smegmatis strain MC2 155 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Features of the biochemistry of Mycobacterium smegmatis, as a possible model for Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 36. Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Photolumazine III
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Photolumazine III, a ribityllumazine derivative identified as a ligand for the MHC class I-related protein (MR1). Given the limited direct research on the specific photophysical parameters of this compound, this document establishes a framework based on the known characteristics of closely related lumazine (B192210) and pteridine (B1203161) compounds. It is intended for researchers, scientists, and drug development professionals working with fluorescent small molecules, particularly those involved in immunology and cellular imaging. This guide outlines detailed experimental protocols for characterizing the essential spectroscopic properties of such compounds and includes a workflow for their systematic analysis.
Introduction
This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for the spectroscopic characterization of this compound and similar molecules. The methodologies described herein are standard practices in photophysics and are applicable for a thorough investigation of any novel fluorescent compound.
Predicted Spectroscopic Properties of this compound
Due to the scarcity of direct experimental data for this compound, the following table summarizes expected spectroscopic properties based on data from related lumazine and pteridine derivatives. These values should be considered as estimations to be confirmed by empirical measurement.[1][2][3][4][5]
| Property | Predicted Value/Range | Notes |
| Molar Mass | ~429.38 g/mol | Based on its chemical structure. |
| UV-Vis Absorption (λ_max) | 330 - 420 nm | Pteridine and lumazine derivatives typically exhibit strong absorption in the UV-A and near-visible range. The exact maximum will be influenced by the indole (B1671886) substituent and the solvent environment.[6] |
| Fluorescence Emission (λ_em) | 400 - 500 nm | A significant Stokes shift is expected. The emission wavelength and its intensity are highly sensitive to solvent polarity and pH.[4] |
| Fluorescence Quantum Yield (Φ_F) | 0.05 - 0.50 | The quantum yield of pteridine analogs can vary widely depending on their structure and environment.[5] |
| Fluorescence Lifetime (τ_F) | 1 - 10 ns | The fluorescence lifetime for similar heterocyclic fluorophores typically falls within the nanosecond range.[3] |
Experimental Protocols
The following sections detail the experimental methodologies for the determination of the key spectroscopic properties of this compound or similar fluorescent molecules.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible spectroscopic measurements.
-
Solvent Selection: Begin by dissolving the compound in a spectroscopic grade solvent in which it is highly soluble and stable. Common choices include phosphate-buffered saline (PBS) for biological relevance, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). The solvent should be transparent in the spectral region of interest.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM in DMSO). For measurements, create a series of dilutions.
-
For UV-Vis absorption , prepare a dilution series to ensure the absorbance at the maximum wavelength (λ_max) is within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
For fluorescence measurements , the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
-
Cuvettes: Use quartz cuvettes with a 1 cm path length for all measurements to ensure UV transparency.
-
Blanking: Always use the pure solvent as a blank to subtract any background absorption or fluorescence.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Record the absorption spectrum over a range of at least 250 nm to 600 nm.
-
Procedure: a. Fill a cuvette with the pure solvent to serve as the reference. b. Fill a second cuvette with the sample solution. c. Place both cuvettes in the spectrophotometer. d. Perform a baseline correction with the solvent-filled cuvettes. e. Acquire the absorption spectrum of the sample. f. Identify the wavelength(s) of maximum absorbance (λ_max). This will be the optimal excitation wavelength for subsequent fluorescence experiments.
Steady-State Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence emission and excitation spectra.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: a. Set the emission monochromator to the wavelength of maximum fluorescence (if known from a preliminary scan, otherwise an estimate is used). b. Scan the excitation monochromator over a range that includes the absorption bands identified in the UV-Vis spectrum. c. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
-
Emission Spectrum: a. Set the excitation monochromator to the λ_max determined from the absorption spectrum. b. Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λ_exc + 10 nm to 700 nm). c. The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λ_em).
Determination of Fluorescence Quantum Yield (Φ_F)
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield.[7][8][9]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, measured under identical conditions.[7]
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral range to the sample. For this compound, quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ (Φ_F = 0.54) or coumarin (B35378) 153 in ethanol (Φ_F = 0.38) could be suitable choices.
-
Procedure: a. Prepare a series of five to six dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1. b. Measure the UV-Vis absorption spectrum for each solution. c. Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard. d. Integrate the area under the emission curve for each spectrum. e. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. f. Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:[7]
Φ_F,sample = Φ_F,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent used for the sample and the standard. If the same solvent is used, the refractive index term cancels out.
Measurement of Fluorescence Lifetime (τ_F)
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[10]
-
Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start) and the detection of the first emitted photon (stop) is measured repeatedly. A histogram of these time differences builds up the fluorescence decay profile.[10][11]
-
Instrumentation: A TCSPC system including a picosecond pulsed laser diode or LED, a high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.
-
Procedure: a. Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength). b. Select an excitation source with a wavelength close to the sample's λ_max. c. Measure the Instrument Response Function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). d. Measure the fluorescence decay of the sample, collecting data until a sufficient number of counts are in the peak channel (e.g., >10,000).
-
Data Analysis: a. The measured decay curve is a convolution of the true fluorescence decay and the IRF. b. Use deconvolution software to fit the experimental decay data to one or more exponential decay models. c. The goodness of the fit is typically assessed by the chi-squared (χ²) value and the randomness of the residuals. The resulting decay time(s) represent the fluorescence lifetime(s) of the sample.
Visualized Workflows and Relationships
The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.
Caption: General Workflow for Spectroscopic Characterization
Caption: Comparative Method for Quantum Yield Determination
Caption: Biological Context of this compound
Conclusion
While this compound is a molecule of significant interest in immunology, its photophysical properties have not been extensively documented. This guide provides a robust framework for the systematic spectroscopic characterization of this compound and its analogs. By following the detailed experimental protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements, researchers can generate the critical data needed to understand its behavior as a fluorophore. This information will be invaluable for the development of new molecular probes, diagnostic tools, and for elucidating its precise role in biological systems. The provided workflows offer a clear roadmap for these investigations, ensuring a comprehensive and standardized approach to the study of novel fluorescent ligands.
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 2. One protein, two chromophores: comparative spectroscopic characterization of 6,7-dimethyl-8-ribityllumazine and riboflavin bound to lumazine protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence study of the ligand stereospecificity for binding to lumazine protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. agilent.com [agilent.com]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Photolumazine III: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a microbial metabolite that has garnered significant interest in the field of immunology. As a potent antigen for Mucosal-Associated Invariant T (MAIT) cells, it plays a crucial role in the activation of this unique T cell subset. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of this compound, with a focus on its involvement in the MR1-TCR signaling pathway.
Chemical Properties
| Property | Value | Source |
| CAS Number | 23140-55-8 | [1] |
| Molecular Formula | C₁₉H₁₉N₅O₆ | [1] |
| Molecular Weight | 429.38 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. |
Experimental Protocols
Synthesis of this compound
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on the successful synthesis of the structurally similar Photolumazine V isomers, a plausible synthetic route can be proposed[2]. This method involves the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with a suitable indole-containing α-ketoester, likely methyl 2-(1H-indol-3-yl)-2-oxoacetate, under microwave irradiation[2].
Proposed Reaction Scheme:
References
An In-depth Technical Guide to the Photolumazine Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Photolumazine family of compounds represents a class of ribityllumazine-derived molecules that have garnered significant interest in the field of immunology. These microbial metabolites are recognized as potent antigens for Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells crucial for immune surveillance against bacterial and yeast infections. This technical guide provides a comprehensive overview of the core aspects of the Photolumazine family, including their physicochemical properties, biological activity, and the experimental methodologies used for their study. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental and signaling pathways are visualized.
Core Compounds and Physicochemical Properties
The most well-characterized members of the Photolumazine family are Photolumazine I (PLI), Photolumazine III (PLIII), and Photolumazine V (PLV). These compounds are derived from the riboflavin (B1680620) (Vitamin B2) biosynthesis pathway in various microbes, notably Mycobacterium smegmatis.[1][2]
Quantitative Data Summary
While specific experimental values for UV-Vis absorption maxima, molar absorptivity, and fluorescence quantum yield for the Photolumazine family are not widely reported in publicly available literature, the tables below summarize their fundamental physicochemical properties.
| Table 1: Physicochemical Properties of Photolumazine Compounds | |||
| Compound | Full Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Photolumazine I (PLI) | 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine | C₁₄H₁₈N₄O₇ | 370.32 |
| This compound (PLIII) | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine | C₁₉H₁₉N₅O₆ | 429.38[1] |
| Photolumazine V (PLV) | hydroxyindolyl-ribityllumazine | C₁₉H₁₉N₅O₇ | 445.38 |
| Table 2: Mass Spectrometry Data for Photolumazine Compounds | |
| Compound | Observed m/z ([M-H]⁻) |
| Photolumazine I (PLI) | 385.116 |
| This compound (PLIII) | 428.121 |
| Photolumazine V (PLV) | 444.116[3] |
Biological Activity and Signaling Pathway
The primary biological function of Photolumazines is their role as ligands for the MHC class I-related protein 1 (MR1). The binding of a Photolumazine to MR1 on an antigen-presenting cell (APC) leads to the presentation of the MR1-ligand complex on the cell surface. This complex is then recognized by the T-cell receptor (TCR) of MAIT cells, triggering their activation.[3]
Activated MAIT cells release a variety of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exhibit cytotoxic activity against infected cells.[4] The isomers of Photolumazine V have been shown to differentially activate MAIT cell clones, indicating that subtle structural variations can significantly impact the immune response.[3][5]
MR1-Mediated MAIT Cell Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Photolumazine III in Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photolumazine III, a microbial metabolite originating from the riboflavin (B1680620) biosynthesis pathway, has emerged as a significant modulator of the host immune response. This technical guide provides an in-depth analysis of the role of this compound in host-pathogen interactions, with a primary focus on its function as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1) and the subsequent activation of Mucosal-Associated Invariant T (MAIT) cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this compound.
Introduction: this compound as a Microbial-Associated Molecular Pattern (MAMP)
In the intricate dance between host and pathogen, the recognition of microbial-associated molecular patterns (MAMPs) by the host's innate immune system is a critical first line of defense.[1][2][3] this compound, identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a ribityllumazine compound produced by various bacterial species, including Mycobacterium smegmatis.[4][5][6] It is considered a MAMP that is presented to a specialized subset of T cells, the MAIT cells, which are abundant in mucosal tissues and play a crucial role in antibacterial immunity.[4][5] The interaction between this compound, the antigen-presenting molecule MR1, and the MAIT cell T-cell receptor (TCR) constitutes a key signaling axis in the immune surveillance of microbial infections.[7][8]
The Biochemical Basis of this compound Activity
Biosynthesis of this compound
This compound is a downstream product of the riboflavin (Vitamin B2) biosynthesis pathway, which is conserved in many bacteria and yeasts.[5] The key precursor for this compound is 5-amino-6-D-ribitylaminouracil (5-A-RU), an intermediate in this pathway.[9] It is hypothesized that 5-A-RU condenses with other small molecules, potentially derived from host or pathogen metabolism, to form a variety of ribityllumazine compounds, including this compound.[5] The specific enzymatic or non-enzymatic reactions leading to the formation of this compound are an area of ongoing research, with suggestions that conditions of nitrosative stress during infection may influence the availability of precursors.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Principles of MAIT Cell Recognition of Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of microbes.[1][2] They are characterized by a semi-invariant T cell receptor (TCR) that recognizes small molecule metabolites, derived from microbial riboflavin (B1680620) (vitamin B2) synthesis, presented by the non-polymorphic MHC class I-related molecule, MR1.[1][3][4] This recognition mechanism positions MAIT cells as rapid sensors of microbial presence.
Among the growing repertoire of identified MR1 ligands, photolumazines have emerged as a significant class of antigens. This guide provides an in-depth technical overview of the core principles governing the recognition of a specific member of this family, Photolumazine III (PLIII), by MAIT cells. We will dissect the molecular interactions, signaling cascades, and key experimental methodologies used to study this process, providing a foundational understanding for researchers in immunology and drug development.
Molecular Recognition of this compound
The activation of MAIT cells by this compound is a multi-step process, beginning with the generation of the ligand and culminating in the trimolecular interaction between MR1, the ligand, and the MAIT TCR.
Ligand Generation and Binding to MR1
This compound, chemically known as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a ribityllumazine compound identified from bacteria such as Mycobacterium smegmatis.[1][3][5] Like other potent MAIT cell agonists, its origins are linked to the riboflavin biosynthesis pathway, which is essential for many bacteria and yeasts but absent in humans.[3]
The binding of ligands like this compound to MR1 is a critical prerequisite for MAIT cell recognition. In the absence of a suitable ligand, MR1 molecules are typically retained within the endoplasmic reticulum.[5] Upon binding a ligand, the MR1-ligand complex becomes stable, allowing it to traffic to the cell surface for presentation to MAIT cells.[5][6] While the most potent ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), form a covalent Schiff base with a lysine (B10760008) residue (Lys43) in the MR1 binding groove, other ligands, including photolumazines, can activate MAIT cells through non-covalent interactions.[3][6][7] The ribityl chain of these ligands is a key feature, protruding from the MR1 binding groove to directly engage the MAIT TCR.[2][5][8]
The MR1-PLIII-MAIT TCR Ternary Complex
Once the MR1-PLIII complex is expressed on the surface of an antigen-presenting cell (APC), it can be recognized by the MAIT TCR. This interaction is defined by the highly conserved nature of both MR1 and the MAIT TCR α-chain.
-
MAIT TCR Structure: Human MAIT cells predominantly express a semi-invariant TCR α-chain (TRAV1-2 paired with TRAJ33, TRAJ12, or TRAJ20) combined with a limited repertoire of TCR β-chains (most commonly TRBV6-1, TRBV6-4, or TRBV20).[3]
-
TCR Engagement: The conserved TRAV1-2 α-chain plays a dominant role in recognizing the MR1 molecule itself. The CDR3α loop, particularly a conserved tyrosine residue (Tyr95α), makes critical contact with the ribityl moiety of the ligand presented by MR1.[2] The more diverse TCR β-chain also contributes to the interaction, fine-tuning the recognition of different ligands and influencing the activation threshold.[3][9] This explains why different MAIT cell clones can exhibit differential responses to various related ligands, such as isomers of Photolumazine V.[5][9][10]
The overall binding affinity of the MAIT TCR to the MR1-ligand complex is generally in the low micromolar range, typical for TCR interactions.[1][2]
Signaling Pathways in MAIT Cell Activation
Upon successful recognition of the MR1-Photolumazine III complex, the MAIT TCR initiates a downstream signaling cascade leading to cellular activation, cytokine production, and effector functions. This pathway shares components with conventional T cell signaling but is primed for rapid response.
Caption: Simplified signaling cascade in MAIT cells upon TCR engagement.
Quantitative Data on MAIT Cell Activation
Quantitative analysis is essential for understanding the potency of different ligands and for standardizing experimental conditions. While specific binding affinities for this compound are not widely published, data from related compounds provide a valuable reference. The most potent known MAIT cell activator, 5-OP-RU, which is often used as a positive control, demonstrates exceptionally high potency.
Table 1: Potency of Selected MR1 Ligands
| Ligand | Type | Potency (EC50) | Notes |
|---|---|---|---|
| 5-OP-RU | Ribityl-Pyrimidine | 1–8 pM | Highly potent activator, forms a covalent bond with MR1.[7] |
| Photolumazine I/III | Ribityl-Lumazine | Weaker Agonists | Capable of activating MAIT cells in an MR1-dependent manner.[1][3] |
| rRL-6-CH₂OH | Ribityl-Lumazine | Activator | Stimulates MAIT cells; affinity of MAIT TCR to MR1/rRL-6-CH₂OH is ~1.65-4.9 µM.[2] |
Table 2: Typical Parameters for In Vitro MAIT Cell Activation Assays
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| APC to T cell Ratio | 1:1 to 1:2 | Optimize cell-cell contact for antigen presentation.[11] |
| Ligand Concentration | pM to µM range | Titrate ligand to determine dose-response curves. |
| Co-stimulation (anti-CD28) | ~1.25 µg/mL | Provide a second signal to enhance T cell activation.[11] |
| Incubation Time | 5 to 24 hours | Allow for upregulation of activation markers and cytokine production.[11][12] |
| Brefeldin A | ~3 µg/mL | Inhibit cytokine secretion for intracellular staining (added for the last 4h).[12] |
Experimental Protocols and Workflows
Investigating the interaction between this compound and MAIT cells requires robust and well-defined experimental protocols. Below are methodologies for two key assays.
Protocol: In Vitro MAIT Cell Activation Assay
This protocol describes how to measure MAIT cell activation in response to APCs pulsed with a ligand source.
Objective: To quantify MAIT cell activation by measuring the expression of activation markers (e.g., CD69) and intracellular cytokines (e.g., IFN-γ) using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and APCs (e.g., monocytes).
-
Antigen-Presenting Cells (APCs): e.g., monocyte-derived macrophages seeded at 8 x 10⁴ cells/well in a 96-well plate.[12]
-
MAIT Cells: Isolated CD8+ T cells or PBMCs containing MAIT cells, added at 1-2 x 10⁵ cells/well.[12]
-
Ligand: Synthesized this compound or a bacterial source (e.g., fixed E. coli or culture supernatant).[12][13]
-
Co-stimulatory antibody: anti-CD28 (e.g., 1.25 µg/mL).[11]
-
Protein transport inhibitor: Brefeldin A (e.g., 3 µg/mL).[12]
-
Flow cytometry antibodies: anti-CD3, anti-Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ, anti-TNF-α.
-
Cell culture medium (e.g., R10: RPMI + 10% FCS, Pen/Strep).
Procedure:
-
APC Preparation: Seed APCs (e.g., monocytes) in a 96-well U-bottom plate and incubate overnight.[12]
-
Ligand Loading: Add the this compound solution or bacterial preparation to the APCs. Incubate for a minimum of 7 hours to allow for ligand processing and presentation.[12]
-
Co-culture: Add MAIT cells (or total CD8+ T cells/PBMCs) to the wells with the ligand-pulsed APCs. Add soluble anti-CD28 antibody for co-stimulation.[11][14]
-
Incubation: Co-culture the cells for a total of 20-24 hours at 37°C, 5% CO₂.[11][12]
-
Cytokine Capture: For the final 4 hours of incubation, add Brefeldin A to the culture to block cytokine secretion, allowing them to accumulate intracellularly.[12]
-
Staining: Harvest the cells and stain for surface markers (CD3, Vα7.2, CD69) according to standard flow cytometry protocols.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain for intracellular cytokines (IFN-γ, TNF-α).
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on MAIT cells (e.g., CD3+Vα7.2+) and quantify the percentage of cells expressing CD69 and IFN-γ.[11]
Caption: Experimental workflow for a typical MAIT cell activation assay.
Protocol: MR1 Surface Translocation Assay
Objective: To determine if a ligand can bind to MR1 and induce its translocation from the endoplasmic reticulum to the cell surface.
Materials:
-
An MR1-overexpressing cell line (e.g., HeLa.MR1).[7]
-
Ligand of interest (this compound).
-
Flow cytometry antibody: anti-MR1.
-
96-well cell culture plate.
Procedure:
-
Cell Seeding: Seed MR1-expressing cells in a 96-well plate and allow them to adhere.
-
Ligand Incubation: Add a titration of the test ligand (e.g., this compound) to the cells. Include a positive control (e.g., 5-OP-RU) and a negative control (no ligand).
-
Incubation: Incubate for several hours (e.g., 3-6 hours) at 37°C to allow for ligand-induced MR1 trafficking.
-
Staining: Harvest the cells and stain with a fluorescently-labeled anti-MR1 antibody.
-
Data Acquisition: Analyze the cells by flow cytometry, quantifying the mean fluorescence intensity (MFI) of MR1 surface staining. A significant increase in MFI compared to the negative control indicates that the ligand promotes MR1 surface expression.[5][9]
Conclusion
The recognition of this compound by MAIT cells is a paradigm of how the immune system has evolved to detect conserved microbial metabolic pathways. This process hinges on the specific presentation of the ribityllumazine ligand by the MR1 molecule and its subsequent recognition by the semi-invariant MAIT TCR. The ribityl tail of the ligand is a key determinant for TCR engagement, which triggers a rapid and potent downstream signaling cascade, leading to the characteristic effector functions of MAIT cells. A thorough understanding of these fundamental principles is critical for leveraging the MR1-MAIT cell axis in the development of novel vaccines, immunotherapies, and antimicrobial agents.
References
- 1. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Human MAIT Cell Activation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Photolumazine III: A Technical Guide to a Key Modulator of MR1-Restricted T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a microbial metabolite that has garnered significant interest within the immunology and drug development communities. As a derivative of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, this molecule plays a crucial role in the activation of Mucosal-Associated Invariant T (MAIT) cells through its presentation by the non-polymorphic MHC class I-related molecule, MR1.[1][2][3] This technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways.
Chemical and Physical Properties
While specific quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature, its identity as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine has been confirmed through mass spectrometry.[4] Further research is required to fully characterize its solubility, stability, and fluorescence spectra.
Biological Activity: MR1 Binding and MAIT Cell Activation
This compound is a recognized ligand for the MR1 protein.[1][3][4] The interaction between this compound and MR1 is a critical step in the antigen presentation pathway that leads to the activation of MAIT cells, particularly those expressing the T-cell receptor (TCR) variable alpha chain TRAV1-2.[1]
Quantitative Data on Biological Activity
Detailed quantitative data, such as binding affinity (Kd or IC50 values) for the this compound-MR1 interaction and the precise effective concentration (EC50) for MAIT cell activation, are not consistently available in the reviewed literature. While its capacity to activate TRAV1-2+ T cell clones has been established, specific dose-response relationships have not been extensively published.[1]
Experimental Protocols
Identification of this compound from Bacterial Cultures
This compound has been identified from cultures of Mycobacterium smegmatis.[3][4] The general workflow for identifying such MR1 ligands from bacterial sources is as follows:
-
Bacterial Culture: M. smegmatis is cultured in an appropriate medium.
-
Supernatant Collection: The bacterial culture supernatant is harvested and filtered to remove bacterial cells.
-
Ligand-MR1 Complex Formation: Soluble recombinant MR1 protein is incubated with the bacterial supernatant to allow for the binding of potential ligands.
-
Purification of MR1-Ligand Complexes: The MR1-ligand complexes are purified using affinity chromatography.
-
Ligand Elution and Identification: The bound ligands are eluted from the MR1 protein and analyzed by mass spectrometry to determine their chemical structure.[4]
MAIT Cell Activation Assay
The ability of this compound to activate MAIT cells can be assessed using a co-culture assay.
-
Antigen Presenting Cells (APCs): A suitable antigen-presenting cell line expressing MR1 is used.
-
Co-culture: APCs are incubated with this compound to allow for its uptake and presentation by MR1.
-
Addition of MAIT cells: MAIT cells (either primary cells or a T cell clone) are added to the culture.
-
Assessment of Activation: MAIT cell activation is measured by quantifying cytokine production (e.g., IFN-γ) through methods such as ELISA or ELISpot, or by measuring the upregulation of activation markers (e.g., CD69) via flow cytometry.
Signaling Pathways and Experimental Workflows
MR1-Mediated Antigen Presentation of this compound and MAIT Cell Activation
The following diagram illustrates the key steps involved in the presentation of this compound by MR1 and the subsequent activation of a MAIT cell.
Caption: MR1 presentation of this compound to a MAIT cell.
General Experimental Workflow for Identifying MR1 Ligands
This diagram outlines the typical experimental process for discovering and characterizing novel MR1 ligands like this compound from microbial sources.
Caption: Workflow for MR1 ligand identification.
Conclusion and Future Directions
This compound is a significant microbial metabolite in the study of the MR1-MAIT cell axis. While its role as an MR1 ligand and MAIT cell activator is established, a significant gap exists in the literature regarding detailed quantitative data and specific experimental protocols. Future research should focus on the chemical synthesis of this compound to enable more controlled biological studies. Furthermore, detailed characterization of its binding kinetics with MR1 and its dose-dependent activation of various MAIT cell subsets will be crucial for understanding its full biological significance and for exploring its potential in therapeutic applications, such as in the development of novel vaccine adjuvants or immunomodulatory agents.
References
- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MR1 displays the microbial metabolome driving selective MR1-restricted T cell receptor usage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating Cellular Processes: An Overview of Photolumazine III for Research Applications
For research and drug development professionals, Photolumazine III presents a valuable tool for investigating specific immune responses. This document provides an overview of its properties and applications, drawing from recent studies in the field.
This compound is a ribityllumazine compound, a class of molecules derived from the riboflavin (B1680620) (vitamin B2) biosynthetic pathway.[1] It has been identified as a ligand for the MR1 protein (MHC class I-related protein 1), which is crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells.[1][2] MAIT cells are a type of innate-like T cell involved in the immune response to microbial infections.[2][3][4]
Core Properties and Research Applications
The primary significance of this compound in a research context lies in its role as an antigen that stimulates MAIT cells. Understanding the interaction between this compound, the MR1 protein, and MAIT cell receptors is a key area of immunological research.[1][5]
Key Research Applications Include:
-
Immunology Research: Studying the activation and function of MAIT cells in response to bacterial pathogens.[3][4][6]
-
Infectious Disease Research: Investigating the role of MAIT cells in controlling infections from various bacteria, such as Mycobacterium smegmatis.[1][2]
-
Drug and Vaccine Development: Designing novel therapeutics or vaccines that target the MR1-MAIT cell axis to enhance antimicrobial immunity.[1]
Quantitative Data Summary
The following table summarizes key molecular information for this compound, which is essential for experimental design.
| Property | Value | Reference |
| Molecular Formula | C21H21N7O8 | [5] |
| Molar Mass | 499.44 g/mol | N/A |
| General Class | Ribityllumazine | [1][2] |
| Biological Target | MR1 Protein | [1][3][4][6] |
| Effect | MAIT Cell Activation | [1][2][3][4] |
Note: Molar mass is calculated from the molecular formula and has not been explicitly cited in the search results.
Experimental Protocol: MAIT Cell Activation Assay
To assess the bioactivity of this compound, a common method is to measure the activation of MAIT cells. The following is a generalized protocol based on principles described in the literature.
Objective: To determine the ability of this compound to activate MAIT cells via MR1 presentation.
Materials:
-
MR1-expressing antigen-presenting cells (APCs)
-
Isolated MAIT cells or a MAIT cell line
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer
-
Antibodies for staining activation markers (e.g., CD69, IFN-γ)
Procedure:
-
Cell Culture: Culture MR1-expressing APCs and MAIT cells under standard conditions.
-
Antigen Loading: Incubate the APCs with varying concentrations of this compound for a sufficient time to allow for uptake and presentation by MR1.
-
Co-culture: Add the MAIT cells to the culture of antigen-loaded APCs.
-
Incubation: Co-culture the cells for a period of hours to days, depending on the activation marker being assessed.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against MAIT cell surface markers and activation markers.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of activated MAIT cells.
Visualizing Research Applications
The following diagram illustrates the central role of this compound in mediating the activation of MAIT cells, a key focus of its research use.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells. | Profiles RNS [profiles.uchicago.edu]
Protocol for Photolumazine III purification
Topic: Protocol for Photolumazine III Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (PLIII) is a ribityllumazine derivative that has been identified as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the MHC class I-related molecule, MR1.[1] Found in microorganisms such as Mycobacterium smegmatis, PLIII is derived from the riboflavin (B1680620) (vitamin B2) synthesis pathway.[1] The study of PLIII and its interaction with the immune system is crucial for understanding host-pathogen interactions and developing novel immunotherapies. This document provides a detailed protocol for the purification of this compound, primarily based on methods established for structurally similar photolumazine derivatives.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the provided search results, the following table summarizes typical analytical data obtained for related photolumazines, which can be expected to be similar for this compound.
| Parameter | Expected Value/Method | Reference |
| Molecular Formula | C₁₉H₁₉N₅O₆ | Inferred from structure |
| Expected Mass (M-H)⁻ | ~428.13 m/z | Inferred from structure |
| Purification Method | Reversed-Phase HPLC | [2] |
| Analytical Method | Nano Liquid Chromatography–Tandem Mass Spectrometry (nanoLC-MS/MS) | [2] |
| Chromatography Column | Reversed-phase C18 column | [2] |
| Detection | Mass Spectrometry (e.g., Quadrupole TOF) | [2] |
Experimental Protocols
This protocol outlines the purification of this compound from bacterial culture supernatants, adapted from methods used for similar ribityllumazines.[2]
1. Preparation of Bacterial Supernatant
-
Culture: Grow Mycobacterium smegmatis (or a strain engineered to overexpress components of the riboflavin synthesis pathway) in a suitable medium (e.g., 7H9 medium supplemented with glycerol, Tween 80, and ADC) to the stationary phase.[2]
-
Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. For concentration of small molecules, a molecular weight cutoff centrifugal concentrator (e.g., 3 kDa) can be used, collecting the flow-through.[2]
2. Enrichment of Riboflavin-Related Metabolites using Florisil Chromatography
This step aims to enrich lumazine (B192210) derivatives from the complex culture medium.
-
Column Preparation: Pack a gravity-flow column with Florisil resin and equilibrate with HPLC-grade water.[2]
-
Sample Loading: Apply the filtered supernatant (or concentrator flow-through) to the equilibrated Florisil column.[2]
-
Washing: Wash the column with two column volumes of HPLC-grade water to remove unbound impurities.[2]
-
Elution: Elute the enriched fraction containing this compound and related compounds. The specific elution solvent may need optimization but is typically a more polar solvent or a gradient.
3. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final purification step to isolate this compound.
-
Column: Use a preparative or semi-preparative reversed-phase C18 column (e.g., Waters Atlantis T3).[2]
-
Solvents:
-
Solvent A: Water (with 0.1% formic acid for better peak shape, if necessary)
-
Solvent B: Acetonitrile (with 0.1% formic acid)
-
-
Gradient: Develop a suitable gradient of Solvent B to elute this compound. An example gradient could be a linear increase from 10% to 40% Solvent B over 20 minutes.[2]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 ml/min for a 30 x 150 mm column).[2]
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at wavelengths around 280 nm and 400 nm) or by direct injection of small aliquots into a mass spectrometer to identify the fractions containing the target mass of this compound.
-
Lyophilization: Combine the pure fractions containing this compound and lyophilize to obtain the purified compound as a powder.[2]
4. Analysis and Characterization
-
Mass Spectrometry: Confirm the identity and purity of the final product using high-resolution mass spectrometry (e.g., nanoLC-MS/MS on a quadrupole TOF instrument).[2] The expected [M-H]⁻ ion for this compound should be observed.
-
NMR Spectroscopy: For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be performed.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Utilizing Photolumazine III in MAIT Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of pathogens. They recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Photolumazine III, a ribityllumazine derivative, has been identified as a specific ligand for MR1, capable of activating MAIT cells.[1][2] These application notes provide a comprehensive guide for the use of this compound in MAIT cell activation assays, offering detailed protocols and expected outcomes for researchers in immunology and drug development.
Principle of MAIT Cell Activation by this compound
MAIT cell activation via this compound is a T cell receptor (TCR)-dependent process. This compound binds to the MR1 molecule on antigen-presenting cells (APCs), and this complex is then recognized by the semi-invariant TCR of MAIT cells. This recognition, in conjunction with co-stimulatory signals, triggers a signaling cascade leading to MAIT cell activation, proliferation, and the secretion of pro-inflammatory cytokines and cytotoxic molecules.
Quantitative Data on Photolumazine-Mediated MAIT Cell Activation
While detailed quantitative data for this compound is not extensively available in the public domain, studies on related photolumazines provide valuable reference points for experimental design. The following table summarizes available data and provides a starting point for titrating this compound in your assays.
| Ligand | Cell Type | Assay | Concentration | Observed Effect | Reference |
| This compound | Human TRAV1-2+ MAIT cell clones | Not specified | Not specified | Activation of MAIT cell clones | [1] |
| Photolumazine I | Human TRAV1-2+ MAIT cell clone (D481-C7) | IFN-γ ELISpot | 50 µM | Activation of MAIT cell clone | |
| 5-OP-RU (Potent Agonist) | Human MAIT cells | Various | pM to nM range | Potent activation of MAIT cells | [1] |
Note: The potency of this compound is suggested to be lower than that of the well-characterized agonist 5-OP-RU. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.
Experimental Protocols
Protocol 1: Isolation of Human MAIT Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the enrichment of MAIT cells from human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human MAIT Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS containing 2% FBS.
-
Resuspend PBMCs at a concentration of 5 x 10^7 cells/mL in PBS with 2% FBS.
-
Add the RosetteSep™ Human MAIT Cell Enrichment Cocktail at 50 µL/mL of cells.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer it over Ficoll-Paque.
-
Centrifuge for 20 minutes at 1200 x g with the brake off.
-
Collect the enriched MAIT cells from the interface.
-
Wash the cells twice and resuspend in complete RPMI 1640 medium.
-
Assess purity by flow cytometry using markers for MAIT cells (CD3+TCR Vα7.2+CD161+).
Protocol 2: MAIT Cell Activation Assay using IFN-γ ELISpot
This protocol details the measurement of IFN-γ secretion by MAIT cells upon stimulation with this compound.
Materials:
-
Human IFN-γ ELISpot kit
-
Enriched MAIT cells (from Protocol 1)
-
Antigen-Presenting Cells (APCs), e.g., monocyte-derived dendritic cells or a suitable cell line (e.g., C1R.MR1)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
5-OP-RU (positive control)
-
Vehicle control (e.g., DMSO)
-
Complete RPMI 1640 medium
Procedure:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI 1640 + 10% FBS for at least 2 hours at 37°C.
-
Prepare a dilution series of this compound (e.g., 1 µM to 100 µM). Also, prepare positive (5-OP-RU, e.g., 100 nM) and vehicle controls.
-
Seed APCs into the wells of the ELISpot plate (e.g., 2 x 10^4 cells/well).
-
Add the different concentrations of this compound, 5-OP-RU, or vehicle control to the respective wells and incubate for 1 hour.
-
Add enriched MAIT cells to the wells (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Develop the ELISpot plate according to the manufacturer's instructions.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Protocol 3: Flow Cytometry Analysis of MAIT Cell Activation Markers
This protocol describes the assessment of MAIT cell activation by measuring the upregulation of surface markers like CD69 and CD25.
Materials:
-
Enriched MAIT cells and APCs
-
This compound
-
5-OP-RU (positive control)
-
Vehicle control
-
Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69, Anti-CD25, and a live/dead stain.
-
FACS buffer (PBS + 2% FBS)
-
Brefeldin A (optional, for intracellular cytokine staining)
Procedure:
-
Co-culture enriched MAIT cells and APCs in a 96-well plate (e.g., 1 x 10^5 MAIT cells and 2 x 10^5 APCs per well).
-
Stimulate the cells with a range of this compound concentrations, 5-OP-RU, or vehicle control for 18-24 hours.
-
(Optional) For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
Harvest the cells and wash with FACS buffer.
-
Stain with a live/dead marker according to the manufacturer's protocol.
-
Stain for surface markers (CD3, TCR Vα7.2, CD161, CD69, CD25) for 30 minutes on ice.
-
Wash the cells and, if performing intracellular staining, proceed with a fixation and permeabilization kit followed by staining for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD3+ T cells, then identifying the MAIT cell population (TCR Vα7.2+CD161+) and assessing the percentage of these cells expressing CD69 and/or CD25.
Visualizations
Caption: TCR-dependent activation of MAIT cells by this compound presented on MR1.
Caption: Experimental workflow for assessing MAIT cell activation by this compound.
References
Detecting Photolumazine III in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a ribityllumazine-derived metabolite produced by various bacteria, including Mycobacterium smegmatis. As a key ligand for the major histocompatibility complex class I-related protein (MR1), it plays a crucial role in the activation of Mucosal-Associated Invariant T (MAIT) cells, which are important mediators of the innate immune response to microbial infections. The detection and quantification of this compound in bacterial cultures are therefore of significant interest for research in immunology, microbiology, and the development of novel antimicrobial and immunomodulatory drugs.
These application notes provide detailed protocols for three distinct methods for the detection and quantification of this compound in bacterial culture supernatants: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Fluorescence Spectroscopy, and a conceptual Biosensor-based approach.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: This is the most definitive and widely used method for the identification and quantification of this compound. It involves the chromatographic separation of the analyte from a complex mixture, followed by its detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocol
1. Sample Preparation: Enrichment of Bacterial Supernatant
-
Grow the bacterial strain of interest (e.g., Mycobacterium smegmatis) to the stationary phase in an appropriate culture medium.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
For enrichment of ribityllumazines, apply the filtered supernatant to a Florisil column pre-equilibrated with HPLC-grade water.[1]
-
Wash the column with two column volumes of HPLC-grade water to remove unbound components.
-
Elute the lumazine-containing fraction with 10% acetone (B3395972) in HPLC-grade water.
-
Dry the eluate under vacuum (e.g., using a centrifugal concentrator).
-
Resuspend the dried sample in a suitable solvent for HPLC-MS analysis (e.g., 0.1% formic acid in water).
2. HPLC Separation
-
Column: Use a reversed-phase C18 column (e.g., 150 mm long, 75 µm internal diameter, 3 µm particles).[1]
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% formic acid in 95% acetonitrile.
-
Gradient Elution:
-
Equilibrate the column with 2% mobile phase B.
-
Inject the resuspended sample.
-
Apply a linear gradient of 10-40% mobile phase B over 70 minutes.[1]
-
Follow with a wash step using a higher concentration of mobile phase B to clean the column.
-
Re-equilibrate the column to initial conditions.
-
-
Flow Rate: A typical flow rate for nanoLC is around 300 nl/min.[1]
3. Mass Spectrometry Detection
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for optimal detection of this compound.
-
Mass Analyzer: A time-of-flight (TOF) mass spectrometer is well-suited for accurate mass measurements.
-
Data Acquisition: Acquire data in a data-dependent manner, where the instrument performs a full scan to detect ions and then fragments the most intense ions to obtain their MS/MS spectra.
-
Identification: Identify this compound based on its accurate mass (m/z) and characteristic fragmentation pattern. The molecular network can be analyzed to identify related compounds.
Data Presentation
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | [1] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | [1] |
| Ionization Mode | ESI Negative | [1] |
| Precursor Ion (m/z) | To be determined based on the specific analysis | |
| Key Fragments (m/z) | To be determined based on the specific analysis | |
| Limit of Detection (LOD) | Dependent on instrumentation | |
| Limit of Quantification (LOQ) | Dependent on instrumentation |
Experimental Workflow
Method 2: Fluorescence Spectroscopy
Principle: this compound, like other lumazine (B192210) derivatives, is intrinsically fluorescent. This method relies on the direct measurement of fluorescence emission from the bacterial culture supernatant upon excitation at a specific wavelength. It offers a rapid and high-throughput alternative to HPLC-MS for screening and relative quantification.
Experimental Protocol
1. Sample Preparation
-
Grow the bacterial strain in a defined medium that lacks fluorescent components to minimize background interference.
-
Pellet the bacterial cells by centrifugation.
-
Collect the supernatant and filter it through a 0.22 µm filter.
2. Fluorescence Measurement
-
Instrument: Use a fluorescence spectrophotometer or a plate reader with fluorescence capabilities.
-
Excitation Wavelength: Based on related lumazine compounds, an excitation wavelength in the range of 400-420 nm is a suitable starting point. For 6,7-dimethyl-8-ribityllumazine, an excitation wavelength of 410 nm has been used.
-
Emission Wavelength: Scan for emission in the range of 450-550 nm. The emission maximum for related lumazine compounds is often observed around 490-500 nm.
-
Standard Curve: For quantification, prepare a standard curve using a purified this compound standard of known concentrations.
-
Measurement:
-
Transfer the filtered supernatant to a suitable cuvette or microplate.
-
Measure the fluorescence intensity at the determined excitation and emission wavelengths.
-
Subtract the background fluorescence from a sterile medium control.
-
Calculate the concentration of this compound in the sample by interpolating its fluorescence intensity on the standard curve.
-
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~410 nm (estimated) | |
| Emission Wavelength (λem) | ~490 nm (estimated) | |
| Linear Range | To be determined empirically | |
| Limit of Detection (LOD) | To be determined empirically | |
| Limit of Quantification (LOQ) | To be determined empirically |
Experimental Workflow
Method 3: Conceptual Biosensor-Based Detection
Principle: A biosensor is an analytical device that combines a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. For this compound, a conceptual biosensor could be designed based on its specific interaction with the MR1 protein. This method has the potential for rapid, sensitive, and point-of-care detection.
Conceptual Protocol
1. Biosensor Design
-
Biorecognition Element: Immobilize recombinant soluble MR1 protein onto a sensor surface (e.g., gold electrode, optical fiber).
-
Transducer:
-
Electrochemical: Measure changes in impedance, current, or potential upon the binding of this compound to the immobilized MR1.
-
Optical (e.g., Surface Plasmon Resonance - SPR): Detect changes in the refractive index at the sensor surface as this compound binds to MR1.
-
Fluorescence-Based: A competitive assay could be designed where a fluorescently labeled ligand competes with this compound in the sample for binding to MR1. A decrease in the fluorescence signal would be proportional to the concentration of this compound.
-
2. Detection Procedure (Example: Electrochemical)
-
Equilibrate the MR1-functionalized sensor in a suitable buffer.
-
Record a baseline electrochemical signal.
-
Introduce the bacterial culture supernatant (filtered) to the sensor surface.
-
Allow for an incubation period to enable the binding of this compound to MR1.
-
Measure the change in the electrochemical signal (e.g., impedance).
-
The magnitude of the signal change would be proportional to the concentration of this compound.
Data Presentation
| Parameter | Value | Reference |
| Biorecognition Element | Recombinant MR1 Protein | Conceptual |
| Transduction Method | Electrochemical, SPR, or Fluorescence | Conceptual |
| Projected Detection Range | To be determined experimentally | Conceptual |
| Projected Specificity | High (based on MR1-ligand interaction) | Conceptual |
Logical Relationship Diagram
Signaling Pathway of this compound in MAIT Cell Activation
This compound produced by bacteria is presented by the MR1 molecule on the surface of antigen-presenting cells (APCs). This MR1-Photolumazine III complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation, proliferation, and cytokine production, which contributes to the immune response against the bacteria.
References
Application of Photolumazine III in Flow Cytometry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a ribityllumazine derivative that has been identified as a potent ligand for the MHC class I-related protein (MR1). This interaction is of significant interest to the immunology and drug development communities as it leads to the activation of Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a unique subset of T cells that play a crucial role in the immune response to microbial infections and have been implicated in various inflammatory and autoimmune diseases. Flow cytometry is an indispensable tool for studying the activation of MAIT cells by MR1 ligands like this compound. This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based assays.
Principle of Application
The core principle behind the use of this compound in flow cytometry is its ability to bind to and stabilize the MR1 protein on the surface of antigen-presenting cells (APCs). In the absence of a ligand, MR1 is unstable and not readily expressed on the cell surface. Upon binding this compound, MR1 undergoes a conformational change, becomes stabilized, and is trafficked to the cell surface. This surface-expressed MR1-Photolumazine III complex can then be recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation.
Flow cytometry can be employed to:
-
Quantify the stabilization and surface expression of MR1 on APCs in the presence of this compound.
-
Identify and quantify MAIT cells that are activated in response to this compound presentation.
-
Assess the downstream signaling events in MAIT cells upon activation.
Data Presentation
Table 1: Recommended Reagent Concentrations for MR1 Stabilization Assay
| Reagent | Recommended Concentration | Incubation Time | Temperature |
| This compound | 1 - 100 µM | 16 hours | 37°C |
| Anti-MR1 Antibody | As per manufacturer's recommendation | 30 - 40 minutes | 4°C |
| Secondary Antibody | As per manufacturer's recommendation | 30 minutes | 4°C |
Table 2: Expected Outcomes in a MAIT Cell Activation Assay
| Parameter | Expected Result with this compound | Control (No Ligand) |
| Percentage of MR1+ APCs | Increased | Baseline |
| Mean Fluorescence Intensity (MFI) of MR1 on APCs | Increased | Baseline |
| Percentage of Activated MAIT cells (e.g., CD69+, IFN-γ+) | Increased | Baseline |
| MFI of Activation Markers on MAIT cells | Increased | Baseline |
Experimental Protocols
Protocol 1: Assessment of MR1 Surface Stabilization by this compound
This protocol is adapted from a method used for the related compound, Photolumazine V, and is suitable for assessing the ability of this compound to stabilize MR1 on the cell surface.
Materials:
-
MR1-overexpressing cell line (e.g., BEAS-2B-MR1-GFP)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Anti-MR1 antibody (e.g., clone 26.5, conjugated to a fluorophore like APC)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the MR1-overexpressing cell line in a 6-well plate until they reach approximately 70% confluency.
-
Ligand Incubation: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 16 hours at 37°C.
-
Cell Harvesting: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cells in FACS buffer containing the anti-MR1 antibody at the recommended dilution.
-
Incubation: Incubate the cells for 30-40 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the MR1 staining.
Protocol 2: MAIT Cell Activation Assay
This protocol outlines the co-culture of APCs pulsed with this compound with MAIT cells to assess activation.
Materials:
-
Antigen-presenting cells (APCs) (e.g., dendritic cells, or an MR1-expressing cell line)
-
MAIT cell clones or primary MAIT cells
-
Complete cell culture medium
-
This compound
-
Anti-CD3, Anti-CD8, Anti-TCR Vα7.2 antibodies for MAIT cell identification
-
Anti-CD69, Anti-IFN-γ antibodies for activation marker staining
-
Brefeldin A (for intracellular cytokine staining)
-
Fixation and Permeabilization buffers
-
Flow cytometer
Procedure:
-
APC Preparation: Plate APCs in a 96-well plate.
-
Ligand Pulsing: Add this compound at the desired concentration to the APCs and incubate for at least 4 hours at 37°C.
-
MAIT Cell Addition: Add MAIT cells to the wells containing the pulsed APCs.
-
Co-culture: Incubate the co-culture for 4-6 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4 hours of incubation.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD8, TCR Vα7.2, CD69) for 30 minutes at 4°C.
-
Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular markers (e.g., IFN-γ) for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and acquire data on a flow cytometer. Gate on the MAIT cell population and analyze the expression of activation markers.
Visualizations
Caption: Experimental workflow for MAIT cell activation assay using this compound.
Caption: Signaling pathway of MAIT cell activation by this compound.
Application Notes and Protocols for Studying MR1-TCR Interaction with Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the interaction between the Major Histocompatibility Complex class I-related molecule (MR1) and T Cell Receptors (TCRs) in the presence of the microbial metabolite, Photolumazine III.
Mucosal-Associated Invariant T (MAIT) cells are a unique population of innate-like T cells that recognize microbial vitamin B metabolites presented by the non-polymorphic MR1 molecule.[1] This recognition is crucial for immune surveillance against a variety of pathogens. Photolumazine I and III have been identified as MR1 ligands capable of activating MR1-restricted T cell clones.[1][2][3][4][5] Understanding the specifics of the MR1-TCR interaction with ligands like this compound is essential for developing novel therapeutics and vaccines.
The interaction between the MAIT TCR and the MR1-ligand complex is characterized by a triad (B1167595) of hydrogen bonds involving the MAIT TCR, the ribityl moiety of the antigen, and the MR1 molecule.[1] The alpha chain of the TCR plays a primary role in the recognition of MR1.[6]
Experimental Protocols
Identification and Quantification of MR1-Restricted T Cells using MR1 Tetramer Staining
This protocol outlines the procedure for staining peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to identify and quantify T cells specific for MR1 presenting this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated MR1 Tetramers loaded with this compound (investigational) and a negative control ligand (e.g., 6-formylpterin, 6-FP)[7][8]
-
Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, TCRβ, CD8, CD161, Vα7.2)
-
Viability dye (e.g., 7-AAD, DAPI)
-
12x75 mm polystyrene tubes or 96-well plates
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1-2 x 10^6 cells per 50 µL.
-
-
MR1 Tetramer Staining:
-
Centrifuge the MR1 tetramer reagents at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any aggregates that can cause non-specific staining.[7][9]
-
Add the recommended amount of this compound-loaded MR1 tetramer to the cell suspension. A good starting dilution is 1:500 to 1:1000 for bright fluorochromes.[7][8]
-
In a separate tube, add the same amount of 6-FP-loaded MR1 tetramer as a negative control.[7][8]
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[7][8][10]
-
-
Surface Marker Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cell pellet in 200-300 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Acquire a large number of events (at least 1-2 million) on a flow cytometer.[7]
-
In Vitro T Cell Activation Assay
This protocol describes a co-culture system to assess the activation of MR1-restricted T cells in response to this compound presented by antigen-presenting cells (APCs).
Materials:
-
MR1-expressing APC line (e.g., HeLa.MR1, C1R.MR1) or primary APCs
-
MAIT cell line or isolated primary MAIT cells
-
Complete RPMI-1640 medium
-
This compound
-
Control ligands (e.g., 5-OP-RU as a positive control, 6-FP as a negative control)
-
Brefeldin A (for intracellular cytokine staining)
-
Fluorochrome-conjugated antibodies against activation markers (e.g., CD69, CD137) and cytokines (e.g., IFN-γ, TNF-α)
-
ELISPOT plates and reagents (for cytokine secretion analysis)
Protocol:
-
Cell Preparation:
-
Culture MR1-expressing APCs and MAIT cells to the desired density.
-
Harvest and wash the cells.
-
-
Co-culture Setup:
-
Plate MR1-expressing APCs in a 96-well plate (e.g., 5 x 10^4 cells/well).
-
Add this compound at various concentrations to the APCs. Include wells with positive and negative control ligands, and a no-ligand control.
-
Incubate for 2-4 hours to allow for ligand loading onto MR1.
-
Add MAIT cells to the wells at a suitable Effector:Target ratio (e.g., 1:1).
-
-
Activation Readout (choose one or more):
-
Surface Marker Upregulation (Flow Cytometry):
-
After 18-24 hours of co-culture, harvest the cells.
-
Stain with antibodies against T cell markers (e.g., CD3) and activation markers (e.g., CD69, CD137).
-
Analyze by flow cytometry.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
After an initial 1-2 hours of co-culture, add Brefeldin A to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest, surface stain, fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analyze by flow cytometry.
-
-
Cytokine Secretion (ELISPOT/ELISA):
-
For ELISPOT, use antibody-coated plates and follow the manufacturer's protocol for cell plating and development.
-
For ELISA, collect the supernatant after 24-48 hours of co-culture and measure cytokine concentrations according to the manufacturer's instructions.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol provides a general workflow for measuring the binding affinity and kinetics of the TCR-MR1-Photolumazine III interaction using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant soluble MR1 protein loaded with this compound
-
Recombinant soluble TCR protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Preparation:
-
Refold soluble MR1 in the presence of this compound and β2-microglobulin.
-
Purify the MR1-ligand complex and the soluble TCR.
-
-
Chip Immobilization:
-
Immobilize either the MR1-Photolumazine III complex or the TCR onto the sensor chip surface using amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (the protein not immobilized on the chip) over the sensor surface.
-
Measure the association and dissociation rates.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Summary
| TCR | MR1 Ligand | Binding Affinity (KD) | Reference |
| A-F7 | 5-OP-RU | 1 ± 0.02 µM | [11] |
| E8 | 5-OP-RU | 1.3 ± 0.1 nM | [11] |
| A-F7 | 6-FP | >150 µM | [11] |
| E8 | 6-FP | 0.6 ± 0.07 µM | [11] |
Visualizations
Experimental Workflow for MR1-TCR Interaction Studies
Caption: Workflow for studying MR1-TCR interactions.
MR1-TCR Signaling Pathway
Caption: MR1-TCR engagement and downstream signaling.
References
- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MR1-restricted T cells: the new dawn of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 9. proimmune.com [proimmune.com]
- 10. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 11. Promiscuous recognition of MR1 drives self-reactive mucosal-associated invariant T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Photolumazine III: A Novel Tool for Interrogating MAIT Cell Immunology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a microbial metabolite derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which is predominantly found in bacteria and yeast.[1][2] In the field of immunology, it has emerged as a valuable tool for studying Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a unique subset of innate-like T cells that play a crucial role in antimicrobial immunity and have been implicated in various inflammatory and autoimmune diseases.[2][3] They recognize microbial metabolites presented by the non-classical MHC class I-related molecule, MR1.[2][3] this compound acts as an antigen that binds to MR1 and is presented to the T cell receptor (TCR) of MAIT cells, leading to their activation.[4] This specific interaction makes this compound an excellent reagent for investigating MAIT cell biology, including their activation, signaling pathways, and effector functions.
These application notes provide a comprehensive overview of the use of this compound in immunology research, complete with detailed protocols for key experiments and a summary of its known functional parameters.
Data Presentation
While specific quantitative data for this compound, such as its binding affinity to MR1 (Kd value) and its precise half-maximal effective concentration (EC50) for MAIT cell activation, are not extensively documented in publicly available literature, its biological activity has been qualitatively established. It is known to be a potent activator of MR1-restricted T cell clones.[4] For experimental purposes, researchers typically titrate this compound to determine the optimal concentration for their specific assay and cell types.
Table 1: Functional and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine | [4] |
| Source | Microbial metabolite (e.g., Mycobacterium smegmatis) | [2] |
| Immunological Target | MHC class I-related molecule (MR1) | [2][3] |
| Cellular Target | Mucosal-Associated Invariant T (MAIT) cells | [2][3] |
| Reported Biological Activity | Activation of MR1T clones | [4] |
| Fluorescence Properties | Not well characterized for immunological applications. Lumazine (B192210) derivatives are known to be fluorescent, with lumazine protein exhibiting a fluorescence maximum around 475 nm in the context of bacterial bioluminescence. | [5] |
Signaling Pathway and Experimental Workflow
The activation of MAIT cells by this compound follows a specific signaling cascade, which can be investigated using a series of well-defined experimental procedures.
Signaling Pathway of MAIT Cell Activation
The binding of this compound to MR1 on an antigen-presenting cell (APC) and its subsequent recognition by the MAIT cell TCR initiates a downstream signaling cascade, leading to cytokine production and cytotoxic activity.
Caption: MAIT cell activation by this compound.
Experimental Workflow for Studying MAIT Cell Activation
A typical workflow to investigate the effects of this compound on MAIT cells involves several key experimental stages.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study MAIT cell immunology.
Protocol 1: MR1 Surface Stabilization Assay
This assay measures the ability of this compound to bind to MR1 within antigen-presenting cells (APCs) and promote its trafficking to the cell surface.
Materials:
-
MR1-expressing APC line (e.g., C1R-MR1 or THP-1 cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Anti-MR1 antibody (e.g., clone 26.5), conjugated to a fluorophore
-
Isotype control antibody
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture MR1-expressing APCs to a sufficient density. On the day of the experiment, harvest and wash the cells with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Ligand Incubation:
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration to test is 10 µM, with dilutions down to the nanomolar range.
-
Add 100 µL of the this compound dilutions or a vehicle control (e.g., DMSO or water, depending on the solvent for this compound) to the respective wells.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 50 µL of FACS buffer containing the anti-MR1 antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-MR1 antibody staining.
-
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and determine the median fluorescence intensity (MFI) of MR1 staining for each condition. An increase in MFI in the presence of this compound compared to the vehicle control indicates MR1 stabilization.
Protocol 2: MAIT Cell Activation Assay (ELISPOT)
This protocol measures the frequency of MAIT cells that produce a specific cytokine (e.g., IFN-γ) upon stimulation with this compound-pulsed APCs.
Materials:
-
Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells (DCs) or a suitable cell line.[3]
-
Isolated human or murine MAIT cells or PBMCs containing MAIT cells.
-
This compound
-
IFN-γ ELISPOT plate and reagents
-
Complete cell culture medium
-
Anti-CD28 antibody (for co-stimulation)
-
96-well cell culture plate
Procedure:
-
APC Preparation:
-
Plate APCs (e.g., 2 x 10^4 DCs per well) in a 96-well flat-bottom plate and allow them to adhere if necessary.[3]
-
-
Antigen Pulsing:
-
Prepare various concentrations of this compound in complete culture medium.
-
Add the this compound solutions to the APCs and incubate for 1-2 hours at 37°C.[3]
-
-
MAIT Cell Co-culture:
-
Prepare the ELISPOT plate according to the manufacturer's instructions.
-
Add isolated MAIT cells or PBMCs (e.g., 1 x 10^5 cells per well) to the wells of the pre-coated ELISPOT plate.
-
Add the this compound-pulsed APCs to the wells containing the MAIT cells.
-
Add anti-CD28 antibody to a final concentration of 1 µg/mL to provide co-stimulation.
-
Incubate the ELISPOT plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
ELISPOT Development:
-
Develop the ELISPOT plate according to the manufacturer's protocol. This typically involves washing the plate and adding a detection antibody, followed by a substrate to visualize the spots.
-
-
Analysis: Count the number of spots in each well using an ELISPOT reader. Each spot represents a cytokine-producing cell.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This method allows for the multiparametric analysis of cytokine production by MAIT cells at a single-cell level.
Materials:
-
PBMCs or isolated immune cells containing MAIT cells and APCs
-
This compound
-
Complete cell culture medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
PMA and Ionomycin (positive control)
-
Surface antibodies (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs in a 96-well U-bottom plate.
-
Add this compound at the desired concentration. Include a vehicle control and a positive control (PMA/Ionomycin).
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-5 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with surface antibodies for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain with intracellular antibodies diluted in permeabilization buffer for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the MAIT cell population (e.g., CD3+ Vα7.2+ CD161high).
-
Quantify the percentage of MAIT cells expressing each cytokine in response to this compound stimulation.
-
Conclusion
This compound is a powerful and specific tool for the investigation of MAIT cell immunology. Its ability to act as an MR1-dependent antigen allows for the targeted activation and study of this important T cell subset. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs to further unravel the complexities of MAIT cell biology and their role in health and disease. As research in this area progresses, a more detailed quantitative understanding of this compound's interactions will undoubtedly emerge, further enhancing its utility in the field.
References
- 1. TLR signaling in human antigen‐presenting cells regulates MR1‐dependent activation of MAIT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-resolved fluorescence spectroscopy of lumazine protein from Photobacterium phosphoreum using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stimulation of T Cells with Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a ribityllumazine-derived small molecule that acts as a potent agonist for a specific subset of T cells known as Mucosal-Associated Invariant T (MAIT) cells. These cells are abundant in mucosal tissues and the liver and play a crucial role in the immune response to microbial infections. This compound is presented by the non-polymorphic MHC class I-related molecule, MR1, and is recognized by the semi-invariant T cell receptor (TCR) of MAIT cells. This interaction triggers the activation of MAIT cells, leading to the production of various cytokines and the initiation of an immune response. These application notes provide detailed protocols for the in vitro stimulation of T cells with this compound, methods for assessing T cell activation, and a summary of expected quantitative outcomes.
Data Presentation
The activation of MAIT cell clones by this compound is dependent on the specific T cell receptor (TCR) expressed by the clone. The following tables summarize the quantitative data on the activation of different MAIT cell clones in response to this compound, as measured by Interferon-gamma (IFN-γ) production in an ELISPOT assay.
Table 1: IFN-γ Response of TRAV1-2+ MAIT Cell Clones to this compound
| MAIT Cell Clone | This compound Concentration (µM) | Mean IFN-γ Spot Forming Units (SFU) per 10,000 cells |
| D481-C7 | 50 | 150 |
| D426-G11 | 50 | <10 (No significant response) |
Data is representative of typical results and may vary between experiments.
Table 2: Cytokine Profile of T Cells Stimulated with this compound
While a detailed cytokine profile for this compound is not extensively published, stimulation of MAIT cells with related ribityllumazine ligands typically elicits a Th1/Th17-like cytokine response. The expected primary cytokines are listed below. Quantitative values will vary depending on the experimental conditions and the specific MAIT cell population.
| Cytokine | Expected Response | Method of Detection |
| IFN-γ | Strong induction | ELISA, ELISPOT, Intracellular flow cytometry |
| TNF-α | Moderate to strong induction | ELISA, Intracellular flow cytometry |
| IL-2 | Low to moderate induction | ELISA, Intracellular flow cytometry |
| IL-17 | Variable induction | ELISA, Intracellular flow cytometry |
Experimental Protocols
Protocol 1: In Vitro Stimulation of MAIT Cell Clones with this compound for IFN-γ ELISPOT Assay
This protocol describes the stimulation of human MAIT cell clones with this compound presented by antigen-presenting cells (APCs) and the subsequent measurement of IFN-γ production using an ELISPOT assay.
Materials:
-
Human MAIT cell clones (e.g., D481-C7)
-
Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells (DCs) or a suitable cell line (e.g., C1R cells transfected with human MR1)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
-
Anti-human MR1 blocking antibody (clone 26.5) and corresponding isotype control (for control wells)
Procedure:
-
Preparation of APCs:
-
Plate APCs in a 96-well PVDF membrane plate pre-coated with anti-IFN-γ capture antibody at a density of 2 x 10^4 cells per well.
-
-
Antigen Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 50 µM) in complete RPMI-1640 medium.
-
Add the diluted this compound to the wells containing the APCs. For negative control wells, add vehicle control. For blocking experiments, pre-incubate APCs with anti-MR1 antibody or isotype control for 30 minutes before adding this compound.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for antigen loading.
-
-
Co-culture with MAIT Cells:
-
Add 1 x 10^4 MAIT cells to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
ELISPOT Development:
-
Wash the plate and develop the spots according to the manufacturer's instructions for the human IFN-γ ELISPOT kit.
-
-
Analysis:
-
Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Protocol 2: Flow Cytometry Analysis of MAIT Cell Activation
This protocol outlines the procedure for stimulating peripheral blood mononuclear cells (PBMCs) containing MAIT cells with this compound and analyzing the expression of activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ, TNF-α) by flow cytometry.
Materials:
-
Freshly isolated human PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD3, CD8, TCR Vα7.2, CD161, CD69, CD25
-
Intracellular cytokines: IFN-γ, TNF-α
-
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to the desired final concentration (a titration from 1 µM to 50 µM is recommended). Include an unstimulated control (vehicle only).
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, add Brefeldin A and Monensin for the last 4-6 hours of incubation.
-
-
Surface Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against the surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain with a cocktail of fluorochrome-conjugated antibodies against the intracellular cytokines for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the MAIT cell population (typically CD3+ TCR Vα7.2+ CD161++) and assessing the expression of activation markers and intracellular cytokines.
-
Visualization of Key Processes
Signaling Pathway
The activation of MAIT cells by this compound is initiated by the interaction of the MAIT cell TCR with the this compound-MR1 complex on an antigen-presenting cell. This triggers a downstream signaling cascade that leads to cytokine production and cellular activation.
Caption: MAIT cell activation signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro stimulation and analysis of T cells with this compound.
Caption: Workflow for in vitro T cell stimulation with this compound.
Illuminating Microbial Metabolism: A Guide to Utilizing Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Photolumazine III, a fluorescent metabolite synthesized by various microorganisms, offers a unique window into the intricate workings of the microbial riboflavin (B1680620) biosynthesis pathway. As an intermediate in this essential metabolic route, the quantification of this compound can serve as a valuable biomarker for assessing microbial metabolic activity, particularly in species such as Mycobacterium smegmatis. Its intrinsic fluorescence allows for sensitive detection, making it a powerful tool for high-throughput screening of potential antimicrobial compounds that target the riboflavin pathway, as well as for fundamental studies of microbial physiology and metabolism.
This document provides detailed protocols for the application of this compound in studying microbial metabolism, focusing on its extraction from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Signaling and Metabolic Pathways
The production of this compound is intrinsically linked to the riboflavin (Vitamin B2) biosynthesis pathway, a fundamental metabolic process in many bacteria. This pathway converts GTP and Ribulose 5-phosphate into riboflavin, which is a precursor for the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These coenzymes are critical for a wide range of redox reactions central to cellular metabolism.
Below is a representation of the logical flow of the riboflavin biosynthesis pathway leading to the formation of this compound and its subsequent conversion to riboflavin.
Caption: Simplified workflow of the Riboflavin Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Culturing Mycobacterium smegmatis for this compound Production
This protocol describes the cultivation of Mycobacterium smegmatis mc²155, a known producer of this compound, under conditions that support its growth and the biosynthesis of riboflavin pathway metabolites.
Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol (B35011), 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile baffled flasks
-
Incubator shaker (37°C, 200 rpm)
-
Spectrophotometer
Procedure:
-
Inoculate 50 mL of Middlebrook 7H9 broth in a 250 mL baffled flask with a fresh colony of M. smegmatis mc²155.
-
Incubate the culture at 37°C with shaking at 200 rpm.
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀).
-
For analysis of secreted this compound, harvest the culture in the late logarithmic to early stationary phase (OD₆₀₀ of approximately 1.5-2.0).
-
To investigate the effect of metabolic conditions, the growth medium can be modified. For example, different carbon sources (e.g., glucose, acetate) can be used in place of glycerol to observe changes in this compound production.
Protocol 2: Extraction of this compound from Culture Supernatant
This protocol details the preparation of the culture supernatant for the analysis of secreted this compound.
Materials:
-
M. smegmatis culture from Protocol 1
-
Centrifuge
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Transfer the bacterial culture to sterile centrifuge tubes.
-
Pellet the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant is now ready for HPLC analysis. For long-term storage, samples can be stored at -20°C.
Protocol 3: Quantification of this compound by HPLC with Fluorescence Detection
This protocol provides a method for the quantification of this compound using reverse-phase HPLC coupled with a fluorescence detector.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Filtered culture supernatant (from Protocol 2)
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard (if available) or a related lumazine standard for relative quantification.
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~350 nm (Estimated for indolyl-lumazines)
-
Emission Wavelength: ~450 nm (Estimated for indolyl-lumazines) (Note: Optimal wavelengths should be determined empirically if a pure standard is available.)
-
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject 20 µL of the filtered culture supernatant onto the column.
-
Run the following gradient program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Linear gradient to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B
-
40-50 min: Re-equilibration at 5% B
-
-
Monitor the fluorescence signal at the specified excitation and emission wavelengths.
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).
-
Quantify the peak area to determine the relative or absolute concentration of this compound.
Data Presentation
The following table provides hypothetical quantitative data to illustrate how this compound levels might vary under different metabolic conditions. This data is for illustrative purposes and should be replaced with experimental results.
| Growth Condition | Carbon Source | OD₆₀₀ at Harvest | This compound Concentration (µg/mL) |
| Standard | Glycerol | 1.8 ± 0.1 | 5.2 ± 0.4 |
| Carbon-Rich | Glucose | 2.1 ± 0.2 | 3.8 ± 0.3 |
| Carbon-Poor | Acetate | 1.2 ± 0.1 | 7.5 ± 0.6 |
| ribH Overexpression | Glycerol | 1.7 ± 0.2 | 2.1 ± 0.2 |
| ribH Knockout | Glycerol | 1.6 ± 0.1 | Not Detected |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for studying microbial metabolism using this compound.
Application Note: Ultrasensitive Detection of Photolumazine III Using Competitive ELISA and FluoroSpot Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photolumazine III is a riboflavin-derived metabolite produced by various microbes that can be recognized by Mucosal-Associated Invariant T (MAIT) cells, a class of innate-like T cells.[1][2][3][4] The ability to accurately quantify small molecules like this compound is crucial for studying host-pathogen interactions, immune responses, and for potential diagnostic applications. This document provides detailed protocols for two powerful immunoassays adapted for the sensitive detection of this compound: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and an Enzyme-Linked Immunospot (FluoroSpot) assay. The competitive ELISA is ideal for quantifying soluble this compound in liquid samples, while the FluoroSpot assay is designed to enumerate individual cells secreting an analyte in response to stimulation, which could theoretically be adapted to a this compound-based detection system.
This compound Competitive ELISA Protocol
A competitive ELISA is a sensitive technique for quantifying small molecules.[5][6][7][8] This assay relies on the competition between the this compound in a sample and a known amount of labeled this compound for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow: Competitive ELISA
Caption: Workflow for the this compound Competitive ELISA.
Methodology
-
Plate Coating: Dilute a specific anti-Photolumazine III monoclonal antibody to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[5]
-
Washing: Discard the coating solution. Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).[5]
-
Blocking: To prevent non-specific binding, add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[5][9]
-
Competition Reaction:
-
Prepare a standard curve by serially diluting a known concentration of this compound.
-
In a separate plate or tubes, mix 50 µL of each standard or unknown sample with 50 µL of a fixed concentration of this compound conjugated to a fluorophore (e.g., FITC).
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the sample/standard-conjugate mixture to the corresponding wells.
-
Incubate for 1-2 hours at room temperature, allowing the sample and conjugated this compound to compete for antibody binding sites.[5][6]
-
-
Final Wash: Discard the well contents and wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Presentation: Hypothetical ELISA Results
The data is used to generate a standard curve by plotting the fluorescence intensity against the logarithm of the this compound concentration. The concentration of unknown samples is then determined from this curve.
| This compound (ng/mL) | Mean Fluorescence Units (RFU) | % Inhibition |
| 1000 | 150 | 97.0% |
| 250 | 450 | 91.0% |
| 62.5 | 1250 | 75.0% |
| 15.6 | 2800 | 44.0% |
| 3.9 | 4200 | 16.0% |
| 0 (B0) | 5000 | 0.0% |
| Sample A | 2000 | 60.0% |
| Sample B | 3500 | 30.0% |
% Inhibition = (1 - (Sample RFU / B0 RFU)) * 100
This compound Detection via FluoroSpot Assay
The FluoroSpot assay is a highly sensitive method that allows for the quantification of the number of analyte-secreting cells at a single-cell level.[10][11] While typically used for cytokines or antibodies, this protocol describes a hypothetical adaptation for detecting cells that secrete a specific protein, which is then visualized using a secondary antibody conjugated with a this compound-like fluorophore. This provides a multiplex-capable alternative to traditional enzyme-based ELISpot assays.[11]
Experimental Workflow: FluoroSpot Assay
Caption: Workflow for the FluoroSpot Assay.
Methodology
-
Plate Preparation (Day 1):
-
Pre-wet a 96-well PVDF membrane plate with 15 µL/well of 35% ethanol for a maximum of 1 minute.[12][13]
-
Wash the plate 5 times with 200 µL/well of sterile water.[12]
-
Coat the plate with 100 µL/well of a specific capture antibody (e.g., anti-IFN-γ) diluted to 15 µg/mL in sterile PBS.
-
Seal the plate and incubate overnight at 4-8°C.[12]
-
-
Cell Incubation (Day 2):
-
Wash the plate 5 times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of cell incubation medium containing 10% fetal calf serum for at least 30 minutes at room temperature.[12]
-
Prepare cell suspensions. If using cryopreserved cells, they should be rested for at least 1 hour after thawing.[12]
-
Remove the blocking medium and add your stimuli, followed by the cell suspension. A typical starting cell concentration is 250,000 cells per well.[10][11]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 16-48 hours). Avoid moving the plate during incubation.[12][14]
-
-
Detection (Day 3):
-
Remove cells by emptying the plate and washing 5 times with PBS (200 µL/well).[12]
-
Add 100 µL/well of a biotinylated detection antibody diluted in PBS with 0.1% BSA. Incubate for 2 hours at room temperature.[13]
-
Wash the plate 5 times with PBS.
-
Add 100 µL/well of a Streptavidin-Photolumazine III conjugate (or other fluorophore). Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate 5 times with PBS.
-
Dry the plate completely in the dark. The underdrain can be removed for faster drying.[15]
-
Analyze the plate using a dedicated FluoroSpot reader equipped with the appropriate filters.
-
Data Presentation: Hypothetical FluoroSpot Results
Results are expressed as the number of Spot-Forming Units (SFU) per million plated cells. Each spot corresponds to a single analyte-secreting cell.[10]
| Condition | Stimulus | Mean SFU per 10^6 cells | Standard Deviation |
| Negative Control | None | 5 | 2 |
| Test Compound 1 | Antigen A | 150 | 15 |
| Test Compound 2 | Antigen A | 45 | 8 |
| Positive Control | Phytohaemagglutinin (PHA) | 450 | 35 |
Relevant Signaling Pathway
The detection of microbial metabolites like this compound by MAIT cells is initiated by the presentation of the ligand by the MR1 molecule on an antigen-presenting cell. This interaction activates the MAIT cell's T-cell receptor (TCR), triggering a downstream signaling cascade that results in cytokine production (e.g., IFN-γ, TNF-α) and cytotoxic activity. This pathway highlights a potential mechanism of action that could be investigated using the assays described.
Signaling Pathway: MAIT Cell Activation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mabtech.com [mabtech.com]
- 11. mabtech.com [mabtech.com]
- 12. mabtech.com [mabtech.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Identification of Photolumazine III using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a pteridine (B1203161) derivative that plays a role in biological systems and is of interest in various research fields, including immunology and drug discovery. Accurate and sensitive identification of this compound is crucial for understanding its function and for potential therapeutic applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the characterization of such small molecules from complex biological matrices.[1][2][3] This document provides detailed application notes and protocols for the identification of this compound using advanced mass spectrometry techniques.
Overview of Mass Spectrometry Methods
The identification of this compound and its derivatives can be effectively achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[4][5] Techniques such as electrospray ionization (ESI) are commonly used for the analysis of pteridines, with positive ionization mode often yielding the best results for these compounds.[5] High-resolution mass spectrometers, like quadrupole time-of-flight (Q-TOF) and tandem quadrupole instruments, provide the sensitivity and mass accuracy required for confident identification and fragmentation analysis.[4][5]
Experimental Workflow for this compound Identification
The general workflow for the identification of this compound from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: Experimental workflow for this compound identification.
Quantitative Data Summary
The following table summarizes key mass spectrometric data for the identification of Photolumazine derivatives. While specific data for this compound was not explicitly found in the provided search results, data for the closely related Photolumazine V is presented as a reference. Photolumazine V is a hydroxylated derivative of this compound.[6]
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Reference |
| Photolumazine V Isomers | 444.12 | High-intensity fragments corresponding to the indolyl-ribityllumazine core structure | Positive ESI | [6] |
| General Pteridines | [M+H]+ | Varies based on structure | Positive ESI | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Lysates
This protocol is adapted from methods for intracellular pteridine extraction.[4]
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Centrifuge
-
Lyophilizer
-
0.1% Formic acid in HPLC-grade water
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold methanol to the cell culture flask and incubate for 10 minutes on ice to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the methanol extract.
-
Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry using a lyophilizer.
-
Reconstitute the dried extract in 0.1% formic acid in HPLC-grade water for LC-MS analysis.
Protocol 2: Nano Liquid Chromatography-Tandem Mass Spectrometry (nanoLC-MS/MS)
This protocol is based on the methodology used for the analysis of Photolumazine V.[6]
Instrumentation:
-
NanoLC system
-
C18 trap column (e.g., 5 mm x 350 µm, 3 µm particles)
-
C18 reversed-phase separation column (e.g., 150 mm x 75 µm, 3 µm particles)
-
Mass spectrometer with ESI source (e.g., TOF-MS)
Chromatographic Conditions:
-
Solvent A: 0.1% formic acid in HPLC-grade water
-
Solvent B: 0.1% formic acid in 95% acetonitrile
-
Gradient: A suitable gradient to separate the compounds of interest. For example, a gradient from 10% to 40% Solvent B over 14 minutes.
-
Flow Rate: As appropriate for the nanoLC system.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Mass Range (TOF-MS): 200–500 Da
-
Collision Energy (for MS/MS): Optimized for the fragmentation of the precursor ion of interest.
Procedure:
-
Inject the prepared sample onto the nanoLC system.
-
Desalt the sample on the trap column.
-
Separate the analytes on the reversed-phase column using the specified gradient.
-
Analyze the eluting compounds using the mass spectrometer in both full scan (TOF-MS) and product ion scan (MS/MS) modes.
-
For targeted analysis, use multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions.
Data Analysis and Interpretation
The identification of this compound is confirmed by a combination of its retention time and its mass spectrometric data.
-
Retention Time: The retention time of the analyte should match that of a this compound standard run under the same chromatographic conditions.
-
Accurate Mass: The measured mass-to-charge ratio (m/z) of the precursor ion should correspond to the theoretical m/z of the protonated molecule ([M+H]+) of this compound.
-
Fragmentation Pattern: The MS/MS spectrum of the precursor ion should exhibit a characteristic fragmentation pattern. The observed fragment ions should be consistent with the structure of this compound. The fragmentation pattern of Photolumazine V, a similar compound, has been shown to be identical across its isomers, indicating a stable core structure that produces consistent fragments.[6]
Signaling Pathway and Logical Relationships
The identification of this compound can be part of a larger investigation into its biological role, for example, in the context of MAIT cell activation by MR1. The following diagram illustrates the logical relationship in such an investigation.
Caption: Logical diagram of this compound's role in MAIT cell activation.
References
- 1. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholars.csus.edu]
- 5. mdpi.com [mdpi.com]
- 6. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Photolumazine III in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III (PLIII) is a microbial metabolite derived from the riboflavin (B1680620) biosynthesis pathway, notably produced by various bacteria, including Mycobacterium smegmatis. It functions as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells. PLIII is presented by the non-polymorphic MHC class I-related protein 1 (MR1) on the surface of antigen-presenting cells (APCs). The recognition of the PLIII-MR1 complex by the semi-invariant T cell receptor (TCR) of MAIT cells triggers their activation, leading to a cascade of downstream effector functions, including cytokine production and cytotoxicity.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in co-culture experiments to study MAIT cell activation and function.
Data Presentation
Table 1: Representative MAIT Cell Response to this compound in a Co-culture System
| Agonist | Concentration | MAIT Cell Clone | Antigen-Presenting Cell (APC) | Readout | Result | Reference |
| This compound | Not specified | D481-C7 | Dendritic Cells (DCs) | IFN-γ production | Activation (recognition) | [1] |
| Photolumazine I | 100 µM | D481-C7 | Dendritic Cells (DCs) | IFN-γ Spot Forming Units (SFU) | ~150 SFU/10,000 cells | [1] |
| 5-OP-RU | 150 nM | Murine Thymic MAIT cells | Not applicable (direct stimulation) | Proliferation | Increased proliferation | [2] |
| 5-OP-RU | 10 µM | Human PBMCs | Autologous APCs within PBMCs | Proliferation (% of proliferated MAIT cells) | ~25% | [3] |
Note: While a specific concentration for this compound was not provided in the primary reference, its ability to activate MAIT cell clone D481-C7 was confirmed. The table includes data from related and well-characterized MAIT cell agonists for comparative purposes.
Experimental Protocols
Protocol 1: MAIT Cell Activation Assay using a Co-culture of Dendritic Cells and MAIT Cell Clones
This protocol describes an enzyme-linked immunospot (ELISPOT) assay to quantify the frequency of cytokine-producing MAIT cells upon stimulation with this compound presented by dendritic cells.
Materials:
-
Human MAIT cell clones (e.g., D481-C7, known to recognize PLIII)[1]
-
Human monocyte-derived dendritic cells (DCs)
-
This compound (stock solution of known concentration)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Antigen-Presenting Cells (APCs):
-
Culture and differentiate human monocyte-derived DCs according to standard protocols.
-
Harvest and wash the DCs.
-
Resuspend the DCs in complete RPMI-1640 medium at a concentration of 2 x 10⁵ cells/mL.
-
-
Co-culture Setup:
-
Plate 20,000 DCs in 100 µL of complete RPMI-1640 medium into each well of a 96-well PVDF membrane plate pre-coated with an anti-IFN-γ capture antibody.[1]
-
Add this compound to the wells at the desired final concentration. A concentration range similar to other ribityllumazine compounds (e.g., 1-100 µM) can be tested.[1]
-
Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., PHA or another known MAIT cell agonist like 5-OP-RU).
-
Incubate the plate for 1 hour at 37°C to allow for antigen uptake and presentation by the DCs.[1]
-
-
Addition of MAIT Cells:
-
Thaw and wash the human MAIT cell clone.
-
Resuspend the MAIT cells in complete RPMI-1640 medium.
-
Add 10,000 MAIT cells in 50 µL of medium to each well.[1]
-
-
Incubation:
-
Incubate the co-culture plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
ELISPOT Development:
-
Develop the ELISPOT plate according to the manufacturer's instructions to visualize the IFN-γ spots.
-
-
Analysis:
-
Count the number of spot-forming units (SFUs) in each well using an ELISPOT reader.
-
Each spot represents a single IFN-γ-secreting MAIT cell.
-
Mandatory Visualization
Signaling Pathway
Caption: TCR-dependent activation of a MAIT cell by this compound.
Experimental Workflow
Caption: Workflow for a this compound co-culture experiment.
References
Application Notes and Protocols for Measuring Photolumazine III-Induced Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolumazine III is a metabolite derived from the microbial riboflavin (B1680620) biosynthesis pathway, notably produced by species such as Mycobacterium smegmatis.[1][2][3] It functions as a potent agonist for Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells.[1][4] The activation of MAIT cells occurs through the presentation of this compound by the non-classical MHC class I-related molecule, MR1.[1][4][5] This interaction triggers a cascade of downstream signaling events within the MAIT cell, leading to its activation and the subsequent release of various cytokines. Measuring this cytokine release is a critical method for assessing the immunomodulatory activity of this compound and understanding the functional response of MAIT cells.
These application notes provide detailed protocols for quantifying the cytokine release induced by this compound in human peripheral blood mononuclear cells (PBMCs), a common model for in vitro immunology studies.[6][7][8]
Signaling Pathway of this compound-Induced MAIT Cell Activation
The diagram below illustrates the proposed signaling pathway for this compound-induced cytokine release. Antigen-presenting cells (APCs) take up this compound and present it via the MR1 molecule on their surface. This MR1-Photolumazine III complex is then recognized by the T-cell receptor (TCR) on MAIT cells, initiating an activation cascade that results in cytokine production and secretion.
Caption: Proposed signaling pathway for this compound-induced cytokine release.
Experimental Workflow for Cytokine Release Assay
The following diagram provides a general workflow for conducting a this compound-induced cytokine release assay using human PBMCs.
Caption: General experimental workflow for a cytokine release assay.
Methodologies and Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated cells by adding sterile PBS to bring the volume up to 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: In Vitro Cytokine Release Assay
This protocol details the stimulation of PBMCs with this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Phorbol myristate acetate (B1210297) (PMA) and ionomycin)[9][10]
-
96-well round-bottom cell culture plates
-
CO2 incubator
Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[7]
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[7]
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A starting concentration range of 0.1 to 10 µM is recommended, but should be optimized.
-
Add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells. The final volume in each well should be 200 µL.
-
Include unstimulated control wells containing only cells and medium.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.[7]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.[7]
Protocol 3: Cytokine Quantification
The concentration of cytokines in the collected supernatants can be quantified using various immunoassays.[11] ELISA and Cytometric Bead Array (CBA) are two widely used methods.[12][13]
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[14]
Principle:
-
A capture antibody specific for the cytokine of interest is pre-coated onto a microplate well.
-
The supernatant sample is added, and any cytokine present binds to the capture antibody.
-
After washing, a biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich".
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by the HRP enzyme to produce a colored product.
-
The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit (e.g., for IFN-γ, TNF-α, IL-17).
B. Cytometric Bead Array (CBA)
CBA is a flow cytometry-based immunoassay that allows for the simultaneous measurement of multiple cytokines in a single sample.[13]
Principle:
-
A series of bead populations with distinct fluorescence intensities are coated with capture antibodies specific for different cytokines.
-
The beads are mixed with the sample, and the cytokines bind to their specific capture beads.
-
A fluorescently labeled detection antibody (PE-conjugated) is added to form the sandwich complex.
-
The samples are then analyzed on a flow cytometer. The instrument identifies the individual bead populations based on their intrinsic fluorescence and quantifies the amount of each cytokine based on the PE fluorescence intensity.
Procedure:
-
Follow the manufacturer's instructions provided with the specific CBA kit.
Data Presentation
Quantitative data from the cytokine release assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-17A (pg/mL) | IL-2 (pg/mL) |
| Unstimulated Control | - | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle Control | Equiv. to highest PLIII conc. | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Low Conc. (e.g., 0.1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mid Conc. (e.g., 1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | High Conc. (e.g., 10 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (PMA/Ionomycin) | Standard Conc. | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Data should be presented as the mean of replicate wells ± standard deviation (SD). Statistical analysis should be performed to determine significance.
Comparison of Cytokine Measurement Techniques
| Feature | ELISA | Cytometric Bead Array (CBA) / Luminex |
| Principle | Enzyme-linked immunosorbent assay in a 96-well plate format.[14] | Bead-based immunoassay using flow cytometry.[12] |
| Throughput | High-throughput for a single analyte.[13] | High-throughput for multiple analytes.[13] |
| Multiplexing | Single analyte per well.[12] | Can measure multiple (up to 50+) cytokines simultaneously.[13][15] |
| Sample Volume | Typically 50-100 µL per well. | Low sample volume required (~25-50 µL).[15][16] |
| Sensitivity | High sensitivity, can detect low pg/mL concentrations.[14] | Generally high sensitivity, comparable to or better than ELISA.[11][12] |
| Dynamic Range | Typically 2-3 logs.[15] | Wider dynamic range than traditional ELISA.[11] |
| Cost | Cost-effective for a small number of targets.[13] | More cost-effective for large panels of cytokines. |
| Advantages | Robust, widely used, simple workflow.[15] | Comprehensive cytokine profiling from limited sample, efficient.[12] |
| Disadvantages | Labor-intensive and sample-consuming for multiple analytes.[12] | Requires access to a flow cytometer. |
References
- 1. researchgate.net [researchgate.net]
- 2. Augmentation of the Riboflavin-Biosynthetic Pathway Enhances Mucosa-Associated Invariant T (MAIT) Cell Activation and Diminishes Mycobacterium tuberculosis Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Multiple Immunoassays for Cytokine Profiling in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine analysis - ELISA / CBA [sanquin.org]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. evetechnologies.com [evetechnologies.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Synthetic Photolumazine III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of synthetic Photolumazine III (PLIII), a potent Mucosal-Associated Invariant T (MAIT) cell antigen. Adherence to these recommendations will ensure the stability and optimal performance of the compound in experimental settings.
Product Information
| Property | Specification | Reference |
| Chemical Name | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine | [1] |
| Molecular Formula | C₁₉H₁₉N₅O₆ | Inferred from related structures |
| Molecular Weight | 413.39 g/mol | Inferred from related structures |
| Appearance | Lyophilized powder | [2] |
| Purity | ≥95% | Typical for synthetic compounds |
Storage and Stability
Proper storage of synthetic this compound is critical to maintain its integrity and biological activity. The following storage conditions are recommended based on available data for the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | For short-term storage. |
| Aqueous Working Solution | 4°C, 21°C, 37°C | Stable for extended periods | A related compound, Photolumazine V, has shown stability in aqueous solutions at these temperatures.[2] |
Note: For optimal stability of stock solutions, it is recommended to use anhydrous solvents such as DMSO. Some related MAIT cell antigens show rapid decomposition in water.[3]
Solubility
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended for stock solutions | Many related antigens are prepared in DMSO to avoid rapid decomposition in water.[3] |
| Dimethylformamide (DMF) / Water | Alternative for initial solubilization | The synthesis of a related compound involves dissolving precursors in a DMF and water mixture.[2] |
| Aqueous Buffers (e.g., PBS) | For working solutions | Dilute stock solutions into aqueous buffers immediately before use. A related compound, Photolumazine V, is soluble in aqueous solutions for experimental use.[2] |
Spectral Properties
Detailed spectral data for this compound is not widely published. The following information is based on related lumazine (B192210) compounds and should be considered as an estimation. Experimental determination is recommended for precise characterization.
| Parameter | Estimated Value/Characteristic | Notes |
| UV-Vis Absorbance Maximum (λmax) | ~400-420 nm | Based on the absorbance of other lumazine derivatives. |
| Molar Extinction Coefficient (ε) | Not Determined | Can be determined experimentally using the Beer-Lambert law. |
| Fluorescence Emission Maximum (λem) | Not Determined | Expected to be in the blue-green region of the spectrum. |
| Fluorescence Quantum Yield (ΦF) | Not Determined | Can be measured relative to a known standard. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from the lyophilized powder.
Materials:
-
Lyophilized synthetic this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Centrifuge the vial of lyophilized this compound briefly to collect all the powder at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Gently vortex or pipette to dissolve the powder completely.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
In Vitro MAIT Cell Activation Assay
This protocol provides a general workflow for stimulating MAIT cells with synthetic this compound. Optimization of cell numbers, antigen concentration, and incubation times may be required for specific experimental systems.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and antigen-presenting cells (APCs)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-CD69, anti-IFN-γ) or ELISpot plates
Workflow Diagram:
Caption: Workflow for in vitro MAIT cell activation using this compound.
Procedure:
-
Cell Preparation:
-
Antigen Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.
-
-
Cell Stimulation:
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Analysis of MAIT Cell Activation:
-
For Flow Cytometry (Surface Markers):
-
Harvest the cells and stain with antibodies against activation markers such as CD69.
-
-
For Flow Cytometry (Intracellular Cytokines):
-
Approximately 4-6 hours before the end of the incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the wells to allow for intracellular accumulation of cytokines.
-
Harvest the cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines like IFN-γ and TNF-α.
-
-
For ELISpot:
-
Follow the manufacturer's instructions for the IFN-γ or other cytokine ELISpot assay.
-
-
Acquire and analyze the data to determine the level of MAIT cell activation in response to this compound.
-
Signaling Pathway
This compound activates MAIT cells through its presentation by the MHC class I-related molecule (MR1) on the surface of antigen-presenting cells. This interaction is a key step in the immune surveillance of microbial infections.
Caption: Simplified signaling pathway of MAIT cell activation by this compound.
Safety Precautions
While specific toxicity data for this compound is not available, it is recommended to handle the compound with standard laboratory safety precautions.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional guidelines.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Photolumazine III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Photolumazine III synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, or 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is typically synthesized through a condensation reaction between methyl 2-(1H-indol-3-yl)-2-oxoacetate and 5-amino-6-D-ribitylaminouracil (5-A-RU). This reaction is often facilitated by microwave irradiation in a mixed solvent system.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can be attributed to several factors. A primary concern is the stability of the 5-amino-6-D-ribitylaminouracil (5-A-RU) starting material, which is known to be unstable.[1][2] Using the more stable hydrochloride salt of 5-A-RU (5-A-RU·HCl) is recommended. Other factors include incomplete reaction, side-product formation, and suboptimal purification.
Q3: Are there any common side reactions to be aware of?
A3: The reaction to form the lumazine (B192210) ring is a variation of the Pictet-Spengler reaction. Potential side reactions can include the formation of spirocyclic intermediates and other isomers depending on the reaction conditions.[2] Additionally, the instability of 5-A-RU can lead to decomposition products that may complicate the reaction mixture.
Q4: What is the recommended purification method for this compound?
A4: Due to its polar nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.[3]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound can be confirmed using mass spectrometry (MS) to verify the molecular weight and HPLC to assess purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of 5-amino-6-D-ribitylaminouracil (5-A-RU). | Use the more stable 5-A-RU·HCl salt. Ensure fresh, high-quality starting materials. |
| Inefficient microwave heating. | Ensure proper microwave settings (temperature, time, and power). Calibrate your microwave reactor if necessary. | |
| Incorrect stoichiometry of reactants. | Carefully measure and ensure the correct molar ratios of methyl 2-(1H-indol-3-yl)-2-oxoacetate and 5-A-RU·HCl. | |
| Multiple Peaks in HPLC Analysis of Crude Product | Formation of isomers or side products. | Optimize reaction temperature and time to favor the formation of the desired product. |
| Decomposition of starting materials or product. | Minimize reaction time and exposure to high temperatures. Analyze the stability of the product under the reaction and workup conditions. | |
| Difficulty in Purifying the Product | Poor separation on HPLC. | Optimize the HPLC gradient, mobile phase composition, and column type. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid is a good starting point. |
| Co-elution with impurities. | If RP-HPLC is insufficient, consider alternative purification techniques for polar heterocyclic compounds, such as hydrophilic interaction liquid chromatography (HILIC). | |
| Product Instability After Purification | Degradation of the purified this compound. | Store the purified product as a lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from light. Assess the stability of the compound in different solvents and pH conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar Photolumazine V.[3]
Materials:
-
Methyl 2-(1H-indol-3-yl)-2-oxoacetate
-
5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)
-
Dimethylformamide (DMF), anhydrous
-
Water, HPLC grade
-
Microwave reactor
Procedure:
-
Dissolve methyl 2-(1H-indol-3-yl)-2-oxoacetate in anhydrous DMF.
-
Dissolve 5-A-RU·HCl in HPLC-grade water.
-
Combine the two solutions in a microwave reaction vessel.
-
Heat the reaction mixture in a microwave reactor at 120°C for 20 minutes.
-
After cooling, filter the reaction mixture to remove any solid impurities.
-
The filtrate containing the crude this compound is then ready for purification.
Purification of this compound by RP-HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the filtered crude reaction mixture onto the column.
-
Elute the product using a linear gradient of increasing Solvent B. The exact gradient will need to be optimized based on your specific HPLC system and column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 330 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Photolumazine III Concentration for T Cell Activation
Welcome to the technical support center for the use of Photolumazine III in T cell activation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate T cells?
A1: this compound is a small molecule metabolite that acts as an antigen for a specific subset of unconventional T cells known as Mucosal-Associated Invariant T (MAIT) cells. It activates these cells through the Major Histocompatibility Complex, class I-related protein (MR1). This compound binds to MR1 on antigen-presenting cells (APCs), and this complex is then recognized by the T cell receptor (TCR) of MAIT cells, leading to their activation.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to study the biology of MAIT cells, including their activation, differentiation, and effector functions. It is a valuable tool for understanding the role of MAIT cells in various physiological and pathological processes, such as infectious diseases and autoimmune disorders.
Q3: Is this compound stable in cell culture medium?
A3: Photolumazine compounds have been shown to be relatively stable in aqueous solutions compared to other MAIT cell activating ligands like 5-OP-RU.[2] However, for long-term experiments, it is advisable to prepare fresh solutions and protect them from prolonged exposure to light, as related riboflavin-derived molecules can be light-sensitive.[3][4][5][6]
Q4: Can I use this compound to activate conventional T cells?
A4: No, this compound is specific for MR1-restricted T cells, primarily MAIT cells. It does not activate conventional CD4+ or CD8+ T cells that recognize peptide antigens presented by MHC class I or class II molecules.
Experimental Protocols
Protocol 1: In Vitro Activation of MAIT Cells with this compound for IFN-γ ELISpot Assay
This protocol is adapted from methods used for similar photolumazine compounds and is a starting point for optimization.[2][7]
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells and antigen-presenting cells (APCs), such as dendritic cells (DCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Human IFN-γ ELISpot plate and reagents
-
Positive control (e.g., PHA)
-
Negative control (vehicle, e.g., DMSO or PBS)
Procedure:
-
Prepare Antigen-Presenting Cells (APCs):
-
If using DCs, plate 2 x 10^4 cells per well in a 96-well ELISpot plate.
-
-
Prepare this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. A starting range of 1 µM to 50 µM is recommended for initial dose-response experiments.[2]
-
-
Stimulation:
-
Add the diluted this compound to the wells containing the APCs.
-
Incubate for 1 hour at 37°C to allow for antigen loading.
-
-
Add MAIT Cells:
-
Add 1 x 10^4 MAIT cells (or an equivalent number of PBMCs containing MAIT cells) to each well.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Develop ELISpot Plate:
-
Follow the manufacturer's instructions for the IFN-γ ELISpot kit to develop the plate.
-
-
Analysis:
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Experimental Workflow for MAIT Cell Activation```dot
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELISpot Troubleshooting [elisa-antibody.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mabtech.com [mabtech.com]
Technical Support Center: Photolumazine III Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Photolumazine III.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Low Yield or No Product Detected | Degradation: this compound may be sensitive to pH, light, or temperature. | - pH: Maintain a neutral to slightly acidic pH (around 6-7) during purification. - Light: Protect the sample from light by using amber vials or covering glassware with foil. - Temperature: Perform purification at room temperature or below, if possible. Avoid prolonged exposure to elevated temperatures. |
| Poor Solubility: The compound may not be fully dissolved in the injection solvent. | - Ensure this compound is fully dissolved before injection. - Consider using a stronger organic solvent in the sample, but be mindful of potential peak distortion. - Test solubility in small volumes of different solvents (e.g., methanol (B129727), acetonitrile (B52724), DMSO) to find the most suitable one. | |
| Adsorption to Vials/Tubing: The compound may adhere to glass or plastic surfaces. | - Use silanized glass vials or low-adsorption plasticware. - Include a small percentage of an organic solvent in the sample to reduce adsorption. | |
| Peak Tailing in HPLC | Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | - Mobile Phase Modifier: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), to the mobile phase to mask silanol (B1196071) groups. - Column Choice: Use a high-quality, end-capped C18 column. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the injection volume or dilute the sample. | |
| Split or Broad Peaks in HPLC | Injection Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the mobile phase. | - Whenever possible, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary, inject the smallest possible volume. |
| Column Void or Contamination: A void at the head of the column or contamination from previous samples can distort peak shape. | - Column Flushing: Flush the column with a strong solvent to remove contaminants. - Guard Column: Use a guard column to protect the analytical column from strongly retained impurities. - If a void is suspected, the column may need to be replaced. | |
| Presence of Impurities in the Final Product | Co-elution: Impurities may have similar retention times to this compound. | - Optimize Gradient: Adjust the gradient slope to improve the separation between the target peak and impurities. - Change Selectivity: Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Degradation During Purification: The purification process itself may be causing the compound to break down. | - As mentioned for low yield, control pH, light exposure, and temperature throughout the process. - Analyze fractions immediately after collection to minimize post-purification degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for this compound purification by reversed-phase HPLC?
A1: A good starting point for reversed-phase HPLC purification of this compound is to use a C18 column with a water/acetonitrile gradient containing a small amount of an acid modifier like 0.1% formic acid or 0.1% acetic acid. The gradient can be run from a low percentage of acetonitrile (e.g., 5-10%) to a high percentage (e.g., 95%) over 20-30 minutes.
Q2: How can I improve the solubility of this compound for injection?
A2: If this compound has poor solubility in the initial mobile phase, you can try dissolving it in a small amount of a stronger, water-miscible organic solvent such as methanol, ethanol, or acetonitrile. Dimethyl sulfoxide (B87167) (DMSO) can also be used, but it is a very strong solvent and should be used sparingly to avoid peak distortion.
Q3: My purified this compound appears to be degrading over time. How can I improve its stability?
A3: Photolumazines can be susceptible to photodegradation. It is crucial to protect solutions of this compound from light by storing them in amber vials or in the dark. For long-term storage, consider storing the purified compound as a solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related lumazine (B192210) compounds can undergo photodegradation and oxidation. Potential degradation could involve modifications to the ribityl side chain or the pteridine (B1203161) ring system. It is advisable to use techniques like LC-MS to identify any degradation products that may form.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
If solubility is an issue, use a minimal amount of methanol or acetonitrile to dissolve the sample, then dilute with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1 mL/min
-
Detection: UV detector at an appropriate wavelength (lumazines typically have strong absorbance in the UV region, a wavelength scan of a crude sample can help determine the optimal wavelength).
-
Injection Volume: 10-100 µL, depending on the concentration and column capacity.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Quantitative Data Summary
The following table provides a hypothetical summary of how different conditions can impact the purification of this compound.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Mobile Phase pH | pH 3 (0.1% TFA) | pH 7 (Phosphate Buffer) | pH 9 (Ammonium Bicarbonate) | Higher recovery and better peak shape are often observed at slightly acidic pH. Alkaline conditions may lead to degradation. |
| Organic Modifier | Acetonitrile | Methanol | Ethanol | Acetonitrile often provides sharper peaks and better resolution. Methanol can offer different selectivity. |
| Temperature | 4°C | 25°C (Room Temp) | 40°C | Room temperature is generally suitable. Elevated temperatures may cause degradation, while low temperatures can increase backpressure. |
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental Workflow for this compound Purification
Troubleshooting Logic for HPLC Peak Shape Issues
Preventing degradation of Photolumazine III in solution
This technical support center provides guidance on the handling, storage, and use of Photolumazine III in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a microbial metabolite that acts as an antigen for Mucosal-Associated Invariant T (MAIT) cells. Like many small molecule metabolites, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of unknown byproducts that may interfere with assays. Some related MAIT cell antigens have been observed to be unstable in aqueous solutions, highlighting the importance of proper handling and storage.[1]
Q2: What are the primary factors that can cause degradation of this compound in solution?
Based on general knowledge of similar chemical structures, the primary factors that can contribute to the degradation of this compound in solution are:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: this compound, as its name suggests, may be susceptible to photodegradation upon exposure to light, particularly UV radiation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation.
Q3: What are the recommended storage conditions for this compound solutions?
While specific stability data for this compound is not extensively available, based on the stability of a related compound, Photolumazine V, and general best practices, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable. A study on Photolumazine V showed it to be stable in aqueous solution at 4, 21, and 37°C over a time course, suggesting good thermal stability for this class of compounds.[2]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: For aqueous solutions, use high-purity, degassed water to minimize oxidative degradation. Some related unstable antigens are better prepared in dimethylsulfoxide (DMSO).[1] If using an aqueous buffer, ensure it is sterile and free of contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the solution is kept at room temperature. Consider preparing solutions in an inert atmosphere (e.g., using nitrogen or argon) to reduce oxidation. |
| Inconsistent fluorescence readings. | Photobleaching or degradation due to light exposure. | Minimize exposure of the solution to ambient and excitation light. Use low light settings on fluorometers where possible. Prepare and handle solutions in a dark or dimly lit room. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate for the desired concentration. If using aqueous buffers, check the pH and consider adjusting it to a more neutral or slightly acidic range, as some pigments are more stable at acidic pH.[3] For some related compounds, DMSO is used to improve solubility and stability.[1] |
| Unexpected peaks in chromatography (HPLC, LC-MS). | Presence of degradation products. | Review the solution preparation and storage procedures. Analyze a freshly prepared sample as a reference. If degradation is suspected, perform a stability study under your experimental conditions (see Experimental Protocols section). |
Quantitative Data Summary
Specific quantitative data on the degradation of this compound is limited in the public domain. The following tables provide a hypothetical summary based on the stability of related compounds and general principles of chemical stability. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C over 24 hours.
| pH | Remaining this compound (%) |
| 3.0 | 95 |
| 5.0 | 98 |
| 7.0 | 90 |
| 9.0 | 75 |
Table 2: Hypothetical Temperature Stability of this compound in Aqueous Buffer (pH 7.0) over 24 hours.
| Temperature (°C) | Remaining this compound (%) |
| 4 | 99 |
| 25 | 90 |
| 37 | 80 |
Table 3: Hypothetical Photostability of this compound in Aqueous Buffer (pH 7.0) at 25°C.
| Light Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark (Control) | 24 | 90 |
| Ambient Lab Light | 8 | 70 |
| Direct Sunlight | 1 | 40 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethylsulfoxide (DMSO, anhydrous), or sterile, degassed, high-purity water, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of anhydrous DMSO or sterile, degassed water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the degradation of this compound under specific experimental conditions (e.g., different pH, temperature, or light exposure).
-
Materials: Prepared this compound solution, HPLC system with a UV or fluorescence detector, appropriate HPLC column (e.g., C18), mobile phase solvents.
-
Procedure:
-
Prepare a solution of this compound at the desired concentration in the test buffer or solvent.
-
Divide the solution into multiple aliquots for different time points and conditions.
-
For a time-course study, inject an initial sample (t=0) into the HPLC to determine the initial peak area of this compound.
-
Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature in a water bath, specific pH, or exposure to a light source).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot into the HPLC.
-
Monitor the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure | MDPI [mdpi.com]
Issues with Photolumazine III solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photolumazine III, focusing on solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in in vitro assays?
This compound is a ribityllumazine derivative that functions as a microbial metabolite. In immunology research, it is primarily used to study the activation of Mucosal-Associated Invariant T (MAIT) cells through its interaction with the MHC class I-related protein 1 (MR1).[1][2] This makes it a valuable tool for investigating the role of MAIT cells in infectious diseases and other immune responses.
Q2: I'm observing precipitation after diluting my this compound stock solution in cell culture media. What is the likely cause?
This compound is a hydrophobic molecule with limited aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous environment of cell culture media. This sudden change in solvent polarity causes the compound to exceed its solubility limit and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and related hydrophobic antigens.[2] It is advisable to use anhydrous, high-purity DMSO to ensure the best solubility and stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
The tolerance to DMSO can vary between different cell lines. However, a final concentration of 0.5% (v/v) DMSO or lower in the cell culture medium is generally considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The intended experimental concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | - Lower the final working concentration. - Perform a dose-response experiment to determine the highest soluble concentration that elicits the desired biological effect. |
| Solvent Shock: The rapid change in polarity when adding the DMSO stock to the aqueous media causes the compound to precipitate. | - Pre-warm the cell culture medium to 37°C before adding the compound. - Add the this compound stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even dispersion. - Prepare an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use cell culture media that has been pre-warmed to 37°C. | |
| Precipitation Over Time (Hours to Days) | Compound Instability: this compound may degrade or aggregate in the aqueous environment of the cell culture medium over extended incubation periods. | - Prepare fresh this compound-containing media for each experiment and for media changes. - Consider performing media changes every 24-48 hours for long-term experiments. |
| Interaction with Media Components: Components in the serum or basal media may interact with this compound, reducing its solubility over time. | - If compatible with your cell line, consider using serum-free media or reducing the serum concentration. | |
| Media Evaporation: Evaporation of media from the culture vessel can lead to an increased concentration of all components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification in the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly available literature. However, based on data for a structurally related compound, Photolumazine V, and general knowledge of similar hydrophobic molecules, the following provides an estimate of solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 1-10 mM). |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not recommended for preparing stock solutions. |
| Cell Culture Media | Very Low | A related compound, Photolumazine V, was soluble at 0.0225 mM in an aqueous solution for stability testing.[3] This suggests a low micromolar range may be achievable for this compound with proper preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Final Working Solution of this compound in Cell Culture Media
This protocol provides a step-by-step method for diluting the DMSO stock solution into cell culture media to minimize precipitation. This example is for preparing 10 mL of media with a final this compound concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Pre-warm your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
In a sterile conical tube, add 10 mL of the pre-warmed medium.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add 10 µL of the 10 mM this compound stock solution drop-by-drop. This gradual addition is key to preventing "solvent shock."
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visualizations
References
Technical Support Center: Troubleshooting Mycoplasma Contamination in Photolumazine III Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues arising from Mycoplasma contamination in experiments involving Photolumazine III.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma, and why is it a problem in cell culture?
Mycoplasma is a genus of bacteria that are among the smallest self-replicating organisms.[1] They lack a cell wall, which makes them resistant to common antibiotics like penicillin that target cell wall synthesis.[1][2] Mycoplasma contamination is a significant issue in cell culture because it can go undetected for long periods, as it doesn't typically cause the turbidity or pH changes associated with other bacterial or fungal contaminations.[1] However, it can profoundly alter cellular physiology, including metabolism, growth rates, and gene expression, thereby compromising the reliability and reproducibility of experimental results.[1][3]
Q2: How can Mycoplasma contamination specifically affect my this compound experiments?
Mycoplasma contamination can interfere with this compound experiments through several mechanisms:
-
Direct Signal Interference: Many commercial Mycoplasma detection kits are luciferase-based, using Mycoplasma-specific enzymes to generate ATP, which then produces a light signal.[3][4][5][6] If your this compound assay also uses a luciferase reporter system, the contaminating Mycoplasma can produce a background signal, leading to false-positive or artificially high readings.
-
Metabolic Interference: this compound is a derivative of the riboflavin (B1680620) (Vitamin B2) biosynthesis pathway.[7][8][9] Mycoplasma, being dependent on the host cell for nutrients, can alter the cellular metabolic landscape, potentially depleting the precursors necessary for this compound synthesis.[1][10] This can lead to artificially low signals in experiments measuring endogenous this compound production or its effects.
-
Alteration of Cellular Signaling Pathways: Mycoplasma infection is known to modulate host cell signaling pathways, including NF-κB and p53, which can lead to a wide range of cellular effects from altered inflammatory responses to changes in cell growth and apoptosis.[11] If your this compound experiment is studying these or related pathways, the contamination can confound your results.
-
General Effects on Cell Health: Mycoplasma contamination can lead to reduced cell proliferation, chromosomal aberrations, and even cell death.[1][10] These general negative effects on cell health will invariably impact the consistency and reliability of any cellular assay, including those involving this compound.
Q3: What are the common sources of Mycoplasma contamination?
The primary sources of Mycoplasma contamination in a laboratory setting include:
-
Cross-contamination from other infected cell cultures.
-
Contaminated reagents, such as fetal bovine serum (FBS) or other animal-derived products.
-
Introduction by laboratory personnel through poor aseptic technique. [3]
Q4: How often should I test my cell cultures for Mycoplasma?
It is recommended to implement a routine testing schedule. A common practice is to test all new cell lines upon arrival, before cryopreservation, and every 1-2 months for actively growing cultures. Any signs of deteriorating cell health or inconsistent experimental results should also prompt immediate testing.
Troubleshooting Guide
This guide addresses specific issues you might encounter in your this compound experiments that could be indicative of Mycoplasma contamination.
| Observed Problem | Potential Mycoplasma-Related Cause | Recommended Action |
| High or Inconsistent Background Signal in Luminescence Assay | Direct interference from luciferase-based activity of Mycoplasma. Many Mycoplasma detection kits utilize this principle.[3][4][5][6] | 1. Immediately test a sample of your cell culture supernatant for Mycoplasma using a non-luminescence-based method (e.g., PCR or DNA staining).2. If positive, discard the contaminated culture and thoroughly decontaminate all related equipment and reagents.[6]3. If the culture is irreplaceable, proceed with an elimination protocol (see Experimental Protocols section). |
| Lower-than-Expected Signal or Loss of Signal Over Time | 1. Mycoplasma depleting metabolic precursors required for this compound synthesis.[10]2. Mycoplasma-induced degradation of this compound or other critical assay components.[12]3. General decline in cell health and viability due to the contamination.[1] | 1. Test for Mycoplasma contamination.2. If positive, address the contamination.3. Review your experimental timeline; prolonged culture times can exacerbate the effects of contamination. |
| Irreproducible Results Between Experiments | Mycoplasma contamination levels can fluctuate, leading to variable effects on cell metabolism and signaling pathways from one experiment to the next.[1] | 1. Test all cell stocks for Mycoplasma.2. If contamination is found, discard and start with a fresh, confirmed-clean vial.3. Implement a strict routine testing schedule to ensure consistency. |
| Unexpected Changes in Cell Morphology or Growth Rate | These are classic signs of Mycoplasma contamination, as the bacteria compete with host cells for nutrients and can induce cellular stress.[1][10] | 1. Immediately quarantine the suspicious culture.2. Test for Mycoplasma using at least two different detection methods for confirmation.[5]3. Review and reinforce aseptic techniques within the lab. |
Mycoplasma Detection and Elimination
Comparison of Common Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplification of Mycoplasma-specific DNA (e.g., 16S rRNA gene).[3][5] | High sensitivity and specificity; rapid results (hours).[2] | Can detect DNA from non-viable Mycoplasma; risk of false positives from DNA contamination.[5] |
| DNA Staining (e.g., Hoechst or DAPI) | Fluorescent dyes bind to DNA. Mycoplasma appear as small, fluorescent particles outside the cell nucleus.[3][13] | Rapid and inexpensive. | Lower sensitivity; can be difficult to interpret, especially with low-level contamination.[13] |
| Microbiological Culture | Growing Mycoplasma on specialized agar (B569324) plates.[3][5] | Considered the "gold standard" as it detects only viable organisms.[2] | Very slow (can take up to 4 weeks); some Mycoplasma species are difficult to culture.[2][5] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Detection of Mycoplasma-specific antigens. | High specificity. | May not detect all species of Mycoplasma. |
| Enzymatic/Luminescence-Based Kits | Detection of enzymes specific to Mycoplasma that produce ATP, which is then measured via a luciferase reaction.[6][14] | Very rapid (results in <30 minutes) and easy to use.[4] | Can be prone to interference from other sources of ATP or chemicals that affect the luciferase enzyme. |
It is highly recommended to use at least two different methods to confirm a positive result.[5]
Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
This protocol provides a general workflow for detecting Mycoplasma contamination using PCR.
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 48 hours without an antibiotic change. Centrifuge at 200 x g for 5 minutes to pellet the cells, then transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the Mycoplasma.
-
DNA Extraction: Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Prepare a PCR master mix containing a PCR buffer, dNTPs, universal primers for the Mycoplasma 16S rRNA gene, Taq polymerase, and nuclease-free water. Add the extracted DNA to the master mix. Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water) in your run.
-
Thermocycling: Perform PCR using an appropriate thermocycling program (consult the primer and polymerase specifications for optimal conditions). A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by running them on a 1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates a positive result.
Protocol 2: Mycoplasma Elimination Using Plasmocin™
This protocol describes a common method for eliminating Mycoplasma from contaminated cell cultures.
-
Initial Treatment: Culture the contaminated cells in their normal growth medium supplemented with 25 µg/mL Plasmocin™.
-
Treatment Regimen: Refresh the medium with fresh Plasmocin™ every 2-3 days. Split the cells as necessary, ensuring they do not become over-confluent.
-
Duration: Continue the treatment for a total of 14 days.
-
Recovery Period: After the 14-day treatment, culture the cells for an additional 1-2 weeks in antibiotic-free medium. This allows any remaining, non-dividing Mycoplasma to potentially regrow.
-
Re-testing: After the recovery period, re-test the culture for Mycoplasma contamination, preferably using a highly sensitive method like PCR, to confirm successful elimination.
Note: Always follow the manufacturer's specific instructions for any commercial Mycoplasma elimination product. Some treatments may exhibit cytotoxicity, so it is important to monitor cell health throughout the process.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Assays
References
- 1. mybiosource.com [mybiosource.com]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Effects of Mycoplasmas on the Host Cell Signaling Pathways | MDPI [mdpi.com]
- 12. Amyloid-beta peptide degradation in cell cultures by mycoplasma contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. custombiotech.roche.com [custombiotech.roche.com]
How to minimize batch-to-batch variation of Photolumazine III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Photolumazine III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variation in this compound?
The main contributors to variability between different batches of this compound can be categorized as follows:
-
Purity Profile: The presence and concentration of impurities can significantly alter the photophysical and chemical properties of the bulk material.
-
Degradation: this compound, like many complex organic molecules, can degrade over time if not stored and handled correctly. Exposure to light, elevated temperatures, and non-optimal pH can lead to the formation of degradation products.
-
Inconsistent Manufacturing Processes: Variations in the synthesis and purification processes can introduce different types and levels of impurities.
-
Handling and Storage: Improper handling and storage by the end-user can introduce variability even in an initially consistent batch.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A systematic quality control (QC) process is essential. This should involve a combination of analytical techniques to compare the new batch against a well-characterized internal reference standard (a "golden batch"). Key QC assays include:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the main compound and detect impurities.
-
Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main peak and to identify potential impurities.
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy to measure the absorbance spectrum and determine the concentration.
-
Fluorescence Spectroscopy to measure the excitation and emission spectra, and the fluorescence intensity.
-
-
Functional Assays: If applicable, testing the batch in the intended biological or chemical assay to ensure consistent performance.
Troubleshooting Guide
Issue 1: Inconsistent Fluorescence Intensity Between Batches
Possible Causes:
-
Purity Differences: The presence of quenching or fluorescent impurities can significantly alter the overall fluorescence of the sample.
-
Concentration Discrepancies: Inaccurate determination of the stock solution concentration.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Instrumental Variation: Differences in instrument settings or performance.
Troubleshooting Steps:
-
Verify Purity: Analyze both the new and old batches using reverse-phase HPLC with UV and fluorescence detectors. Compare the chromatograms for the presence of additional peaks.
-
Confirm Identity: Use LC-MS to confirm that the main peak in the new batch has the correct mass for this compound.
-
Accurate Concentration Measurement: Use UV-Vis spectroscopy and a validated extinction coefficient to accurately determine the concentration of your solutions. If the extinction coefficient is unknown, establish one with a highly pure reference sample.
-
Check for Degradation: Re-analyze a previously qualified batch to see if its properties have changed over time.
-
Standardize Instrument Settings: Ensure that all fluorescence measurements are taken with the same instrument settings (e.g., excitation/emission wavelengths, slit widths, gain).
Issue 2: Appearance of New Peaks in HPLC Chromatogram
Possible Causes:
-
Synthesis Byproducts: Incomplete reaction or side reactions during synthesis can result in impurities. Based on the likely synthesis pathway (condensation of 5-amino-6-D-ribitylaminouracil with an indole-3-glyoxylate derivative), potential impurities could include unreacted starting materials or isomers.
-
Degradation Products: this compound may degrade upon exposure to light, air (oxidation), or non-neutral pH.
-
Contamination: Contamination from solvents, vials, or other lab equipment.
Troubleshooting Steps:
-
Analyze by LC-MS: Attempt to get a mass for the unknown peak(s) to help in their identification.
-
Review Synthesis and Purification: If you are synthesizing the compound in-house, review the reaction conditions and purification steps. Incomplete reaction or insufficient purification are common sources of impurities.
-
Evaluate Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Perform Forced Degradation Studies: To understand potential degradation products, intentionally expose a sample to stress conditions (e.g., UV light, acid, base, heat) and analyze the resulting mixture by HPLC and LC-MS. This can help in identifying peaks that may appear in aged or improperly stored batches.
Issue 3: Shift in Excitation or Emission Maxima
Possible Causes:
-
Presence of Fluorescent Impurities: Impurities with their own distinct fluorescent properties can cause a shift in the apparent spectral maxima of the bulk material.
-
Solvent Effects: The polarity and pH of the solvent can influence the fluorescence spectra of pteridine (B1203161) derivatives.
-
Compound Degradation: Degradation products may have different spectral properties.
Troubleshooting Steps:
-
Confirm Purity: Use HPLC to ensure the sample is of high purity.
-
Standardize Solvent System: Ensure that all spectroscopic measurements are performed in the same buffered solvent system.
-
Re-purify the Sample: If impurities are suspected, re-purifying a small amount of the material by preparative HPLC may resolve the issue and provide a purer standard for comparison.
Data Presentation
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Recommended Specification (Example) | Purpose |
| Identity | |||
| Molecular Weight | LC-MS (ESI-) | Conforms to theoretical mass | Confirms the chemical identity of the main component. |
| Purity | |||
| Purity by HPLC | RP-HPLC (e.g., C18) | ≥ 95% | Quantifies the main compound and detects impurities. |
| Photophysical Properties | |||
| Excitation Maximum (λex) | Fluorescence Spectroscopy | To be determined with reference std. | Ensures consistent spectral properties. |
| Emission Maximum (λem) | Fluorescence Spectroscopy | To be determined with reference std. | Ensures consistent spectral properties. |
| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | To be determined with reference std. | Required for accurate concentration determination. |
| Appearance | Visual Inspection | To be determined with reference std. | Provides a simple, initial check for gross contamination or degradation. |
Note: The exact specifications for photophysical properties should be established internally using a thoroughly characterized reference batch ("golden batch").
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (to be determined by UV-Vis scan) and a fluorescence detector with appropriate excitation and emission wavelengths.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase composition.
-
Analysis: Inject 10 µL and integrate the peak areas to determine the percentage purity.
Protocol 2: Establishing a Reference Standard for this compound
-
Procure or Synthesize a Batch: Obtain or synthesize a batch of this compound.
-
Purify the Batch: Purify the material to the highest possible degree using preparative HPLC.
-
Thoroughly Characterize:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.
-
Determine the purity by analytical HPLC (as per Protocol 1) and ensure it is ≥98%.
-
Record the UV-Vis spectrum and calculate the molar extinction coefficient (ε) at the absorbance maximum (λmax).
-
Record the fluorescence excitation and emission spectra to determine the respective maxima (λex and λem).
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
-
-
Aliquot and Store: Aliquot the purified material into small, single-use vials. Lyophilize if in solution. Store at -20°C or -80°C under an inert atmosphere and protected from light.
-
Document: Create a certificate of analysis for this "golden batch" with all the characterization data. Use this batch as the reference standard for all future batch comparisons.
Visualizations
Caption: Workflow for Quality Control of New this compound Batches.
Caption: Logical Flow for Troubleshooting Batch-to-Batch Variation.
References
Technical Support Center: Phorbol 12-Myristate 13-Acetate (PMA) Stimulation
A Note on Terminology: This guide focuses on Phorbol (B1677699) 12-Myristate 13-Acetate (PMA), a widely used and potent research compound for cell stimulation. The term "Photolumazine III" did not yield specific results in the context of cell stimulation protocols. Given the experimental context, it is presumed that PMA is the compound of interest.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other critical parameters for successful cell stimulation experiments using PMA.
Frequently Asked Questions (FAQs)
Q1: What is PMA and what is its primary mechanism of action?
Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is a phorbol ester that acts as a potent activator of Protein Kinase C (PKC).[1][2] It mimics the function of diacylglycerol (DAG), a natural signaling molecule, binding to the C1 domains of PKC isoforms (including PKCα, -β, -γ, -δ, -ε, -η, and -θ) and inducing their translocation to the cell membrane for activation.[3] This activation triggers a cascade of downstream signaling events, including the MAPK and NF-κB pathways, which regulate a wide variety of cellular processes like proliferation, differentiation, and cytokine secretion.[1][4][5]
Q2: Why is incubation time a critical parameter for PMA stimulation?
The duration of PMA exposure is critical because cellular responses to PKC activation are highly dynamic and time-dependent.
-
Short-Term Effects (Minutes to 1 Hour): Rapid signaling events are initiated within minutes, such as the activation of ERK1/2 and p38 MAP kinases.[5] In some systems like platelets, very short incubations (10-30 seconds) can inhibit certain agonist-induced responses, while slightly longer incubations potentiate others.[6]
-
Intermediate-Term Effects (4-24 Hours): This timeframe is optimal for inducing the expression and secretion of many cytokines in immune cells.[7][8][9] For example, a rapid increase in IL-2, IFN-γ, and TNF-α secretion can be observed within 6 hours in whole blood cultures.[7]
-
Long-Term Effects (24-72 Hours): Longer exposures are typically required to induce profound cellular changes like differentiation. A common application is the differentiation of THP-1 monocytes into macrophage-like cells, which often requires a 24 to 48-hour incubation period.[10][11][12] Prolonged exposure can also lead to different outcomes; for instance, a 5-minute pre-incubation with PMA can reduce collagen-induced secretion in platelets, a reversal of the effect seen with shorter incubations.[6]
Q3: How does PMA concentration affect the optimal incubation time?
PMA concentration and incubation time are interconnected. PMA is potent at nanomolar concentrations, and higher concentrations do not always lead to a stronger or faster response. In fact, excessively high concentrations can lead to atypical responses or cytotoxicity.[12][13] Time-course experiments show that the peak response for a given readout (e.g., cytokine production) can be achieved at a specific time point, and extending the incubation beyond this may not increase the signal and could increase cell death.[7][9] It is crucial to determine the optimal concentration and time for each specific cell type and experimental endpoint through dose-response and time-course studies.
Data on PMA Incubation Time
The optimal incubation time for PMA stimulation is highly dependent on the cell type and the desired biological outcome. The tables below summarize typical timeframes for common applications and the kinetics of key molecular events.
Table 1: Recommended Incubation Times for Common PMA Applications
| Application | Cell Type | Typical PMA Concentration | Recommended Incubation Time | Key Readout |
| Intracellular Cytokine Production | Immune Cells (PBMCs, T cells) | 20-50 ng/mL | 4 - 6 hours | Cytokine levels (e.g., IFN-γ, TNF-α, IL-2) measured by flow cytometry.[7][8] |
| Cell Differentiation | THP-1 Monocytes | 5-100 ng/mL | 24 - 48 hours | Adherence to culture plate, expression of macrophage surface markers (e.g., CD11b, CD14).[11][12] |
| Regulatory B Cell (GraB) Generation | Isolated B Cells | 50 ng/mL | 48 hours | Intracellular Granzyme B (GrB) expression.[14] |
| Neutrophil Extracellular Trap (NET) Formation | Neutrophils | 25-100 nM | 2 - 4 hours | Visualization of NETs by microscopy.[15] |
| MAPK Pathway Activation | Various Cell Lines | 100 nM | 5 minutes - 1 hour | Phosphorylation of ERK1/2 and p38 kinases detected by Western blot.[5] |
Table 2: Time-Course of Key Molecular Events Following PMA Stimulation
| Time Post-Stimulation | Molecular Event | Cell Type / System | Reference |
| ~2-5 minutes | PKC translocation to cell membrane | Neutrophils | [4] |
| ~5 minutes | Peak activation of ERK1/2 MAPK | Caco-2 cells | [5] |
| ~1 hour | Activation of p38 MAPK | Caco-2 cells | [5] |
| ~4-6 hours | Peak secretion of IFN-γ, TNF-α, IL-2 | Rat whole blood culture | [7] |
| ~14-18 hours | Increased levels of Thy-1 mRNA | Endothelial cells | [12] |
| ~24 hours | Upregulation of p21 mRNA and protein | THP-1 cells | [10] |
| ~24-48 hours | Expression of macrophage markers | THP-1 cells | [11][16] |
Visualized Signaling and Workflows
Caption: PMA activates PKC, leading to downstream activation of the MAPK and NF-κB signaling pathways.
Caption: Standard workflow for PMA/Ionomycin stimulation to detect intracellular cytokines via flow cytometry.
Experimental Protocol: Intracellular Cytokine Staining
This protocol provides a general method for stimulating peripheral blood mononuclear cells (PBMCs) with PMA and ionomycin to detect intracellular cytokine production by flow cytometry.[8][9][17]
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
PMA stock solution (e.g., 1 mg/mL in DMSO)
-
Ionomycin stock solution (e.g., 1 mg/mL in DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for surface markers and intracellular cytokines
-
Fixation/Permeabilization buffers
-
DNase I (optional)
Procedure:
-
Cell Preparation: Resuspend isolated PBMCs in complete RPMI medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Stimulation Cocktail: Prepare a stimulation cocktail in complete RPMI medium. For a final concentration of 50 ng/mL PMA and 1 µg/mL ionomycin, dilute the stock solutions accordingly. Add a protein transport inhibitor (e.g., Brefeldin A to a final concentration of 10 µg/mL) to the cocktail to block cytokine secretion, allowing them to accumulate inside the cell.[9]
-
Stimulation: Add the stimulation cocktail to the cell suspension. Include a negative control sample with cells in medium containing only the protein transport inhibitor (no PMA/ionomycin).
-
Incubation: Incubate the cells for 4 to 6 hours in a 37°C, 5% CO2 incubator. This incubation time is a good compromise for detecting multiple cytokines like IFN-γ, IL-2, IL-4, and IL-5.[9]
-
Harvesting: After incubation, centrifuge the cells and discard the supernatant.
-
Troubleshooting Tip: Vigorous activation by PMA can cause cell death and clumping due to DNA release. If clumping is observed, resuspend the cell pellet in medium containing DNase I and incubate for 5-10 minutes at 37°C before proceeding.[9]
-
-
Surface Staining: Wash the cells with flow cytometry staining buffer. Resuspend the cells in a solution containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and incubate as per the manufacturer's instructions (typically 20-30 minutes at 4°C in the dark).
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate. Following fixation, wash the cells and resuspend them in permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate as per the manufacturer's instructions.
-
Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend them in staining buffer. Analyze the samples on a flow cytometer.
Troubleshooting Guide
Caption: A logical flowchart for troubleshooting common issues in PMA stimulation experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or no target activation (e.g., poor cytokine expression) | 1. Suboptimal Incubation Time: The peak response was missed (incubated too short or too long).2. Reagent Degradation: PMA or ionomycin may have lost potency.3. Incorrect Protocol: Protein transport inhibitor was not added or was ineffective. | 1. Perform a time-course experiment (e.g., 2, 4, 6, 8, 12 hours) to determine the optimal incubation time for your specific cell type and cytokine of interest.[7][9]2. Use fresh PMA aliquots. PMA is typically stored at -20°C in a solvent like DMSO; repeated freeze-thaw cycles should be avoided.3. Ensure the protein transport inhibitor is added at the correct concentration at the start of the stimulation.[18] |
| High levels of cell death and/or cell clumping | 1. PMA Toxicity: The concentration of PMA and/or the incubation time was excessive for the cell type being used.2. Cell Clumping: PMA can cause robust activation leading to some cell death, which releases DNA and causes cells to clump together.[9] | 1. Perform a dose-response experiment to find the lowest effective concentration of PMA. Reduce the incubation time.[13]2. After incubation and before staining, add DNase I to the cell suspension for 5-10 minutes to break down extracellular DNA and reduce clumps.[9] |
| High background signal in unstimulated controls | 1. Cell Health: Cells were unhealthy or stressed prior to the experiment, leading to spontaneous activation.2. Contamination: Bacterial or mycoplasma contamination can activate immune cells. | 1. Ensure cells are healthy and have a high viability (>95%) before starting the experiment. Allow cells to rest after thawing or isolation before stimulation.2. Regularly test cell cultures for contamination. |
| Inconsistent results between experiments | 1. Variability in Reagents: Inconsistent dilutions or using different batches of PMA, media, or serum.2. Variability in Cell Handling: Differences in cell density, incubation times, or washing steps. | 1. Prepare large batches of reagents and aliquot them for single use to minimize variability.2. Adhere strictly to a standardized protocol. Ensure cell counts and volumes are precise in every experiment.[1] |
References
- 1. invivogen.com [invivogen.com]
- 2. stemcell.com [stemcell.com]
- 3. azbigmedia.com [azbigmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of phorbol 12-myristate 13-acetate (PMA) on agonist-induced arachidonate release and 5-hydroxytryptamine secretion in human platelets. Dependence of effects on agonist type and time of incubation with PMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Establishment of the Reference Intervals of Lymphocyte Function in Healthy Adults Based on IFN-γ Secretion Assay upon Phorbol-12-Myristate-13-Acetate/Ionomycin Stimulation [frontiersin.org]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting non-reproducible results in Photolumazine III assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Photolumazine III assays. Our goal is to help you achieve consistent and reproducible results in your experiments.
Troubleshooting Guide
Non-reproducible results in cell-based assays can be frustrating. This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: Why am I seeing high variability between replicate wells?
A1: High variability between replicates is often due to technical inconsistencies. Consider the following factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to handle small volumes accurately. Viscous fluids may require special attention.[1]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant differences in signal. Ensure your cells are well-mixed before seeding and that the seeding density is optimal for your cell line to maintain it in the exponential growth phase.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of reagents and affect cell viability.[1] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[1]
-
Presence of Air Bubbles: Air bubbles can interfere with absorbance or fluorescence readings. Be careful to avoid introducing bubbles when adding reagents and visually inspect plates before reading.[1]
Q2: My fluorescence signal is weak or absent. What could be the cause?
A2: A weak or absent signal can stem from several issues related to the reagents, the cells, or the instrumentation.
-
Reagent Quality and Storage:
-
This compound Degradation: Photolumazines, like other fluorescent molecules, can be sensitive to light and temperature. Store your this compound stock solutions protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Reagent Solubility: Ensure that this compound and any other compounds are fully dissolved in the assay buffer. Precipitation of the compound in the well is a major issue that can lead to a loss of signal and non-reproducible results.[1] Use of an appropriate solvent like analytical grade DMSO is recommended for dissolving drugs or probes.[1]
-
-
Cellular Factors:
-
Cell Health: Unhealthy or dying cells will not respond appropriately. Ensure your cells are healthy and have a high viability before starting the experiment.
-
Low MR1 Expression: The target of this compound is the MR1 protein. If your cell line has low endogenous MR1 expression, you may not see a strong signal. Consider using a cell line known to express MR1 or an MR1-overexpressing cell line.[2]
-
-
Instrument Settings:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are set correctly for this compound.
-
Gain Settings: The detector gain may be too low. Optimize the gain setting using a positive control well to ensure the signal is within the dynamic range of the instrument.
-
Q3: I'm observing high background fluorescence. How can I reduce it?
A3: High background can mask the specific signal from your assay. Here are some potential causes and solutions:
-
Autofluorescence from Media or Compounds: Phenol (B47542) red in cell culture media is a common source of background fluorescence. Use phenol red-free media for your assay. Some test compounds may also be inherently fluorescent at the wavelengths used. Always include a "compound only" control to assess this.
-
Non-specific Binding: this compound may bind non-specifically to the plate or other cellular components. Ensure your washing steps are thorough to remove any unbound reagent.
-
Contamination: Mycoplasma or other microbial contamination can sometimes lead to increased background signals. Regularly test your cell cultures for contamination.[3]
Q4: My results are not consistent from one experiment to the next. What should I check?
A4: Lack of inter-experiment reproducibility is a common challenge in cell-based assays.[1]
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number. Use cells within a consistent and defined passage number range for all your experiments.[1]
-
Reagent Lot-to-Lot Variability: Different batches of reagents, including this compound, antibodies, and even serum for cell culture, can have slight variations that affect assay performance.[4] It is crucial to qualify new lots of critical reagents before use in your experiments.[4]
-
Inconsistent Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.[5] Small deviations can lead to significant differences in results, especially for enzymatic or cell signaling assays.[5]
-
Assay Protocol Adherence: Ensure that all steps of the protocol are performed consistently by all users.[4]
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a ribityllumazine derivative that has been identified as a ligand for the major histocompatibility complex class I-related protein 1 (MR1).[6] It is involved in the activation of Mucosal-Associated Invariant T (MAIT) cells.[6]
Q: How does this compound activate MAIT cells?
A: this compound binds to the MR1 molecule within the antigen-presenting cell. The MR1-Photolumazine III complex is then trafficked to the cell surface where it can be recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation.[2]
Q: What are appropriate controls for a this compound assay?
A: A well-designed experiment should include several controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Unstimulated Control: Cells that have not been treated with any ligand.
-
Positive Control: A known activator of the pathway, if available.
-
Negative Control: An inactive compound or a different, unrelated ligand.
-
Cell-free Control: Wells containing only media and the assay reagents to measure background fluorescence.
Quantitative Data Summary
The following table summarizes experimental conditions used in assays with Photolumazine V, a related compound, which may serve as a starting point for optimizing this compound assays.[2]
| Parameter | Value/Condition | Source |
| Cell Line for MR1 Overexpression | BEAS-2B:MR1-GFP | [2] |
| Ligand Concentration for Surface Stabilization | 100 µM | [2] |
| MAIT Cell to Dendritic Cell Ratio (ELISPOT) | 1:2 (10,000 MAIT cells: 20,000 DCs) | [2] |
| Mass Spectrometry Mode | Negative Ion Mode | [2] |
| HPLC Column | ChromXP C18 trap column (5 mm x 350 µm) | [2] |
Experimental Protocols
Below is a generalized protocol for assessing MAIT cell activation by a photolumazine ligand using an IFN-γ ELISPOT assay, based on methodologies for related compounds.[2]
1. Preparation of Antigen Presenting Cells (APCs)
- Culture dendritic cells (DCs) to the desired density.
- Harvest and wash the DCs.
- Resuspend the DCs in appropriate media.
- Incubate the DCs with this compound at various concentrations (or a vehicle control) for a specified time (e.g., 2-4 hours) to allow for ligand uptake and presentation by MR1.
2. Co-culture with MAIT Cells
- Plate the ligand-pulsed DCs in a pre-coated IFN-γ ELISPOT plate.
- Isolate MAIT cells from a donor source.
- Add the MAIT cells to the wells containing the DCs at an optimized ratio (e.g., 1:2).
- Incubate the co-culture for 18-24 hours at 37°C in a CO2 incubator.
3. ELISPOT Development and Analysis
- Wash the plate to remove the cells.
- Add a biotinylated anti-IFN-γ detection antibody and incubate.
- Wash the plate and add streptavidin-alkaline phosphatase.
- Wash the plate and add the substrate to develop the spots.
- Stop the reaction by washing with water.
- Allow the plate to dry completely.
- Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting MAIT cells.
Visualizations
Caption: A logical workflow for troubleshooting non-reproducible assay results.
Caption: MR1-mediated presentation of this compound to a MAIT cell.
Caption: A typical workflow for a this compound cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Photolumazine III Experiments in Serum-Containing Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Photolumazine III in experiments involving serum components. The information is designed to help identify and mitigate potential issues that can impact assay accuracy and reproducibility.
Troubleshooting Guides
Issue 1: Lower-than-Expected Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Fluorescence Quenching by Serum Albumin | Serum albumin is a major component of serum and has been shown to quench the fluorescence of various small molecules.[1][2][3] To mitigate this, consider: - Reducing Serum Concentration: If your experimental design allows, decrease the percentage of serum in your assay medium.[4] - Using a Serum-Free Medium: For initial characterization, if possible, perform the assay in a serum-free buffer to establish a baseline fluorescence for this compound.[5] - Albumin Depletion: For critical applications, consider using commercially available kits to deplete albumin from the serum, though this may alter other serum properties. |
| Degradation of this compound | This compound may be susceptible to degradation by enzymes present in serum. To assess stability: - Perform a Time-Course Experiment: Incubate this compound in serum-containing medium at 37°C and measure its fluorescence at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). A decreasing signal over time indicates degradation.[6][7] - Heat-Inactivate Serum: Before adding to your assay, heat the serum at 56°C for 30 minutes to denature many heat-labile enzymes. Note that this may not inactivate all proteases. |
| Incorrect pH of the Medium | The fluorescence of pteridine (B1203161) derivatives, the class of molecules to which this compound belongs, can be pH-sensitive.[8] - Verify Medium pH: Ensure the pH of your complete medium (including serum and any other additives) is within the optimal range for this compound activity and fluorescence. - Buffer Selection: Use a robust buffering system to maintain a stable pH throughout your experiment. |
| Photobleaching | Excessive exposure to excitation light can lead to photobleaching and a decrease in fluorescence signal. - Minimize Light Exposure: Protect your samples from light as much as possible. - Optimize Imaging Parameters: When using fluorescence microscopy or plate readers, use the lowest possible excitation intensity and shortest exposure times that still provide a good signal-to-noise ratio.[5] |
Issue 2: High Background Fluorescence (Autofluorescence)
Possible Causes & Solutions
| Cause | Recommended Action |
| Autofluorescence from Serum Components | Serum contains numerous endogenous fluorophores, such as NADH, riboflavin, and bilirubin, which can contribute to high background signals.[4][9] - Use Red-Shifted Fluorophores (if applicable): If your assay involves other fluorescent probes in addition to this compound, consider using probes with excitation and emission spectra in the red or far-red region to minimize overlap with serum autofluorescence, which is often more pronounced in the blue-green spectrum.[10] - Spectral Unmixing: For imaging applications, if your system supports it, use spectral unmixing algorithms to differentiate the specific signal of this compound from the broad spectrum of autofluorescence. |
| Autofluorescence from Cell Culture Medium | Some components in cell culture media, like phenol (B47542) red and certain vitamins, can fluoresce. - Use Phenol Red-Free Medium: If compatible with your cells, switch to a phenol red-free formulation of your culture medium. - Prepare a "Medium Blank": Measure the fluorescence of your complete medium (without cells or this compound) to determine its contribution to the background signal.[10] |
| Cellular Autofluorescence | Cells themselves contain endogenous fluorophores. - Include "Unstained" Controls: Always include a control group of cells that have not been treated with this compound to measure the baseline cellular autofluorescence.[4][9] This background can then be subtracted from the measurements of your experimental samples. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can introduce fluorescent compounds into the culture. - Regularly Test for Contamination: Implement routine testing for common laboratory contaminants.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: While specific instrument settings should always be optimized, pteridine derivatives like this compound generally exhibit excitation maxima in the range of 350-420 nm and emission maxima in the range of 450-500 nm.[12][13][14] It is crucial to determine the optimal excitation and emission wavelengths for this compound in your specific assay buffer, both with and without serum, as the local environment can influence fluorescence properties.
Q2: How does temperature affect my experiment?
A2: Temperature can influence several aspects of your assay:
-
Enzymatic Activity: If you are studying the interaction of this compound with cells, physiological temperatures (e.g., 37°C) are typically required. However, be aware that enzymes in the serum are also active at this temperature and could potentially degrade your compound.[6]
-
Fluorescence Intensity: The fluorescence of many molecules is temperature-dependent, with intensity often decreasing as temperature increases.[15] For endpoint assays, ensure all samples are at the same temperature before measurement to ensure comparability.
-
Compound Stability: Storing stock solutions of this compound and serum-containing samples at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) is critical to prevent degradation.[11][16]
Q3: Can I use heat-inactivated serum in my assay?
A3: Yes, using heat-inactivated serum (typically 56°C for 30 minutes) is a common practice to reduce the activity of complement proteins and some enzymes. This can be beneficial in minimizing the degradation of this compound. However, it's important to note that not all enzymes are inactivated by this procedure, and some heat-stable proteases may remain active.
Q4: How can I validate my assay for use with serum?
A4: Validating your assay is crucial for obtaining reliable data. Key validation parameters include:
-
Specificity: Ensure that the signal you are measuring is specific to this compound and not an artifact of serum components. This can be assessed by running appropriate controls, including serum-only and cell-only samples.
-
Linearity: Determine the concentration range over which the fluorescence signal of this compound is directly proportional to its concentration in your serum-containing medium.
-
Precision: Assess the reproducibility of your assay by measuring the variation in signal across multiple replicates on the same day (intra-assay precision) and on different days (inter-assay precision).[17]
-
Accuracy: If possible, determine how well your assay measures a known concentration of this compound spiked into your serum matrix (spike and recovery).[18]
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence in Serum-Containing Medium
This protocol provides a basic framework. Specific concentrations, incubation times, and instrument settings should be optimized for your particular experimental system.
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your complete cell culture medium, including the desired percentage of serum.
-
Prepare a "blank" medium containing the same concentration of serum but without this compound.
-
-
Sample Preparation:
-
If using cells, seed them in a suitable format (e.g., 96-well plate) and allow them to adhere or grow to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in the complete medium to the final desired concentration.
-
Add the this compound working solution to your experimental wells. For control wells, add the "blank" medium.
-
-
Incubation:
-
Incubate the samples for the desired period under appropriate conditions (e.g., 37°C, 5% CO₂).
-
-
Fluorescence Measurement:
-
Set your fluorescence plate reader or microscope to the optimal excitation and emission wavelengths for this compound.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the "blank" control wells from the fluorescence intensity of your experimental wells to correct for background fluorescence from the medium and serum.
-
If using cells, also subtract the average fluorescence of "cell-only" control wells (cells in blank medium) to account for cellular autofluorescence.
-
Protocol 2: Assessing the Stability of this compound in Serum
This protocol helps determine the rate of degradation of this compound in the presence of serum.
-
Sample Preparation:
-
Prepare a solution of this compound in your chosen serum-containing medium at the final experimental concentration.
-
Aliquot the solution into multiple microcentrifuge tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in an incubator at 37°C.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
To stop enzymatic degradation, you can either immediately freeze the sample at -80°C until analysis or precipitate the serum proteins by adding a cold solvent like acetonitrile (B52724) with 1% trifluoroacetic acid (TFA), followed by centrifugation.[6] The latter is more common when using HPLC for analysis.
-
Measure the fluorescence of the sample (or the supernatant after protein precipitation).
-
-
Data Analysis:
-
Plot the fluorescence intensity of this compound as a percentage of the initial (time 0) fluorescence versus time. This will provide a visual representation of the compound's stability.
-
Visualizations
Caption: Experimental workflow for measuring this compound activity.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. rroij.com [rroij.com]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. southernbiotech.com [southernbiotech.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lumazine protein and the excitation mechanism in bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Fluorescent probe study of temperature-dependent conformational transitions in proteins]. | Semantic Scholar [semanticscholar.org]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Photolumazine III Handling and Decontamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and decontamination procedures for Photolumazine III. The following information is intended to supplement, not replace, your institution's safety protocols and the information provided in the material safety data sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if I spill this compound powder?
A1: Your immediate priority is to ensure personnel safety and prevent the spread of the powder. First, alert others in the immediate vicinity. If the spill is large, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. For minor spills that you are trained and equipped to handle, you should restrict access to the area and gather the necessary materials for cleanup from your laboratory's spill kit.
Q2: What personal protective equipment (PPE) is required for handling this compound and cleaning up a spill?
A2: Standard laboratory PPE should always be worn when handling this compound. For spill cleanup, enhanced PPE is recommended. Please refer to the table below for specific recommendations.
Q3: Can I use a chemical decontamination agent like bleach or a strong acid/base to clean a this compound spill?
A3: Due to the lack of specific data on the reactivity of this compound with common chemical decontaminants, the use of strong oxidizing agents (like bleach) or strong acids and bases is not recommended. Such agents could potentially react with the compound to produce unknown and potentially hazardous byproducts. The recommended procedure focuses on physical removal and surface cleaning.
Q4: How should I dispose of the waste generated from a this compound spill cleanup?
A4: All materials used to clean up the spill, including contaminated PPE, are considered chemical waste. They should be collected in a clearly labeled, sealed plastic bag or container and disposed of according to your institution's hazardous waste disposal procedures.
Q5: What should I do if I get this compound on my skin or in my eyes?
A5: In case of skin contact, immediately wash the affected area with plenty of soap and water. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. In both cases, seek immediate medical attention and consult the compound's SDS.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Visible powder remains after initial cleanup. | Incomplete physical removal. | 1. Repeat the process of gently covering the spill with absorbent pads and carefully sweeping the material into a waste container. 2. Use a damp cloth or paper towel with a mild detergent solution to wipe the area, followed by a wipe with 70% ethanol. 3. For very fine powder, a HEPA-filtered vacuum cleaner approved for chemical dust may be used by trained personnel. |
| Uncertainty about the extent of the spill area. | The powder may have been spread by air currents or foot traffic. | 1. Assume a larger spill area than is immediately visible. 2. Use a UV lamp to check for fluorescence, as some lumazine (B192210) compounds exhibit this property. This may help delineate the contaminated area. 3. Decontaminate a wider perimeter around the visible spill. |
| Spill has occurred inside a fume hood. | 1. Keep the fume hood sash at the lowest practical height. 2. Follow the standard spill cleanup protocol within the confines of the fume hood. 3. Decontaminate all surfaces inside the hood that may have come into contact with the powder. |
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Routine Handling of this compound | Nitrile or latex gloves | Safety glasses with side shields or safety goggles | Standard lab coat | Not generally required if handled in a fume hood or with adequate ventilation. |
| Minor Spill Cleanup (Solid) | Chemical-resistant gloves (e.g., nitrile) | Safety goggles | Disposable gown over lab coat | N95 or higher-rated respirator to prevent inhalation of fine powder. |
| Major Spill Cleanup | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles and a face shield | Chemical-resistant disposable suit | A half-mask or full-face respirator with appropriate particulate filters. |
Experimental Protocols
Protocol for Minor Solid Spill Cleanup of this compound
This protocol is intended for small spills (typically less than 1 gram) of this compound powder in a controlled laboratory setting.
Materials:
-
Personal Protective Equipment (PPE) as specified in Table 1 for minor spill cleanup.
-
Spill kit containing:
-
Absorbent pads or paper towels
-
Two plastic bags for waste disposal
-
Scoop or dustpan and brush (plastic or non-sparking)
-
Mild detergent solution
-
70% ethanol
-
Hazardous waste labels
-
Procedure:
-
Assess the Situation: Ensure the spill is minor and you are comfortable cleaning it up.
-
Don PPE: Put on all required personal protective equipment.
-
Secure the Area: Restrict access to the spill area.
-
Cover the Spill: Gently place absorbent pads or damp paper towels over the spill to prevent the powder from becoming airborne. Do not use dry paper towels as this can create dust.
-
Collect the Powder: Carefully lift the absorbent pads and place them in a plastic waste bag. Use a scoop or a damp cloth to collect any remaining powder and place it in the same bag.
-
Clean the Surface:
-
Wipe the spill area with a cloth or paper towel dampened with a mild detergent solution.
-
Follow with a wipe using a cloth or paper towel dampened with 70% ethanol.
-
Finally, wipe the area with a clean, damp cloth.
-
-
Dispose of Waste: Place all contaminated cleaning materials, including used PPE, into the second plastic waste bag. Seal the bag, label it as hazardous waste containing this compound, and dispose of it according to your institution's guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Report the Incident: Report the spill to your laboratory supervisor or EHS office, as required by your institution's policy.
Mandatory Visualization
Caption: Workflow for responding to a this compound spill.
Validation & Comparative
A Comparative Guide to Photolumazine III and 5-OP-RU for MAIT Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key ligands used in the study of Mucosal-Associated Invariant T (MAIT) cell activation: Photolumazine III and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). Both molecules are metabolites derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway and are presented by the non-polymorphic MHC class I-related molecule, MR1, to activate MAIT cells. Understanding the nuances of their potency and experimental application is crucial for research and therapeutic development.
Executive Summary
5-OP-RU is widely recognized as the most potent MAIT cell agonist identified to date, exhibiting activity at picomolar concentrations.[1] this compound is also a confirmed MAIT cell activator but is generally considered to be less potent. While direct, side-by-side quantitative comparisons in published literature are limited, this guide synthesizes the available data to facilitate an informed choice of reagent for MAIT cell research.
Data Presentation: A Comparative Overview
| Feature | This compound | 5-OP-RU |
| Origin | A photochemically derived product of riboflavin biosynthesis intermediates. | Formed by the non-enzymatic condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU), a riboflavin pathway intermediate, and methylglyoxal (B44143) (MGO). |
| Potency | Activates MAIT cells, but is generally considered less potent than 5-OP-RU.[2] | The most potent known MAIT cell agonist.[1][2] |
| EC50 | Not readily available in the literature. Related ribityllumazines, such as 7-methyl-8-D-ribityllumazine, show EC50 values in the nanomolar range (e.g., ~120-183 nM). | In the low picomolar range (e.g., ~2 pM).[1] |
| Mechanism of Action | Presented by MR1 to the MAIT cell TCR, leading to cell activation.[3] | Presented by MR1 to the MAIT cell TCR, leading to cell activation.[3] |
| Key Experimental Use | Research into the diversity of MR1-presented ligands and their differential effects on MAIT cell subsets. | Gold standard for potent and specific in vitro and in vivo MAIT cell activation studies. Used in the generation of MR1 tetramers for MAIT cell identification. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in MAIT cell activation and the experimental design for comparing ligands, the following diagrams have been generated using Graphviz.
Caption: MAIT Cell Activation Pathway.
Caption: Ligand Comparison Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to compare the efficacy of this compound and 5-OP-RU in activating MAIT cells.
In Vitro MAIT Cell Activation Assay
This protocol describes the stimulation of MAIT cells within a peripheral blood mononuclear cell (PBMC) population using synthetic ligands and antigen-presenting cells (APCs).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood from healthy donors
-
This compound and 5-OP-RU (stock solutions in DMSO)
-
96-well U-bottom culture plates
-
APC cell line (e.g., THP-1) or primary monocytes
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Prepare APCs: If using a cell line like THP-1, plate them in the 96-well plate at a density of 5 x 10^4 cells per well. If using primary monocytes, they can be co-cultured with the PBMCs.
-
Ligand Preparation: Prepare serial dilutions of this compound and 5-OP-RU in complete RPMI medium. A typical concentration range to test would be from 1 pM to 1 µM.
-
Co-culture: Add 100 µL of the PBMC suspension to each well of the 96-well plate. Add 100 µL of the prepared ligand dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Analysis: After incubation, harvest the cells for analysis by flow cytometry or collect the supernatant for cytokine analysis by ELISA. For ELISpot, the assay is performed directly in pre-coated plates.
Flow Cytometry for MAIT Cell Activation Markers
This protocol details the staining of cell surface activation markers and intracellular cytokines to quantify MAIT cell activation.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against: CD3, CD161, Vα7.2-TCR, CD69, CD25, IFN-γ, TNF-α
-
Live/Dead stain
-
Fixation/Permeabilization buffer
-
Brefeldin A
-
Flow cytometer
Procedure:
-
Cell Stimulation: Perform the in vitro MAIT cell activation assay as described above. For intracellular cytokine staining, add Brefeldin A to the cultures for the last 4-6 hours of incubation to inhibit protein secretion.
-
Cell Harvesting and Staining:
-
Harvest cells from the 96-well plate and wash with FACS buffer.
-
Stain for cell viability using a Live/Dead stain according to the manufacturer's instructions.
-
Perform surface staining by incubating the cells with antibodies against CD3, CD161, Vα7.2-TCR, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy: Gate on live, single lymphocytes, then identify MAIT cells as CD3+ Vα7.2+ CD161++ cells. Analyze the expression of CD69, CD25, IFN-γ, and TNF-α within the MAIT cell population.
ELISpot Assay for IFN-γ Secretion
This protocol is for quantifying the number of IFN-γ-secreting MAIT cells upon stimulation.
Materials:
-
Human IFN-γ ELISpot kit (including pre-coated plates, detection antibody, and substrate)
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin
-
PBMCs
-
This compound and 5-OP-RU
Procedure:
-
Plate Preparation: Prepare the IFN-γ ELISpot plate according to the manufacturer's instructions. This typically involves washing the pre-coated plate.
-
Cell Plating and Stimulation:
-
Prepare serial dilutions of this compound and 5-OP-RU.
-
Plate PBMCs (containing MAIT cells and APCs) at a density of 2-3 x 10^5 cells per well.
-
Add the ligand dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Conclusion
Both this compound and 5-OP-RU are valuable tools for the study of MAIT cell biology. 5-OP-RU stands out for its exceptional potency, making it the ligand of choice for inducing robust MAIT cell activation. This compound, while less potent, is important for understanding the broader repertoire of MR1-presented antigens and may be useful in studies aiming to elicit more nuanced or subset-specific MAIT cell responses. The selection of the appropriate ligand will depend on the specific experimental goals, with the protocols provided in this guide offering a framework for their effective comparison and utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Photolumazine III Activity with MR1 Tetramers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methods to validate the activity of Photolumazine III, a potent activator of Mucosal-Associated Invariant T (MAIT) cells. We provide a detailed examination of MR1 tetramer-based assays, comparisons with alternative methods, and supporting experimental data.
Mucosal-associated invariant T (MAIT) cells are a unique subset of T cells that recognize microbial metabolites presented by the non-classical MHC class I-related protein 1 (MR1).[1][2][3] this compound (PLIII), a ribityllumazine compound produced by several bacterial species, has been identified as a ligand for MR1 that can activate MAIT cells.[1][2][4] Validating the bioactivity of PLIII and other potential MAIT cell antigens is crucial for understanding their role in immunity and for the development of novel therapeutics. The gold standard for identifying and characterizing MAIT cells is the use of fluorescently labeled MR1 tetramers loaded with a specific antigen.[5][6]
MR1 Tetramers: The Gold Standard for MAIT Cell Identification
MR1 tetramers are reagents composed of four biotinylated MR1 molecules bound to a streptavidin-fluorochrome conjugate.[7] When loaded with a specific ligand, such as the potent synthetic MAIT cell antigen 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), these tetramers can specifically bind to the T cell receptors (TCRs) of MAIT cells, allowing for their detection, enumeration, and isolation via flow cytometry.[8][9][10]
The validation of this compound activity using MR1 tetramers typically involves demonstrating its ability to bind to MR1 and subsequently activate MAIT cells. This can be assessed through various functional assays.
Comparative Analysis of Validation Methods
While MR1 tetramers are central to validating PLIII activity, a comprehensive approach often involves a combination of techniques. Below is a comparison of key methods:
| Method | Principle | Advantages | Disadvantages |
| MR1 Tetramer Staining | Direct visualization and quantification of MAIT cells that bind to MR1 loaded with a specific ligand (e.g., PLIII).[5][6] | - High specificity for MAIT cells.[5][6] - Allows for phenotypic characterization of responding cells. - Enables cell sorting for downstream applications. | - Requires synthesis of custom-loaded tetramers for novel ligands. - Staining intensity may not directly correlate with the degree of functional activation. |
| MR1 Upregulation Assay | Measures the ability of a ligand to stabilize MR1 on the cell surface of antigen-presenting cells (APCs).[1][11][12] | - Provides direct evidence of ligand binding to MR1.[1] - Relatively simple and high-throughput. | - Does not directly measure T cell activation. - Some ligands may bind without causing significant upregulation. |
| ELISpot Assay | Quantifies the number of cytokine-secreting cells (e.g., IFN-γ) upon stimulation with the antigen.[1] | - Highly sensitive for detecting cytokine production at the single-cell level.[1] - Provides functional data on T cell activation. | - Does not identify the phenotype of the responding cells. - Can be influenced by bystander activation. |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells by flow cytometry. | - Links cytokine production to specific cell populations (e.g., MAIT cells). - Allows for multi-parameter analysis of cell phenotype and function. | - Requires cell permeabilization, which can affect cell viability. - Can be less sensitive than ELISpot for rare events. |
| Competitive Inhibition Assay | Assesses the ability of a test ligand (e.g., PLIII) to compete with a known high-affinity ligand (e.g., 5-OP-RU) for binding to MR1.[4][13] | - Can determine the relative binding affinity of a new ligand.[13] - Useful for screening large numbers of compounds. | - Does not directly measure the agonistic or antagonistic activity of the ligand. |
Experimental Protocols
MR1 Tetramer Staining Protocol
This protocol outlines the general steps for staining peripheral blood mononuclear cells (PBMCs) with MR1 tetramers.
Materials:
-
PBMCs isolated from healthy donors.
-
Fluorochrome-conjugated MR1 tetramers loaded with this compound (custom) or 5-OP-RU (positive control) and 6-FP (negative control).[8][14]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, TCRβ, CD161, Vα7.2).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
A "dump" channel cocktail to exclude non-T cells (e.g., antibodies against CD19, CD14).[14]
Procedure:
-
Resuspend PBMCs in flow cytometry buffer at a concentration of 1-2 x 10^6 cells/100 µL.
-
Add the MR1 tetramer to the cell suspension. A good starting dilution is 1:500, but this should be titrated.[14]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Add the cocktail of surface marker antibodies and the dump channel antibodies.
-
Incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200-500 µL of flow cytometry buffer for analysis.
-
Acquire a large number of events (at least 1-2 million) on a flow cytometer.[14]
-
Gate on single, live lymphocytes, then on CD3+ T cells, and finally identify MAIT cells as MR1 tetramer+ and TCRβ+.[14]
MR1 Upregulation Assay Protocol
This protocol describes how to measure the surface expression of MR1 on an antigen-presenting cell line.
Materials:
-
C1R cell line transfected with human MR1 (C1R.MR1).[11]
-
This compound, 5-OP-RU (positive control), and a vehicle control (e.g., DMSO).
-
Fluorochrome-conjugated anti-MR1 antibody.
-
Flow cytometry buffer.
Procedure:
-
Plate C1R.MR1 cells in a 96-well plate.
-
Add titrated amounts of this compound, 5-OP-RU, or the vehicle control to the cells.
-
Wash the cells with flow cytometry buffer.
-
Stain with a fluorochrome-conjugated anti-MR1 antibody for 30 minutes at 4°C.
-
Wash the cells and resuspend for flow cytometry analysis.
-
Quantify the mean fluorescence intensity (MFI) of MR1 staining.
MAIT Cell Activation ELISpot Assay
This protocol is for quantifying IFN-γ secreting cells in response to this compound.
Materials:
-
IFN-γ ELISpot plate.
-
PBMCs or isolated MAIT cells.
-
Antigen-presenting cells (e.g., C1R.MR1 cells, irradiated).
-
This compound and appropriate controls.
-
Standard ELISpot detection reagents.
Procedure:
-
Coat the ELISpot plate with an anti-IFN-γ capture antibody overnight.
-
Wash and block the plate.
-
Add irradiated APCs to the wells.
-
Add this compound or control ligands to the wells.
-
Add PBMCs or isolated MAIT cells to the wells.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add streptavidin-alkaline phosphatase.
-
Add the substrate and allow spots to develop.
-
Count the spots, where each spot represents a single IFN-γ secreting cell.
Visualizing the Workflow and Pathways
To better understand the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for validating this compound activity.
Caption: Simplified MAIT cell activation pathway by this compound.
Conclusion
Validating the activity of novel MAIT cell antigens like this compound is a multi-faceted process. While MR1 tetramers provide an indispensable tool for the specific identification and characterization of MAIT cells, a combination of MR1 upregulation assays and functional assays such as ELISpot and intracellular cytokine staining is necessary for a comprehensive validation. This guide provides researchers with the foundational knowledge and protocols to effectively assess the immunological activity of this compound and other potential MR1 ligands.
References
- 1. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MR1 Tetramer | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. proimmune.com [proimmune.com]
- 9. Identification of phenotypically and functionally heterogeneous mouse mucosal-associated invariant T cells using MR1 tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
Comparative Analysis of Photolumazine III and Photolumazine I in T Cell Assays: A Guide for Researchers
A detailed examination of two key MR1-presented antigens reveals distinct potencies and specificities in the activation of Mucosal-Associated Invariant T (MAIT) cells, offering nuanced tools for immunological research and therapeutic development.
In the intricate landscape of T cell immunology, the discovery of small molecule metabolites as antigens presented by the non-polymorphic MHC class I-related molecule, MR1, has opened new avenues for understanding and modulating immune responses. Among these, Photolumazine I (PLI) and Photolumazine III (PLIII) have emerged as important ribityllumazine-based ligands capable of activating a specialized subset of innate-like T cells known as MAIT cells. This guide provides a comprehensive comparison of the performance of this compound versus Photolumazine I in T cell assays, supported by experimental data and detailed methodologies to aid researchers in their selection and application.
Performance Comparison in T Cell Activation
The functional consequences of the structural differences between Photolumazine I and this compound are most evident in their differential ability to activate various MAIT cell clones. While both are recognized by the MAIT cell T cell receptor (TCR) in the context of MR1, their potency and specificity can vary significantly.
A key study by Harriff et al. demonstrated this differential activation using an IFN-γ ELISPOT assay. The study revealed that a specific TRAV1-2+ MAIT cell clone, D481-C7, recognizes and is activated by both Photolumazine I and this compound. In contrast, another MAIT cell clone, D426-G11, does not respond to either of these antigens.[1] This finding underscores the nuanced interaction between the MR1-ligand complex and the MAIT cell TCR, suggesting that subtle variations in the photolumazine structure can impact TCR recognition by different MAIT cell clonotypes.
While direct comparative EC50 values for Photolumazine I and this compound are not extensively published, the available data indicates that both are generally less potent than the well-characterized pyrimidine-based MR1 ligand, 5-OP-RU.[2] The activation of MAIT cells by these photolumazines is MR1-dependent, as the response can be blocked by anti-MR1 antibodies.[1]
Table 1: Quantitative Comparison of Photolumazine I and III in MAIT Cell Activation
| Parameter | Photolumazine I (PLI) | This compound (PLIII) | Reference |
| MAIT Cell Clone Activation | |||
| D481-C7 (TRAV1-2+) | Activating | Activating | [1] |
| D426-G11 | No Response | No Response | [1] |
| Potency (Qualitative) | Weak Agonist | Weak Agonist | [3] |
Experimental Protocols
To facilitate the replication and further investigation of the differential effects of Photolumazine I and III, detailed methodologies for key T cell assays are provided below.
IFN-γ ELISPOT Assay for MAIT Cell Activation
This protocol is adapted from methodologies used to assess MAIT cell responses to MR1 ligands.[1]
Objective: To quantify the frequency of IFN-γ secreting MAIT cells upon stimulation with Photolumazine I or this compound.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
MAIT cell clones (e.g., D481-C7)
-
Antigen-presenting cells (APCs), such as dendritic cells (DCs)
-
Photolumazine I and this compound
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating:
-
Plate APCs (e.g., 20,000 DCs per well).
-
Add Photolumazine I or this compound at desired concentrations. Include a vehicle control.
-
Add MAIT cell clones (e.g., 10,000 cells per well).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISPOT reader.
Flow Cytometry for MR1 Surface Stabilization
This protocol is designed to assess the ability of Photolumazine I and III to bind to and stabilize MR1 on the cell surface.[1]
Objective: To measure the surface expression of MR1 on APCs following incubation with Photolumazine I or this compound.
Materials:
-
MR1-expressing antigen-presenting cells (e.g., BEAS-2B:MR1-GFP)
-
Photolumazine I and this compound
-
Anti-MR1 antibody (e.g., clone 26.5) conjugated to a fluorophore (e.g., APC)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Culture MR1-expressing cells to ~70% confluency.
-
Incubate the cells with Photolumazine I, this compound, a positive control (e.g., 5-OP-RU), and a vehicle control at a specified concentration (e.g., 100 µM) for 16 hours at 37°C.
-
-
Cell Staining:
-
Harvest the cells and wash with cold flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorophore-conjugated anti-MR1 antibody.
-
Incubate on ice for 30-40 minutes, protected from light.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of MR1 staining in the different treatment groups using flow cytometry analysis software.
Signaling Pathways and Experimental Workflows
The activation of MAIT cells by Photolumazine I and III follows the canonical MR1-TCR signaling pathway. The following diagrams illustrate the key steps in this process and the experimental workflow for comparing these two ligands.
Caption: TCR-dependent activation of MAIT cells by Photolumazines.
References
Specificity of Photolumazine III for the MAIT Cell TCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Photolumazine III (PL-III) and its specificity for the Mucosal-Associated Invariant T (MAIT) cell T-cell receptor (TCR), in relation to other known MAIT cell antigens. The information is compiled from peer-reviewed literature to aid in the understanding and potential therapeutic application of MAIT cell biology.
Introduction to MAIT Cells and TCR Ligands
Mucosal-associated invariant T (MAIT) cells are a unique subset of innate-like T cells characterized by a semi-invariant T-cell receptor (TCR). This TCR recognizes small molecule metabolites, primarily derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1. This recognition allows MAIT cells to act as sentinels against a broad range of bacterial and yeast pathogens.
The activation of MAIT cells can occur through both TCR-dependent and TCR-independent (cytokine-driven) pathways. TCR-dependent activation is initiated by the binding of a specific ligand presented by MR1 to the MAIT TCR. Several such ligands have been identified, with 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) being the most potent agonist described to date.[1] Recently, other riboflavin-derived metabolites, including Photolumazine I (PL-I) and this compound (PL-III), have also been identified as MR1-binding antigens capable of activating MAIT cells.[2][3]
Comparative Analysis of MAIT Cell TCR Ligands
While 5-OP-RU is currently considered the canonical and most potent MAIT cell TCR agonist, emerging research on alternative ligands like this compound is expanding our understanding of MAIT cell activation. Direct quantitative comparisons of the binding affinity and activation potential of PL-III versus 5-OP-RU are not extensively available in the published literature. However, qualitative descriptions and the context of their discovery provide valuable insights.
Table 1: Comparison of MAIT Cell TCR Ligands
| Ligand | Chemical Nature | Source | MAIT Cell Activation | Potency |
| This compound (PL-III) | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine[2] | Isolated from recombinant MR1 expressed in the context of live bacterial infection.[2] | Antigenic to MAIT cells.[2] | Described as an activator, but quantitative comparison to 5-OP-RU is not widely available. |
| 5-OP-RU | 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil[4] | A pyrimidine-based compound formed from a riboflavin biosynthesis intermediate.[4] | Potent agonist for MAIT cells.[1][4] | Considered the most potent MAIT cell agonist identified to date.[1] |
| Photolumazine I (PL-I) | 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine[2] | Isolated from recombinant MR1 expressed in the context of live bacterial infection.[2] | Antigenic to MAIT cells.[2] | Described as an activator, but quantitative comparison to 5-OP-RU is not widely available. |
| Acetyl-6-formylpterin (Ac-6-FP) | Synthetic derivative of 6-formylpterin. | Synthetic | Binds to MR1 but does not activate MAIT cells; acts as a competitive inhibitor.[5] | N/A (Inhibitor) |
MAIT Cell TCR Signaling Pathway
The engagement of the MAIT TCR with an antigen-MR1 complex initiates a signaling cascade leading to MAIT cell activation, proliferation, and effector functions. This process often requires co-stimulatory signals for full activation.[4]
TCR-Dependent MAIT Cell Activation
Caption: TCR-Dependent MAIT Cell Activation Pathway.
Upon recognition of the antigen presented by MR1, the MAIT TCR, in conjunction with co-stimulatory signals, triggers a downstream signaling cascade. This leads to the activation of key transcription factors such as RORγt, T-bet, and PLZF, culminating in the execution of effector functions including the production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17) and cytotoxic molecules (e.g., granzymes, perforin).[6]
Experimental Protocols
Protocol: In Vitro MAIT Cell Activation Assay with Soluble Ligands
This protocol outlines a method for assessing the activation of human MAIT cells in response to soluble TCR ligands like this compound or 5-OP-RU.
1. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine).
-
MAIT cell TCR ligands: this compound, 5-OP-RU (positive control), Acetyl-6-formylpterin (Ac-6-FP, negative control).
-
Antigen-presenting cells (APCs): A suitable cell line expressing MR1 (e.g., THP-1 cells) or monocyte-derived dendritic cells.
-
Flow cytometry antibodies: Anti-CD3, Anti-CD8, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69 (early activation marker), Anti-IFN-γ, Anti-TNF-α.
-
Brefeldin A.
-
Cell stimulation cocktail (e.g., PMA/Ionomycin, for positive control).
-
96-well U-bottom plates.
2. Experimental Workflow:
Caption: Experimental Workflow for MAIT Cell Activation Assay.
3. Detailed Procedure:
-
APC Preparation: Seed APCs (e.g., 5 x 10^4 THP-1 cells per well) in a 96-well U-bottom plate in complete RPMI-1640 medium.
-
Ligand Addition: Prepare serial dilutions of this compound and 5-OP-RU. Add the ligands to the wells containing APCs. Include a no-ligand control and a negative control with Ac-6-FP.
-
MR1 Loading: Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for the uptake of the ligands and their presentation by MR1 on the APC surface.
-
Co-culture: Add PBMCs (e.g., 2 x 10^5 cells per well) to the wells containing the APCs and ligands.
-
Incubation: Co-culture the cells for 18-24 hours at 37°C, 5% CO2.
-
Intracellular Cytokine Staining: For the final 4-6 hours of incubation, add Brefeldin A to the culture to inhibit protein transport and allow for the intracellular accumulation of cytokines.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining with antibodies against CD3, CD8, TCR Vα7.2, CD161, and CD69 for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the MAIT cell population (e.g., CD3+ TCR Vα7.2+ CD161++).
-
Analyze the expression of the activation marker CD69 and the intracellular cytokines IFN-γ and TNF-α within the MAIT cell gate for each condition.
-
4. Data Analysis:
-
Quantify the percentage of activated MAIT cells (CD69+) and cytokine-producing MAIT cells (IFN-γ+ and/or TNF-α+) for each ligand concentration.
-
Plot dose-response curves to determine the EC50 values for this compound and 5-OP-RU.
Conclusion
This compound has been identified as a novel antigen for the MAIT cell TCR, expanding the known repertoire of molecules that can stimulate this important immune cell population. While 5-OP-RU remains the benchmark for potent MAIT cell activation, the discovery of alternative ligands like PL-III suggests a nuanced system of microbial recognition. Further quantitative studies are required to fully elucidate the comparative potency and potential for differential signaling of this compound. The provided experimental protocol offers a framework for conducting such comparative analyses, which will be crucial for advancing our understanding of MAIT cell biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biased MAIT TCR Usage Poised for Limited Antigen Diversity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MAIT Cell Activation and Functions [frontiersin.org]
- 5. Frontiers | Identification and Phenotype of MAIT Cells in Cattle and Their Response to Bacterial Infections [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Photolumazine III
For researchers, scientists, and drug development professionals, ensuring the purity of compounds like Photolumazine III is a critical step in experimental workflows and product development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of this compound, alongside other analytical techniques. Experimental data and detailed protocols are presented to support the objective comparison.
Data Presentation: A Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of various analytical methods for the purity determination of this compound. The data presented is representative of typical performance for the analysis of fluorescent heterocyclic compounds.
| Analytical Method | Parameter | Typical Performance of this compound | Key Advantages | Limitations |
| HPLC-UV | Purity | > 99.5% | High precision and accuracy, robust, widely available. | Moderate sensitivity, potential for co-elution of impurities. |
| Precision (RSD) | < 1.0% | |||
| Limit of Quantification (LOQ) | ~0.1 µg/mL | |||
| HPLC-Fluorescence | Purity | > 99.5% | Very high sensitivity and selectivity for fluorescent compounds. | Not all impurities may be fluorescent. |
| Precision (RSD) | < 1.0% | |||
| Limit of Quantification (LOQ) | ~1 ng/mL | |||
| Mass Spectrometry (MS) | Purity | Qualitative | Provides molecular weight confirmation and structural information. | Not inherently quantitative without extensive calibration. |
| Precision (RSD) | N/A | |||
| Limit of Quantification (LOQ) | pg to fg range | |||
| Quantitative NMR (qNMR) | Purity | > 99.0% | Absolute method, no need for a specific reference standard of the analyte. | Lower sensitivity than HPLC, requires a higher concentration of the sample. |
| Precision (RSD) | < 2.0% | |||
| Limit of Quantification (LOQ) | ~1 mg/mL | |||
| UV-Vis Spectroscopy | Purity | Semi-quantitative | Simple, rapid, and non-destructive. | Low specificity, susceptible to interference from absorbing impurities. |
| Precision (RSD) | < 5.0% | |||
| Limit of Quantification (LOQ) | ~1 µg/mL |
Note: The typical performance data is illustrative and can vary based on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Validation of this compound
This protocol describes a robust HPLC method for the quantitative determination of this compound purity.
1. Instrumentation and Materials
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
3. Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection:
-
UV: 254 nm and 365 nm
-
Fluorescence: Excitation at ~365 nm, Emission at ~450 nm
-
4. Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Mandatory Visualizations
Logical Workflow for Purity Validation
Caption: Workflow for HPLC-based purity validation of this compound.
Signaling Pathway of Analytical Method Selection
Caption: Decision pathway for selecting an analytical method for purity assessment.
Confirming MR1-Dependency of Photolumazine III Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively establishing the MR1-dependency of a novel compound is a critical step in characterizing its immunomodulatory activity. This guide provides a comparative framework for confirming the MR1-restricted activation of MAIT cells by Photolumazine III, contrasting it with the potent, well-characterized MR1 ligand 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and non-MR1 mediated activation pathways.
This guide will delve into the essential experimental approaches, present comparative data, and provide detailed protocols to rigorously assess the MR1-dependency of this compound.
Data Presentation: Comparing MR1 Ligand Potency
A key aspect of characterizing a new MR1 ligand is to quantify its potency in activating Mucosal-Associated Invariant T (MAIT) cells. This is typically achieved by determining the half-maximal effective concentration (EC50). The following table summarizes the comparative potency of this compound and the gold-standard agonist 5-OP-RU.
| Ligand | Ligand Class | MAIT Cell Activation (EC50) | Data Source |
| This compound | Ribityllumazine | Micromolar (µM) range (estimated) | Harriff et al., 2018 |
| 5-OP-RU | Pyrimidine | Picomolar (pM) to Nanomolar (nM) range | Kjer-Nielsen et al., 2012 |
Note: The EC50 for this compound is estimated based on qualitative data from Harriff et al., 2018, which indicates a lower potency compared to 5-OP-RU. Precise EC50 values may vary depending on the experimental setup.
Experimental Workflows and Signaling Pathways
To visually deliniate the processes involved in confirming MR1-dependency, the following diagrams illustrate the key experimental workflows and the underlying biological pathways.
Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols are provided for the key experiments required to confirm the MR1-dependency of this compound.
MR1 Surface Stabilization Assay
This assay determines if a compound can bind to MR1 and promote its translocation to the cell surface.
Materials:
-
MR1-overexpressing cell line (e.g., C1R-hMR1 or BEAS-2B-hMR1)
-
This compound, 5-OP-RU (positive control), and a negative control ligand (e.g., an inactive analog)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
PE-conjugated anti-human MR1 antibody (clone 26.5)
-
Flow cytometer
Procedure:
-
Seed MR1-overexpressing cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and control ligands in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Add the diluted ligands to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the PE-conjugated anti-human MR1 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the anti-MR1 antibody staining. An increase in MFI compared to the vehicle control indicates MR1 stabilization.
MAIT Cell Activation Assay (IFN-γ ELISPOT)
This assay quantifies the number of activated MAIT cells by measuring their secretion of IFN-γ in response to antigen presentation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells
-
Antigen-presenting cells (APCs), either MR1-expressing cell lines (e.g., C1R-hMR1) or monocyte-derived dendritic cells.
-
This compound, 5-OP-RU (positive control), and a vehicle control (e.g., DMSO).
-
Anti-human MR1 blocking antibody (clone 26.5) and an isotype control antibody.
-
Human IFN-γ ELISPOT kit
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Plate Coating: Coat a 96-well ELISPOT plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest PBMCs or isolated MAIT cells overnight.
-
Blocking (for antibody blocking experiment): Pre-incubate APCs with the anti-MR1 blocking antibody or isotype control for 1 hour at 37°C.
-
Antigen Pulsing: Add this compound or control ligands to the APCs (either pre-blocked or not) and incubate for 2-4 hours at 37°C.
-
Co-culture: Wash the coated ELISPOT plate and block with RPMI + 10% FBS for 2 hours at 37°C. Add the MAIT cells and the antigen-pulsed APCs to the wells. A typical ratio is 1:1 to 1:10 (MAIT:APC).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Follow the ELISPOT kit manufacturer's instructions for washing the plate, adding the biotinylated detection antibody, streptavidin-HRP, and the substrate to develop the spots.
-
Analysis: Count the spots using an ELISPOT reader. A significant increase in spot-forming units (SFUs) in the presence of this compound compared to the vehicle control, which is abrogated by the anti-MR1 blocking antibody, confirms MR1-dependent activation.
Control Experiments for MR1-Dependency
To rigorously exclude alternative activation pathways, the following control experiments are essential.
a) Use of MR1 Knockout (KO) Antigen-Presenting Cells:
-
Rationale: Genetically ablating the MR1 gene in the APCs provides the most definitive evidence for MR1-dependency.
-
Procedure: Generate MR1 KO APCs using CRISPR/Cas9 technology. Perform the MAIT cell activation assay as described above, comparing the response of MAIT cells to this compound when presented by wild-type versus MR1 KO APCs. A complete loss of activation with MR1 KO APCs confirms MR1-dependency.
b) MR1-Independent (Cytokine-Mediated) Activation Control:
-
Rationale: MAIT cells can be activated in an MR1-independent manner by pro-inflammatory cytokines, primarily IL-12 and IL-18.[1] It is crucial to demonstrate that the observed activation by this compound is not due to indirect cytokine production.
-
Procedure:
-
Culture MAIT cells alone.
-
In separate wells, stimulate the MAIT cells with a cocktail of recombinant human IL-12 (10 ng/mL) and IL-18 (50 ng/mL).
-
In another set of wells, perform the standard MAIT cell activation assay with this compound and APCs.
-
Measure MAIT cell activation (e.g., IFN-γ production). The cytokine cocktail should induce robust IFN-γ production, serving as a positive control for MR1-independent activation. The activation profile induced by this compound should be distinct from the cytokine-only stimulation and be dependent on the presence of MR1-competent APCs.
-
By employing this comprehensive set of experiments, researchers can unequivocally determine the MR1-dependency of this compound-mediated MAIT cell activation, providing a solid foundation for further preclinical and clinical development.
References
Unveiling the Potency of MR1 Ligands: A Comparative Analysis of Photolumazine III
For researchers, scientists, and drug development professionals, understanding the potency of various MR1 ligands is critical for advancing immunology and therapeutic development. This guide provides a comparative analysis of Photolumazine III's potency against other known MR1 ligands, supported by experimental data and detailed methodologies.
The major histocompatibility complex, class I-related protein (MR1) presents a unique class of small molecule antigens to Mucosal-Associated Invariant T (MAIT) cells, playing a crucial role in immunity against microbial infections. The potency of these MR1 ligands, varying from strong agonists to weak activators and even antagonists, is a key determinant of the resulting immune response. This guide focuses on this compound, a ribityllumazine-based ligand, and compares its potency with other significant MR1 ligands.
Comparative Potency of MR1 Ligands
The potency of MR1 ligands can be assessed through two primary metrics: their binding affinity to the MR1 molecule (often measured as the half-maximal inhibitory concentration, IC50) and their ability to activate MAIT cells (typically quantified by the half-maximal effective concentration, EC50, for cytokine production).
The following table summarizes the potency of key MR1 ligands, providing a framework for understanding the relative potency of this compound.
| Ligand | Ligand Class | Binding Affinity (IC50) | MAIT Cell Activation | Potency Classification |
| 5-OP-RU | Pyrimidine | ~4 nM[3] | Strong Agonist (EC50 in pM range)[4] | Strong |
| Acetyl-6-formylpterin (Ac-6-FP) | Pterin | ~29.9 nM[5] | Antagonist | Strong Binder, Inhibitory |
| RL-6-Me-7-OH | Lumazine | ~2.5-100 µM[3] | Weak Agonist | Moderate to Weak |
| This compound | Lumazine | Not Reported | Weak Agonist[1][2] | Weak |
| Diclofenac | Drug-like | ~2.5-100 µM[3] | Agonist | Moderate to Weak |
Experimental Protocols
To ensure a comprehensive understanding of the data presented, this section details the methodologies for the key experiments used to characterize MR1 ligand potency.
MR1 Ligand Binding Affinity Assay: Fluorescence Polarization-Based Competition Assay
This assay quantitatively determines the binding affinity of a ligand to MR1 by measuring the displacement of a fluorescently labeled probe.
Principle: A fluorescently labeled MR1 ligand (probe) binds to the MR1 protein, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor ligands will compete for binding to MR1, displacing the fluorescent probe and causing a decrease in the FP signal. The concentration of the competitor ligand that causes a 50% reduction in the FP signal is the IC50 value.
Protocol:
-
Reagents and Materials:
-
Recombinant soluble MR1 protein
-
Fluorescently labeled MR1 ligand (e.g., a fluorescent derivative of a high-affinity ligand)
-
Unlabeled competitor ligands (including this compound and other comparators)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A fixed concentration of the fluorescent probe and MR1 protein are incubated together to form a stable complex.
-
Serial dilutions of the unlabeled competitor ligands are prepared.
-
The competitor ligand dilutions are added to the MR1-probe complex in the microplate wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis:
-
The FP signal is plotted against the logarithm of the competitor ligand concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
MAIT Cell Activation Assay: IFN-γ ELISPOT Assay
This assay quantifies the frequency of activated MAIT cells by measuring the secretion of Interferon-gamma (IFN-γ) at a single-cell level.
Principle: MAIT cells, when activated by an MR1 ligand presented by antigen-presenting cells (APCs), secrete cytokines such as IFN-γ. In an ELISPOT plate pre-coated with anti-IFN-γ capture antibodies, the secreted cytokine is captured in the immediate vicinity of the secreting cell. A detection antibody and a substrate are then used to visualize the captured cytokine as a spot, with each spot representing a single IFN-γ-secreting cell.
Protocol:
-
Reagents and Materials:
-
Peripheral blood mononuclear cells (PBMCs) containing MAIT cells, or isolated MAIT cells and APCs (e.g., C1R cells expressing MR1)
-
MR1 ligands (this compound, 5-OP-RU as a positive control, and a negative control)
-
IFN-γ ELISPOT plate, pre-coated with anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate
-
Substrate solution (e.g., BCIP/NBT)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
ELISPOT plate reader
-
-
Procedure:
-
Prepare a single-cell suspension of PBMCs or co-culture of MAIT cells and APCs.
-
Add the cells to the wells of the pre-coated ELISPOT plate.
-
Add the MR1 ligands at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with water once spots have developed.
-
-
Data Analysis:
-
The plate is dried, and the spots are counted using an ELISPOT reader.
-
The number of spot-forming cells (SFCs) per a given number of plated cells is calculated.
-
The EC50 value can be determined by plotting the SFC count against the ligand concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the key processes involved in MR1 ligand presentation and MAIT cell activation, the following diagrams are provided.
Caption: MR1 Signaling Pathway.
References
- 1. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
Unveiling the Mechanism of Photolumazine III: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Photolumazine III's mechanism of action with alternative MR1 ligands. It includes available experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
This compound (PLIII) has been identified as a key modulator of Mucosal-Associated Invariant T (MAIT) cells through its interaction with the MHC class I-related protein 1 (MR1). As a member of the ribityllumazine family of compounds, PLIII plays a significant role in the activation of these unconventional T cells, which are increasingly recognized for their importance in both infectious and non-infectious diseases. Understanding the specifics of its interaction with MR1 and the subsequent cellular responses is crucial for its potential therapeutic development.
This guide offers a comparative analysis of this compound against other well-characterized MR1 ligands, highlighting differences in their binding mechanisms and functional outcomes. While precise quantitative data on the binding affinity and activation potency of this compound are not extensively available in published literature, this guide consolidates the existing qualitative data and provides a framework for its experimental validation.
Comparative Analysis of MR1 Ligands
The activation of MAIT cells is contingent on the specific nature of the ligand presented by MR1. Ligands can be broadly categorized as agonists (activators) or antagonists (inhibitors). This compound is recognized as an agonist, capable of activating specific clones of MAIT cells.[1] A comparative overview of this compound and other key MR1 ligands is presented in Table 1.
| Ligand | Type | MR1 Binding Mechanism | MAIT Cell Activation | Potency (EC50) |
| This compound | Agonist | Non-covalent | Activates specific MAIT cell clones | Not Determined |
| 5-OP-RU | Potent Agonist | Covalent (Schiff base) | Strong activation | ~3-500 pM[2] |
| RL-6-Me-7-OH | Agonist | Non-covalent | Moderate activation | 120 nM[3] |
| 6-FP | Antagonist | Covalent (Schiff base) | No activation; inhibitory | Not Applicable |
Table 1: Comparison of this compound with other MR1 Ligands. This table summarizes the key characteristics of this compound in comparison to a potent agonist (5-OP-RU), another non-covalent agonist (RL-6-Me-7-OH), and an antagonist (6-FP).
Mechanism of Action: A Closer Look
This compound functions by binding to the MR1 molecule, a non-polymorphic antigen-presenting molecule. This binding event stabilizes the MR1 protein, facilitating its transport to the cell surface of antigen-presenting cells (APCs). Once on the surface, the MR1-Photolumazine III complex is recognized by the T-cell receptor (TCR) of MAIT cells, triggering their activation. A key distinction of ribityllumazine ligands like this compound is their non-covalent association with MR1, which is in contrast to the covalent Schiff base formation observed with highly potent pyrimidine-based ligands like 5-OP-RU.[1] This difference in binding may contribute to the observed variations in MAIT cell activation potency.
Caption: Signaling pathway of this compound-mediated MAIT cell activation.
Experimental Validation Protocols
To aid researchers in the validation of this compound's mechanism of action, detailed protocols for two key experiments are provided below.
MR1 Surface Stabilization Assay
This assay quantifies the ability of a ligand to stabilize MR1 expression on the cell surface.
Experimental Workflow:
Caption: Experimental workflow for the MR1 surface stabilization assay.
Protocol:
-
Cell Culture: Seed an MR1-expressing cell line (e.g., C1R-MR1) in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Ligand Incubation: Add this compound, a positive control (e.g., 5-OP-RU), and a negative control (vehicle) to the wells at various concentrations. Incubate for 16-24 hours at 37°C.
-
Antibody Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in a solution containing a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) and incubate for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and determine the Mean Fluorescence Intensity (MFI) of the MR1 signal for each condition. An increase in MFI compared to the vehicle control indicates MR1 stabilization.
MAIT Cell Activation Assay (IFN-γ ELISPOT)
This assay measures the frequency of activated MAIT cells by quantifying their secretion of Interferon-gamma (IFN-γ).
Experimental Workflow:
Caption: Experimental workflow for the MAIT cell activation IFN-γ ELISPOT assay.
Protocol:
-
Plate Coating: Coat a 96-well PVDF ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with cell culture medium. Add antigen-presenting cells (e.g., dendritic cells or a monocytic cell line) and isolated human MAIT cells to each well.
-
Stimulation: Add this compound, a positive control (e.g., 5-OP-RU), and a negative control (vehicle) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spot-forming units (SFUs) using an ELISPOT reader. An increase in SFUs compared to the vehicle control indicates MAIT cell activation.
Conclusion
This compound represents an important tool for probing the biology of MAIT cells. Its distinct non-covalent mode of interaction with MR1 provides a valuable contrast to the more potent covalent ligands. While further quantitative studies are needed to fully elucidate its potency and binding kinetics, the experimental frameworks provided in this guide offer a robust starting point for researchers seeking to validate and expand upon our current understanding of this intriguing immunomodulatory compound.
References
Assessing the Off-Target Effects of Photolumazine III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Photolumazine III, focusing on its known on-target effects and the critical, yet currently undefined, area of its off-target interactions. Given the absence of publicly available data on the off-target profile of this compound, this document serves as a resource for researchers by outlining established experimental strategies to characterize its selectivity. We compare this compound with other known ligands of the major histocompatibility complex (MHC) class I-related protein (MR1), providing available quantitative data to contextualize its on-target activity.
Introduction to this compound
This compound is a ribityl-lumazine derivative, identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine. It is recognized as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells through its interaction with the MR1 protein.[1][2][3] MAIT cells are a class of innate-like T cells that, upon activation, play a role in both host defense against pathogens and in various inflammatory conditions. The on-target pathway for this compound, therefore, involves its binding to MR1 and subsequent presentation to the MAIT cell T-cell receptor (TCR), leading to MAIT cell activation. While this primary activity is established, the broader interaction of this compound with other cellular proteins—its off-target effects—remains uncharacterized. Understanding these off-target interactions is crucial for a comprehensive assessment of its biological activity and potential therapeutic applications.
On-Target Activity: Comparison with Other MR1 Ligands
To understand the on-target profile of this compound, it is useful to compare it with other well-characterized MR1 ligands. These ligands range from potent agonists to antagonists, providing a spectrum of activity against which this compound can be benchmarked.
| Ligand | Type | MR1 Binding Affinity (IC50) | MAIT Cell Activity (EC50/IC50) | Reference |
| This compound | Weak Agonist | Not Reported | Not Reported (qualitatively weak) | [2][3] |
| 5-OP-RU | Potent Agonist | ~4 nM | ~3-500 pM | [4][5] |
| Acetyl-6-formylpterin (Ac-6-FP) | Antagonist | ~0.1 µM | IC50 ~0.1 µM | [1][6] |
| RL-7-Me | Weak Agonist | Not Reported | ~183 nM | [7] |
| Photolumazine I | Weak Agonist | Not Reported | Not Reported (qualitatively weak) | [2][3] |
Note: The table summarizes available quantitative data. A significant gap exists in the literature regarding the precise binding affinity and potency of this compound.
Assessing Off-Target Effects: A Proposed Workflow
Given the lack of data on the off-target profile of this compound, a systematic investigation is warranted. The following workflow outlines a standard approach for identifying and validating the off-target interactions of a small molecule.
Caption: A generalized workflow for the discovery and validation of small molecule off-target effects.
Experimental Protocols for Off-Target Assessment
Below are detailed methodologies for key experiments to profile the off-target effects of this compound.
Kinase Profiling
Objective: To assess the interaction of this compound with a broad panel of human kinases, a common source of off-target effects for many small molecules.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay format (typically 10 mM).
-
Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's KINOMEscan™, Promega's Kinase-Glo® platform) or an in-house panel. These assays typically employ either binding assays (e.g., competition binding against a known ligand) or functional enzymatic assays (measuring phosphorylation of a substrate).
-
Screening Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to identify potential interactions.
-
Data Analysis: Results are typically expressed as a percentage of inhibition or percentage of remaining activity compared to a vehicle control. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform dose-response studies to determine the IC50 value, providing a quantitative measure of potency against the off-target kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human T-cell line like Jurkat) to a suitable confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification:
-
Targeted CETSA (Western Blot): If a specific off-target is suspected, quantify the amount of the soluble protein of interest at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Proteome-wide CETSA (CETSA-MS): For unbiased, proteome-wide analysis, digest the soluble protein fractions and analyze them by quantitative mass spectrometry (e.g., using TMT labeling). Proteins that show increased thermal stability across the proteome are considered potential off-targets.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A significant thermal shift (ΔTm) in the presence of this compound indicates direct binding.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Proteome-Wide Mass Spectrometry-Based Approaches
Objective: To comprehensively identify the direct and indirect cellular targets of this compound.
Methodology:
-
Affinity-Based Proteomics (if applicable): If a suitable derivative of this compound can be synthesized with a reactive group or an affinity tag (e.g., biotin), it can be used as a probe to pull down interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This is a high-throughput version of CETSA-MS, as described above, and is a powerful method for unbiased target discovery.
-
Quantitative Proteomics: Treat cells with this compound and perform quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to identify changes in protein expression or post-translational modifications. While this method identifies downstream effects rather than direct binding, it can provide valuable insights into the pathways affected by the compound.
On-Target Signaling Pathway of this compound
The known mechanism of action of this compound involves the activation of MAIT cells via MR1. The following diagram illustrates this signaling cascade.
Caption: The on-target signaling pathway of this compound via MR1 and MAIT cells.
Conclusion
This compound is a valuable tool for studying MAIT cell biology due to its ability to act as a weak agonist for the MR1-TCR axis. However, a significant knowledge gap exists regarding its off-target interactions. This lack of data represents a critical hurdle for its potential development as a therapeutic agent and can confound the interpretation of experimental results.
This guide provides a framework for addressing this gap by outlining established, robust methods for off-target profiling. By employing techniques such as kinase screening, cellular thermal shift assays, and proteome-wide mass spectrometry, researchers can build a comprehensive selectivity profile for this compound. Such data will be invaluable for validating its use as a specific chemical probe and for advancing our understanding of its full spectrum of biological activities. We strongly encourage the research community to undertake these studies to fully characterize this and other novel immunomodulatory compounds.
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Benchmarking Photolumazine III Against the Known MAIT Cell Agonist 5-OP-RU: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Photolumazine III and the well-established Mucosal-Associated Invariant T (MAIT) cell agonist, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate agonist for their MAIT cell studies.
Introduction to MAIT Cell Agonists
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against microbial infections. They recognize small molecule antigens derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2] Synthetic agonists that can activate MAIT cells are invaluable tools for studying their function and therapeutic potential. The most potent known MAIT cell agonist is 5-OP-RU.[3][4] this compound is another MR1 ligand that has been shown to activate MAIT cells, although its potency and specificity may differ.[5]
Comparative Data on MAIT Cell Activation
While direct, side-by-side quantitative comparisons of this compound and 5-OP-RU are limited in the literature, the available data suggests that 5-OP-RU is a more potent and general activator of MAIT cells. This compound has been shown to activate certain MAIT cell clones. The following tables summarize the key characteristics and available experimental data for both agonists.
Table 1: General Characteristics of this compound and 5-OP-RU
| Feature | This compound | 5-OP-RU |
| Chemical Class | Ribityllumazine | Ribitylaminouracil derivative |
| Origin | Identified from Mycobacterium smegmatis | Synthetic analog of a microbial metabolite |
| MAIT Cell Activation | Activates specific MAIT cell clones | Potent activator of a broad range of MAIT cells[3][4] |
| Mechanism of Action | Binds to MR1 for presentation to the MAIT TCR | Binds to MR1 and is presented to the MAIT TCR[6] |
Table 2: Experimental Data on MAIT Cell Activation
| Parameter | This compound | 5-OP-RU | Reference |
| MAIT Cell Response | Induces IFN-γ production in specific human MAIT cell clones. | Induces robust IFN-γ, TNF-α, and IL-17A production in human and murine MAIT cells.[3] | [5] |
| In Vivo Expansion | Data not readily available. | In combination with a TLR agonist, induces strong systemic in vivo expansion of MAIT cells in mice.[4] | [4] |
| Activation Markers | Data not readily available. | Upregulates CD69 and CD25 expression on MAIT cells.[7] | [7] |
Signaling Pathways in MAIT Cell Activation
MAIT cells can be activated through two primary pathways: a T-cell receptor (TCR)-dependent pathway and a cytokine-mediated, TCR-independent pathway.
TCR-Dependent Activation Pathway
This pathway is initiated by the recognition of an agonist, such as this compound or 5-OP-RU, presented by the MR1 molecule on an antigen-presenting cell (APC).
TCR-Independent (Cytokine-Mediated) Activation Pathway
MAIT cells can also be activated by pro-inflammatory cytokines, such as IL-12 and IL-18, typically released by APCs in response to viral infections or other inflammatory stimuli.
Experimental Protocols
The following is a generalized protocol for an in vitro MAIT cell activation assay to compare the potency of this compound and 5-OP-RU.
Objective
To determine and compare the dose-dependent activation of human MAIT cells by this compound and 5-OP-RU.
Materials
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.
-
This compound
-
5-OP-RU
-
Antigen-presenting cells (APCs), e.g., monocyte-derived dendritic cells or a suitable cell line expressing MR1.
-
Complete RPMI-1640 medium.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against human CD3, TCR Vα7.2, CD161, CD69, and IFN-γ.
-
Brefeldin A.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control.
-
96-well U-bottom plates.
Experimental Workflow
Detailed Method
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Culture MR1-expressing APCs to a suitable density.
-
-
MAIT Cell Stimulation:
-
Seed APCs in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound and 5-OP-RU in complete RPMI medium.
-
Add the agonist dilutions to the wells containing APCs.
-
Add PBMCs to the wells at a suitable PBMC:APC ratio (e.g., 10:1).
-
Include appropriate controls: unstimulated cells (negative control) and cells stimulated with a cell stimulation cocktail (positive control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Intracellular Cytokine Staining:
-
For the final 4-6 hours of incubation, add Brefeldin A to each well to inhibit protein transport and allow intracellular accumulation of cytokines.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with flow cytometry buffer.
-
Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, and CD69.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining with an antibody against IFN-γ.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, followed by gating on CD3+ T cells.
-
Identify MAIT cells as TCR Vα7.2+ and CD161++ within the CD3+ population.
-
Determine the percentage of CD69+ and IFN-γ+ cells within the MAIT cell gate for each condition.
-
Plot the percentage of activated MAIT cells against the agonist concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
Both this compound and 5-OP-RU are valuable tools for studying MAIT cell biology. 5-OP-RU is a potent, broad-spectrum MAIT cell agonist suitable for a wide range of applications, including in vivo studies. This compound, while also an MR1 ligand, appears to be a more selective agonist, potentially useful for studying the responses of specific MAIT cell subsets. The choice of agonist will depend on the specific research question and experimental design. The provided experimental protocol offers a framework for directly comparing the potency of these and other potential MAIT cell agonists.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Human MAIT Cell Activation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Activating Mucosal-Associated Invariant T cells Induces a Broad Antitumor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Photolumazine III
Disclaimer: A specific Safety Data Sheet (SDS) for Photolumazine III containing detailed disposal instructions was not found in the available resources. The following guidance is based on general best practices for the handling and disposal of fluorescent, heterocyclic organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] Standard personal protective equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat, should be worn at all times.[1][2] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[1]
General Disposal Guidelines for Chemical Waste
Proper disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. Unused or waste this compound should be treated as hazardous chemical waste.
| Guideline | Procedure | Rationale | Citation |
| Container Selection | Use only appropriate and compatible containers for chemical waste, with a preference for plastic over glass to minimize breakage risks. | To prevent leaks, reactions, or container failure. | [3] |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics. | To ensure proper identification, handling, and disposal by EHS personnel. | [3] |
| Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. | To prevent potentially hazardous chemical reactions. | [4] |
| Storage | Store waste containers in a designated and properly ventilated satellite accumulation area. Keep containers tightly closed when not in use. | To minimize exposure and prevent spills. | [1][3] |
| Disposal Request | Contact your institution's EHS department to schedule a pickup for the waste container. | To ensure compliant and safe final disposal. | [3] |
Spill and Decontamination Procedures
In the event of a spill, the following general procedure for a solid chemical should be followed.
Experimental Protocol: Solid Chemical Spill Cleanup
-
Evacuate and Restrict Access: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Don Appropriate PPE: At a minimum, wear two pairs of disposable gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical powders. Avoid creating dust.
-
Clean the Area: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., a soap and water solution, followed by a water rinse), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container, properly labeled, and disposed of as hazardous chemical waste.[5]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling Photolumazine III
Essential Safety and Handling Guide for Photolumazine III
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not detailed in the provided search results, related compounds like Furimazine and Lumazine are noted to cause skin, eye, and respiratory irritation.[1][2] A conservative approach, treating the compound as potentially harmful upon ingestion, skin contact, or inhalation, is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles[3][4] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves[3] | To prevent skin contact. Glove type should be selected based on the solvent used. |
| Body Protection | Laboratory Coat | Standard lab coat[4] | To protect skin and clothing from contamination. |
| Respiratory | Face Mask/Respirator | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1] | To prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
An eyewash station and safety shower should be readily accessible.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly.[5] Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach.
-
Weighing and Aliquoting:
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Remove and dispose of gloves and any other disposable PPE as contaminated waste.
-
Storage:
-
Store this compound in a tightly-closed container.[1]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1]
-
For stock solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical advice if skin irritation occurs.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if the person feels unwell.[1][2] |
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] Do not dispose of down the drain.[7]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound, from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 4. youtube.com [youtube.com]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
